2-ethyl-3-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h4-7,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTKUHAXKKOMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362408 | |
| Record name | 2-ethyl-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19013-49-1 | |
| Record name | 2-ethyl-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-ethyl-3-methyl-1H-indole
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-ethyl-3-methyl-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The core of this document is a detailed exposition of the Fischer indole synthesis, the most prominent and versatile method for preparing such 2,3-disubstituted indoles. We delve into the mechanistic intricacies of this reaction, offering insights into the causal factors that govern experimental choices. A step-by-step, field-proven protocol for the synthesis of this compound from phenylhydrazine and 2-pentanone is provided, complete with catalyst selection, reaction optimization, and product purification. Furthermore, a thorough characterization of the target molecule is presented, including expected physical and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to ensure a self-validating experimental outcome. This guide is designed to be a practical and authoritative resource, grounded in scientific integrity and supported by comprehensive references.
Introduction: The Significance of the Indole Nucleus
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in the realm of biologically active molecules.[1] Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its importance.[2] The physiological and therapeutic properties of indole derivatives are diverse and profound, with applications ranging from anticancer and anti-inflammatory agents to treatments for neurological disorders.[2] The specific substitution pattern on the indole core dictates its biological activity, making the development of robust and regioselective synthetic methods a cornerstone of medicinal chemistry.
This compound, the subject of this guide, is a key building block in the synthesis of more complex molecules. Its 2,3-disubstituted pattern is a common feature in many pharmacologically active compounds. A reliable and well-understood synthetic route to this molecule is therefore of paramount importance for researchers in drug discovery and development.
The Fischer Indole Synthesis: A Cornerstone of Indole Chemistry
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely employed methods for the construction of the indole nucleus.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[3][4]
The Reaction Mechanism: A Step-by-Step Elucidation
The currently accepted mechanism of the Fischer indole synthesis is a multi-step process that elegantly transforms simple starting materials into the aromatic indole ring system.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The key steps are as follows:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine (e.g., phenylhydrazine) with a carbonyl compound (in our case, 2-pentanone) to form a phenylhydrazone. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.
-
Tautomerization to Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to its more reactive ene-hydrazine isomer.
-
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate. This step is often the rate-determining step and requires thermal or acidic promotion.
-
Rearomatization: The di-imine intermediate rapidly undergoes tautomerization to regain the aromaticity of the benzene ring, forming a diamine.
-
Cyclization and Elimination of Ammonia: An intramolecular nucleophilic attack by one of the amino groups onto the imine carbon leads to the formation of a five-membered ring. Subsequent protonation and elimination of a molecule of ammonia, followed by a final tautomerization, yields the stable aromatic indole.
Caption: The mechanistic workflow of the Fischer indole synthesis.
The Role of the Catalyst: Driving the Reaction Forward
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis. Both Brønsted acids and Lewis acids can be employed, and the optimal choice often depends on the specific substrates and desired reaction conditions.[3]
-
Brønsted Acids: Protic acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA) are commonly used. Polyphosphoric acid (PPA) is a particularly effective Brønsted acid catalyst, often used for less reactive substrates as it can also serve as the reaction solvent at elevated temperatures.[1]
-
Lewis Acids: Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also highly effective.[4] Zinc chloride is a popular choice due to its relatively low cost, moderate acidity, and good performance in a wide range of Fischer indole syntheses.
The acid catalyst plays a multifaceted role in the reaction, including catalyzing the initial hydrazone formation, promoting the tautomerization to the ene-hydrazine, and facilitating the final cyclization and ammonia elimination steps.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Fischer indole synthesis. This protocol is designed to be a self-validating system, with clear instructions and expected observations.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| Phenylhydrazine | 108.14 | 10.81 g | 0.10 |
| 2-Pentanone | 86.13 | 9.47 g (11.7 mL) | 0.11 |
| Zinc Chloride (anhydrous) | 136.30 | 27.26 g | 0.20 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Toluene | 92.14 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Hexane | 86.18 | For chromatography | - |
| Ethyl Acetate | 88.11 | For chromatography | - |
Step-by-Step Procedure
Step 1: Formation of the Phenylhydrazone (in situ)
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add phenylhydrazine (10.81 g, 0.10 mol) and toluene (50 mL).
-
Begin stirring the mixture and add glacial acetic acid (5 mL) to catalyze the hydrazone formation.
-
From the dropping funnel, add 2-pentanone (9.47 g, 0.11 mol) dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) for 1 hour to ensure complete formation of the phenylhydrazone.
Step 2: Indolization
-
Allow the reaction mixture to cool to approximately 80 °C.
-
Carefully add anhydrous zinc chloride (27.26 g, 0.20 mol) in portions to the stirred mixture. The addition is exothermic, so control the rate to maintain a steady temperature.
-
Once all the zinc chloride has been added, increase the heating to a vigorous reflux and maintain this for 2-3 hours. The color of the reaction mixture will darken significantly.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The disappearance of the hydrazone spot and the appearance of a new, lower Rf spot indicates the formation of the indole product.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a crystalline solid.
Caption: A streamlined workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following are the expected physical and spectroscopic properties of this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 159.23 g/mol [5] |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 62-65 °C[3] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane), insoluble in water. |
Spectroscopic Data
The following spectroscopic data are predicted based on the structure of this compound and data from closely related analogs such as 2,3-dimethyl-1H-indole.[2]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (400 MHz, CDCl₃, δ in ppm):
-
~7.8-8.0 (s, 1H): NH proton of the indole ring. The chemical shift can be broad and may vary with concentration.
-
~7.5-7.6 (d, 1H): Aromatic proton at the C7 position.
-
~7.2-7.3 (d, 1H): Aromatic proton at the C4 position.
-
~7.0-7.1 (m, 2H): Aromatic protons at the C5 and C6 positions.
-
~2.7 (q, 2H): Methylene protons (-CH₂-) of the ethyl group at C2.
-
~2.3 (s, 3H): Methyl protons (-CH₃) at the C3 position.
-
~1.3 (t, 3H): Methyl protons (-CH₃) of the ethyl group at C2.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (100 MHz, CDCl₃, δ in ppm):
-
~135.5: Quaternary carbon C7a.
-
~131.0: Quaternary carbon C2.
-
~129.0: Quaternary carbon C3a.
-
~121.5: Aromatic CH at C5.
-
~119.5: Aromatic CH at C6.
-
~118.5: Aromatic CH at C4.
-
~110.5: Aromatic CH at C7.
-
~107.0: Quaternary carbon C3.
-
~21.5: Methylene carbon (-CH₂-) of the ethyl group.
-
~14.0: Methyl carbon (-CH₃) of the ethyl group.
-
~9.0: Methyl carbon (-CH₃) at C3.
IR (Infrared) Spectroscopy (KBr, cm⁻¹):
-
~3400-3450 (sharp): N-H stretching vibration of the indole ring.
-
~3000-3100 (m): Aromatic C-H stretching.
-
~2850-2980 (m): Aliphatic C-H stretching of the ethyl and methyl groups.
-
~1600, 1450, 1350 (s): Aromatic C=C ring stretching vibrations.
-
~740-760 (s): C-H out-of-plane bending for the ortho-disubstituted benzene ring.
MS (Mass Spectrometry) (EI, 70 eV) :
-
m/z 159 (M⁺): Molecular ion peak.
-
m/z 144 ([M-CH₃]⁺): Loss of a methyl group.
-
m/z 130 ([M-C₂H₅]⁺): Loss of an ethyl group.
Conclusion
This technical guide has provided a comprehensive and practical framework for the synthesis of this compound. By focusing on the well-established Fischer indole synthesis, we have detailed the underlying reaction mechanism, provided a robust experimental protocol, and outlined the expected characterization data. The insights into catalyst selection and reaction optimization are intended to empower researchers to adapt and refine this synthesis for their specific needs. The successful and verifiable synthesis of this valuable indole building block will undoubtedly facilitate further advancements in the fields of medicinal chemistry and drug discovery.
References
- BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. BenchChem.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- Wikipedia. (2023). Fischer indole synthesis.
- PubChem. (n.d.). This compound.
- MDPI. (2021).
- Royal Society of Chemistry. (2018). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II)
- Semantic Scholar. (1952). Fischer Indole Syntheses with Polyphosphoric Acid. Semantic Scholar.
- ResearchGate. (2021). Efficient Synthesis of Poly(this compound).
- Thieme. (2018).
- PMC. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. U.S.
- MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI.
- International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research.
- BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5-carboxylate using Polyphosphoric Acid (PPA). BenchChem.
- ACS Omega. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)
- Royal Society of Chemistry. (2020).
- Stenutz. (n.d.). This compound. Stenutz.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
- Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. The University of Chicago.
- SpectraBase. (n.d.). ethyl 2-methyl-1H-indole-3-carboxylate - Optional[13C NMR] - Chemical Shifts. Wiley-VCH.
- Supporting information - The Royal Society of Chemistry. (n.d.).
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chel
- This compound - Chemical Synthesis D
- The preparation and spectral characterization of 2-haloindoles, 3-haloindoles, and 2,3-dihaloindoles. | Semantic Scholar. (1986).
- Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position.
- Methyl 1H-indole-3-carboxyl
- The preparation and spectral characterization of 2-haloindoles, 3-haloindoles, and 2,3-dihaloindoles.
- Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.
- 2-Ethyl-2,3-dihydro-1H-indene - the NIST WebBook. (n.d.).
- Generation and reactions of 2,3-dilithio- N -methylindole. Synthesis of 2,3-disubstituted indoles - Sci-Hub. (2001).
- Spectroscopic Study of a Photoactive Antibacterial Agent: 2,3-Distyrylindole - PMC. (n.d.).
- Indole, 3-methyl- - the NIST WebBook. (n.d.).
- Synthesis and Characterization of Abasic β-Diol-C-nucleosides - MDPI. (n.d.).
Sources
An In-depth Technical Guide to the Physical Properties of 2-ethyl-3-methyl-1H-indole
Abstract: This technical guide provides a comprehensive analysis of the core physical properties of 2-ethyl-3-methyl-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, making a thorough understanding of the physicochemical characteristics of its derivatives essential for researchers, scientists, and drug development professionals.[1][2] This document delineates the compound's fundamental molecular attributes, spectroscopic profile, and solubility characteristics. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, grounding theoretical knowledge in practical, validated laboratory methodology.
Introduction: The Significance of the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of biologically active compounds.[3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound is a member of this vital class of molecules. An accurate characterization of its physical properties is not merely an academic exercise; it is a critical prerequisite for its application in drug design, synthesis, and formulation. Properties such as melting point, solubility, and spectroscopic signatures are fundamental parameters that dictate a compound's purity, stability, handling procedures, and its behavior in biological systems. This guide serves as an authoritative resource, synthesizing available data with practical experimental frameworks to empower researchers in their scientific endeavors.
Core Molecular and Physicochemical Data
The foundational physical properties of this compound are summarized below. These values are essential for its identification, purity assessment, and use in quantitative experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃N | [4][5][6][7] |
| Molecular Weight | 159.23 g/mol | [4][5][6] |
| Monoisotopic Mass | 159.104799419 Da | [6] |
| Appearance | White to light brown crystalline solid (predicted) | [8][9] |
| Melting Point | 62-65 °C | [4][5] |
| Boiling Point | Data not available; may decompose at high temperatures. | [4][10] |
| pKa | 17.83 ± 0.30 (Predicted) | [7] |
| LogP | 3.2 (Predicted) | [6] |
The melting point is a sharp, well-defined range, suggesting that the compound exists as a stable crystalline solid at ambient temperatures. A melting range, such as the 62-65 °C reported, is a more practical and realistic measurement than a single point; a narrow range is a primary indicator of high purity for a crystalline solid.[11] The predicted LogP (octanol-water partition coefficient) suggests the molecule is significantly more soluble in lipids than in water, a key consideration for drug development professionals studying membrane permeability and bioavailability.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity verification of synthesized organic molecules. While specific spectra for this compound are not widely published, its expected spectral characteristics can be accurately predicted based on its structure and data from closely related analogues.[8][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The N-H proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift (>8.0 ppm). The aromatic protons on the fused benzene ring would appear in the 7.0-7.6 ppm region. The aliphatic protons of the ethyl group will present as a quartet (CH₂) and a triplet (CH₃), while the methyl group at the C3 position will be a sharp singlet.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| N-H | > 8.0 | Broad Singlet |
| Ar-H (4 protons) | 7.0 - 7.6 | Multiplets |
| -CH₂- (ethyl) | ~2.7 | Quartet (q) |
| -CH₃ (C3-methyl) | ~2.3 | Singlet (s) |
| -CH₃ (ethyl) | ~1.3 | Triplet (t) |
-
¹³C NMR: The carbon spectrum will show 11 distinct signals. The aromatic carbons will resonate in the 110-140 ppm range, with the carbons directly attached to the nitrogen atom (C2 and C7a) being further downfield. The aliphatic carbons of the ethyl and methyl groups will appear upfield (<30 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for this compound are outlined below.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (indole) | Stretching | 3300 - 3500 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
The presence of a broad peak around 3400 cm⁻¹ is a strong indicator of the N-H bond, a defining feature of the 1H-indole tautomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 159.10. A common fragmentation pathway for substituted indoles involves the loss of substituents from the pyrrole ring.
Experimental Determination of Physical Properties
To ensure scientific integrity, physical properties must be determined through validated experimental protocols. The following sections provide step-by-step methodologies for key analyses.
Protocol for Melting Point Determination
Causality: The melting point of a pure crystalline solid occurs over a narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a digital melting point apparatus for precise and repeatable measurements.
Methodology:
-
Sample Preparation: Place a small amount of finely powdered, dry this compound into a capillary tube, packing it to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating: Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (~60 °C).
-
Fine Heating: Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. This slow rate ensures thermal equilibrium and an accurate reading.[14]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Perform the measurement in triplicate to ensure reproducibility. A consistent, narrow range (e.g., 63-64 °C) validates the purity of the sample.
Caption: Workflow for Melting Point Determination.
Protocol for Solubility Assessment
Causality: The principle of "like dissolves like" governs solubility. The polarity of the solute must be matched with the polarity of the solvent for dissolution to occur.[15] This protocol systematically tests the solubility of this compound in solvents of varying polarities.
Methodology:
-
Sample Preparation: Add approximately 10 mg of the compound to each of four separate, labeled test tubes.
-
Solvent Addition: To the test tubes, add 1 mL of the following solvents, respectively:
-
Water (Polar, Protic)
-
Ethanol (Polar, Protic)
-
Acetone (Polar, Aprotic)
-
Hexane (Nonpolar)
-
-
Agitation: Agitate each tube vigorously (e.g., using a vortex mixer) for 30 seconds.
-
Observation: Allow the tubes to stand and observe for dissolution. A clear, homogenous solution indicates solubility. If the solid remains, the compound is insoluble. If the outcome is ambiguous, it is sparingly soluble.[16]
-
Self-Validation: For tubes where the compound appears soluble, place a single drop of the solution onto a watch glass and allow the solvent to evaporate. The appearance of a solid residue confirms that the compound was indeed dissolved.
Caption: Decision workflow for solubility assessment.
Significance in a Research and Drug Development Context
The physical properties detailed in this guide are of paramount importance for any scientist working with this compound.
-
Purity and Quality Control: The melting point and spectroscopic data (NMR, IR) serve as the primary benchmarks for confirming the identity and purity of a newly synthesized batch. Any deviation from the established values can indicate the presence of impurities or a structural error.
-
Solubility and Formulation: Understanding the compound's solubility profile is critical for its use in biological assays and for formulation development.[17] Its predicted poor water solubility suggests that for in vivo studies or drug delivery, formulation strategies such as using co-solvents, creating salt forms, or developing nanoparticle suspensions may be necessary.
-
Synthetic Chemistry: Spectroscopic data is essential for monitoring the progress of a chemical reaction and for characterizing the final product, ensuring the desired molecular structure has been achieved.[18][19]
Conclusion
This compound is a crystalline solid with a melting point in the range of 62-65 °C. Its structure is readily confirmed by a combination of NMR and IR spectroscopy, and its mass can be verified by mass spectrometry. It is predicted to be lipophilic, with poor solubility in water but good solubility in common organic solvents. The experimental protocols provided herein offer a robust framework for the validation of these properties, ensuring data integrity and reproducibility. This comprehensive guide equips researchers and drug developers with the essential knowledge required to confidently handle, analyze, and utilize this compound in their work.
References
-
Chemical Synthesis Database. (2025). This compound. [Link]
-
Stenutz, R. (n.d.). This compound. Stenutz. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Scribd. (n.d.). Organic Compounds: Physical Properties Lab. [Link]
-
Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]
-
Teachy. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. [Link]
-
Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds. [Link]
-
Studylib. (n.d.). Organic Compound Identification Lab Protocol. [Link]
-
ResearchGate. (2021). Efficient Synthesis of Poly(2-ethyl-3-methylindole). [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). [Link]
-
ACS Publications. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. [Link]
-
ResearchGate. (2020). Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
Chemical Synthesis Database. (2025). 2-ethyl-3-propyl-1H-indole. [Link]
-
Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. [Link]
-
ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
-
SpringerLink. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
-
Cheméo. (n.d.). Indole, 3-methyl-. [Link]
-
PMC - PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
NIST WebBook. (n.d.). Indole, 3-methyl-. [Link]
-
PMC - NIH. (n.d.). Biomedical Importance of Indoles. [Link]
-
ResearchGate. (n.d.). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: Design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. [Link]
-
PubChem. (n.d.). Skatole. National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound [stenutz.eu]
- 6. This compound | C11H13N | CID 1376636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. rsc.org [rsc.org]
- 9. 3-Methylindole | 83-34-1 [chemicalbook.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. teachy.ai [teachy.ai]
- 16. amherst.edu [amherst.edu]
- 17. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Introduction: The Significance of the Indole Scaffold
An In-Depth Technical Guide to the Chemical Properties of 2-Ethyl-3-Methyl-1H-indole
The indole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" in drug discovery.[1] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrrole ring, is a ubiquitous component of biologically active compounds, from the essential amino acid tryptophan to complex natural alkaloids and high-profile synthetic drugs.[2][3] Its unique electronic properties and structural rigidity allow it to interact with a diverse array of biological targets, making it a frequent starting point for the development of new therapeutic agents.[1] Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4]
Within this vital class of compounds, this compound (CAS 19013-49-1) serves as a crucial and versatile synthetic building block. Its specific substitution pattern—an ethyl group at the C2 position and a methyl group at the C3 position—imparts distinct chemical characteristics that are of significant interest to researchers in organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this important molecule, tailored for scientists and drug development professionals.
Synthesis via the Fischer Indole Reaction
The most classic and widely utilized method for synthesizing 2,3-disubstituted indoles like this compound is the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[5] This powerful acid-catalyzed reaction forms the indole ring by heating an arylhydrazine with an appropriate aldehyde or ketone.[6]
Mechanistic Rationale
The choice of the Fischer synthesis is predicated on its reliability and the ready availability of starting materials. The reaction proceeds through a well-established mechanism.[5][6]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of phenylhydrazine and a ketone (in this case, 2-pentanone) to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer.
-
[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a[7][7]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[8]
-
Rearomatization and Cyclization: The intermediate quickly rearomatizes. Subsequent acid-catalyzed intramolecular cyclization occurs as the amino group attacks one of the imine carbons.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule from the cyclic aminal, driven by the formation of the stable, aromatic indole ring system.[6][9]
The use of a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃) is critical for catalyzing both the initial hydrazone formation and the final cyclization and elimination steps.[5]
Experimental Protocol: Synthesis of this compound
The following protocol describes a representative procedure for the synthesis using the Fischer method.
Reagents:
-
Phenylhydrazine
-
2-Pentanone (Ethyl methyl ketone)
-
Glacial Acetic Acid (as solvent and catalyst) or Polyphosphoric Acid (PPA)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and 2-pentanone (1.1 eq).
-
Slowly add glacial acetic acid or polyphosphoric acid as the catalyst and solvent.
-
Heat the reaction mixture to reflux (typically 80-120°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water. This will often cause the product to precipitate.
-
Neutralize the mixture carefully with a base, such as sodium hydroxide solution, to a pH of ~7-8.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water or hexane) or by column chromatography on silica gel to afford pure this compound.
Caption: Fischer Indole Synthesis Workflow.
Physicochemical and Spectroscopic Profile
The identity and purity of this compound are confirmed through its distinct physical and spectroscopic properties.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃N | [1][10] |
| Molecular Weight | 159.23 g/mol | [1][10][11] |
| Appearance | Solid | [7] |
| Melting Point | 62-65 °C | [10][12] |
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural fingerprint of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The N-H proton of the indole ring typically appears as a broad singlet far downfield (~δ 8.0 ppm), a characteristic feature of indole protons. The aromatic protons on the benzene ring will appear in the δ 7.0-7.6 ppm region, showing complex splitting patterns corresponding to their positions. The ethyl group at C2 will present as a quartet (~δ 2.7 ppm) for the CH₂ group and a triplet (~δ 1.3 ppm) for the CH₃ group. The methyl group at C3 will appear as a sharp singlet around δ 2.3 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data. The indole ring carbons have characteristic shifts, with C2 and C3 appearing around δ 135 and δ 110 ppm, respectively, though these are heavily influenced by the alkyl substituents. The carbons of the benzene ring will resonate in the δ 110-136 ppm range. The aliphatic carbons of the ethyl and methyl groups will appear upfield, typically below δ 30 ppm.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound will show a prominent molecular ion (M⁺) peak at m/z = 159, corresponding to its molecular weight.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is governed by the electron-rich nature of the indole nucleus.
Electrophilic Aromatic Substitution
The indole ring is highly activated towards electrophilic aromatic substitution, significantly more so than benzene. The lone pair of electrons on the nitrogen atom is delocalized into the ring system, increasing the electron density, particularly at the C3 position.[13][14]
However, in this compound, the highly nucleophilic C3 position is blocked by a methyl group. Consequently, electrophilic attack is directed to the benzene portion of the molecule, typically at the C5 position, as it is electronically favored. Common electrophilic substitution reactions include:
-
Nitration: Using reagents like HNO₃ in acetic anhydride.[13]
-
Halogenation: Using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for controlled monohalogenation.[13]
-
Sulfonation: Achieved with a mild sulfonating agent like the SO₃-pyridine complex to prevent polymerization.[13]
-
Friedel-Crafts Acylation/Alkylation: These reactions can occur on the benzene ring under Lewis acid catalysis, though conditions must be carefully controlled to avoid side reactions.[15]
Caption: General Mechanism of Electrophilic Substitution.
Other Reactions
-
N-Functionalization: The N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaH), allowing for alkylation, acylation, or protection of the nitrogen atom. This is a common strategy to modify the molecule's properties or to direct reactivity in subsequent steps.[16]
-
Oxidation/Reduction: The indole ring can be sensitive to strong oxidizing agents. Reductions, such as catalytic hydrogenation, can saturate the pyrrole ring to form an indoline derivative, although this often requires forcing conditions.
Applications in Drug Development
The this compound scaffold is a valuable starting point for constructing more complex molecular architectures. Its utility in drug discovery stems from its role as a versatile intermediate.[1] By leveraging the reactivity of the N-H bond and the benzene ring, medicinal chemists can introduce a wide variety of functional groups to systematically explore the structure-activity relationship (SAR) of new compound series. The ethyl and methyl groups provide a lipophilic core that can be optimized for binding within the hydrophobic pockets of target proteins.
Derivatives built from this core have the potential to target a wide range of diseases, reflecting the broad biological activity profile of the indole class of molecules.[1][4]
Conclusion
This compound is a chemically significant molecule characterized by its straightforward synthesis via the Fischer indole reaction, a well-defined spectroscopic profile, and predictable reactivity dominated by electrophilic substitution on its benzene ring. For researchers, scientists, and drug development professionals, a thorough understanding of these core chemical properties is essential for effectively utilizing this compound as a foundational building block in the synthesis of novel and potentially therapeutic agents. Its structural simplicity, combined with the proven biological relevance of the indole scaffold, ensures its continued importance in the field of medicinal chemistry.
References
- Benchchem. This compound|CAS 19013-49-1.
- Wikipedia. Fischer indole synthesis.
- The Royal Society of Chemistry. Supporting information.
- ResearchGate. (PDF) Efficient Synthesis of Poly(2-ethyl-3-methylindole).
- Chemical Synthesis Database. This compound.
- International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid.
- Alfa Chemistry. Fischer Indole Synthesis.
- J&K Scientific LLC. Fischer Indole Synthesis.
- PMC. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
- PMC. Electrophilic Aromatic Substitution of a BN Indole.
- Stenutz. This compound.
- PubChem. This compound.
- Química Organica.org. Electrophilic substitution at the indole.
- PMC. Biomedical Importance of Indoles.
- PubMed Central. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity.
- Henry Rzepa's Blog. Understanding the electrophilic aromatic substitution of indole.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. bipublication.com [bipublication.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rsc.org [rsc.org]
- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. This compound | C11H13N | CID 1376636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [stenutz.eu]
- 13. Electrophilic substitution at the indole [quimicaorganica.org]
- 14. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 15. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Ethyl-3-methyl-1H-indole (CAS: 19013-49-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-ethyl-3-methyl-1H-indole, a heterocyclic compound of significant interest in medicinal and organic chemistry. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide array of biological targets.[1] This document, designed for the experienced researcher, delves into the synthesis, mechanistic pathways, spectroscopic characterization, chemical reactivity, and potential applications of this specific 2,3-disubstituted indole. It aims to serve as a practical and authoritative resource, bridging foundational chemistry with actionable laboratory protocols and strategic insights for drug development.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone of biologically active molecules, found in everything from the essential amino acid tryptophan to potent pharmaceuticals and natural products.[2] Its unique electronic properties and rigid, planar structure allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with protein targets.[1] Consequently, indole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1]
This compound (Figure 1) is a valuable building block within this class. Its specific substitution pattern—an ethyl group at the C2 position and a methyl group at the C3 position—pre-organizes the molecule for specific synthetic transformations and can influence its binding affinity and metabolic stability. Understanding the detailed chemistry of this compound is paramount for its effective utilization in the synthesis of complex molecular entities for therapeutic screening.[1]
Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and analytical characteristics is the foundation of its reliable use in research and development.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 19013-49-1 | [1][3] |
| Molecular Formula | C₁₁H₁₃N | [1][3] |
| Molecular Weight | 159.23 g/mol | [1][3][4] |
| Appearance | Solid (form may vary) | [5] |
| Melting Point | 62-65 °C | [5][6] |
| Boiling Point | 253-254 °C | [7] |
| pKa | 17.83 ± 0.30 (Predicted) | [3] |
| XLogP3 | 3.2 | [4] |
| InChI Key | MCTKUHAXKKOMSW-UHFFFAOYSA-N | [1][4] |
Spectroscopic Profile
Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. The expected data are as follows:
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring (typically in the δ 7.0-7.6 ppm range), a singlet for the N-H proton (can be broad and variable, often > δ 8.0 ppm), a quartet for the ethyl -CH₂- group, a singlet for the C3-methyl group, and a triplet for the ethyl -CH₃ group. |
| ¹³C NMR | Resonances for eight distinct aromatic/pyrrole carbons and three aliphatic carbons. The C2 and C3 carbons will be significantly downfield. |
| IR Spectroscopy | A characteristic N-H stretching band around 3400 cm⁻¹. C-H stretching bands for aromatic and aliphatic groups (around 3100-2850 cm⁻¹). C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 159. The fragmentation pattern would likely involve the loss of a methyl group (M-15) or an ethyl group (M-29). |
Synthesis and Manufacturing
The most classical and reliable method for constructing 2,3-disubstituted indoles like the topic compound is the Fischer indole synthesis.[8] This reaction has been a mainstay of organic chemistry for over a century due to its robustness and versatility.[9]
The Fischer Indole Synthesis: Mechanism and Rationale
The Fischer synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of phenylhydrazine with a suitable ketone.[8][9] For the synthesis of this compound, the logical ketone precursor is 2-pentanone (also known as methyl propyl ketone).
Causality Behind the Method: The choice of acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid) is critical.[8] Strong acids are required to protonate the hydrazone, initiating the key[10][10]-sigmatropic rearrangement that forms the crucial C-C bond and breaks the N-N bond.[9][11] The subsequent steps involve cyclization and the elimination of ammonia to yield the final, energetically favorable aromatic indole ring.[8]
Synthetic Workflow Diagram
The following diagram illustrates the key transformations in the Fischer indole synthesis of the target compound.
Caption: Workflow for the Fischer Indole Synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure. Caution: Phenylhydrazine is toxic and should be handled with appropriate personal protective equipment in a chemical fume hood.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq) and 2-pentanone (1.1 eq).
-
Solvent and Catalyst: Add a suitable solvent such as glacial acetic acid or ethanol. Slowly add the acid catalyst (e.g., polyphosphoric acid or a catalytic amount of ZnCl₂) while stirring.[9][11]
-
Heating: Heat the reaction mixture to reflux. The optimal temperature and time will depend on the chosen catalyst and solvent, typically ranging from 80 °C to 140 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is governed by the electron-rich nature of the indole ring and the directing effects of the alkyl substituents. Unlike unsubstituted indole, the C3 position is blocked, which redirects electrophilic substitution reactions.
-
N-H Reactivity: The nitrogen atom is nucleophilic and can be readily deprotonated by a strong base (e.g., NaH) to form an indolyl anion. This anion is a potent nucleophile, allowing for straightforward N-alkylation, N-acylation, or N-sulfonylation to install various functional groups.
-
Electrophilic Aromatic Substitution: With the C3 position occupied, electrophilic attack is directed primarily to the C5 position of the benzene ring, driven by the electron-donating nature of the pyrrole nitrogen.
-
C2-Ethyl Group Reactivity: While generally stable, the methylene protons of the C2-ethyl group are weakly acidic and can potentially be involved in condensation reactions under specific conditions.
Key Reaction Pathways Diagram
This diagram outlines primary derivatization strategies for the core scaffold.
Caption: Key derivatization pathways for the indole core.
Applications in Research and Drug Development
This compound is a valuable intermediate for synthesizing more complex, biologically active molecules.[1] While direct therapeutic applications of this specific compound are not widely documented, its utility lies in its role as a foundational scaffold.
-
Scaffold for Lead Compounds: The 2,3-disubstituted indole core can be elaborated through the reaction pathways described above to generate libraries of compounds for high-throughput screening.[12][13]
-
Intermediate for Complex Heterocycles: It can serve as a precursor for building more intricate heterocyclic systems, such as carbazoles or other fused-ring structures.[1]
-
Fragment-Based Drug Design: As a well-defined molecular fragment, it can be used in fragment-based approaches to drug discovery, where small molecules that bind to a target are identified and then grown or linked to create more potent leads.
Recent research has shown that 2,3-disubstituted indoles can undergo catalyst-controlled divergent reactions to form complex structures like 3H-benzo[b]azepines or axially chiral allenes, highlighting the advanced synthetic potential of this class of compounds.[12]
Quality Control and Purity Assessment
Rigorous analytical control is essential to ensure the reliability and reproducibility of experimental results.
Recommended Analytical Technique: HPLC
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound. A reverse-phase method is typically employed.
Step-by-Step HPLC Protocol
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further to a working concentration (e.g., 0.1 mg/mL).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient Example: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 220 nm and 280 nm (wavelengths where the indole chromophore absorbs strongly).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample. The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. A pure sample should exhibit a single major peak.
Safety and Handling
-
General Hazards: Indole derivatives should be handled with care. While specific toxicity data for this compound is limited, it is prudent to treat it as potentially harmful if swallowed or in contact with skin.[7][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[15][16]
-
Handling Precautions: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]
Conclusion
This compound is more than a simple chemical; it is a versatile platform for innovation in medicinal chemistry. Its synthesis is well-established through the Fischer indole reaction, and its reactivity profile offers multiple handles for diversification. For drug development professionals and research scientists, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the creation of novel and complex molecular architectures with therapeutic promise.
References
- Benchchem. (n.d.). This compound | CAS 19013-49-1.
-
Catalyst-Controlled Divergent Reactions of 2,3-Disubstituted Indoles with Propargylic Alcohols: Synthesis of 3H-Benzo[b]azepines and Axially Chiral Tetrasubstituted Allenes. (2022). ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Reaction of 2,3‐disubstituted indoles with allenamides. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]
-
Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
A Unified Approach to Mono- and 2,3-Disubstituted N–H Indoles. (2023). Retrieved from [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). PMC. Retrieved from [Link]
-
Unprecedented C-2 arylation of indole with diazonium salts: Syntheses of 2,3-disubstituted indoles and their antimicrobial activity. (2011). PubMed. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). ethyl 2-methyl-1H-indole-3-carboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. (2023). ACS Omega. Retrieved from [Link]
-
ResearchGate. (2025). Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. Retrieved from [Link]
-
Biomedical Importance of Indoles. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | C11H13N | CID 1376636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound [stenutz.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
The Therapeutic Potential of 2-Ethyl-3-Methyl-1H-Indole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Indole Scaffold and the Promise of 2,3-Disubstitution
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs with profound biological effects.[1] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, serves as a versatile scaffold for the development of therapeutic agents targeting a wide range of diseases.[2] Its unique electronic properties and ability to participate in various intermolecular interactions allow indole derivatives to bind to diverse biological targets with high affinity and specificity.[3]
Among the myriad of substituted indoles, those with substitution at the 2 and 3 positions have garnered significant attention in drug discovery. This guide focuses on the biological activities of a specific subclass: 2-ethyl-3-methyl-1H-indole derivatives . While direct research on this precise scaffold is emerging, this document will synthesize findings from closely related 2,3-disubstituted indoles to provide a comprehensive overview of their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the mechanistic underpinnings of these activities, provide actionable experimental protocols for their evaluation, and present quantitative data to guide future research and development.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Indole derivatives have a rich history in oncology, with vinca alkaloids like vincristine and vinblastine being prime examples of their successful clinical application.[4] Modern research has expanded the repertoire of anticancer indole compounds, revealing a multitude of mechanisms by which they combat cancer.[5] Derivatives of the 2,3-disubstituted indole core have shown particular promise in inducing cancer cell death and inhibiting tumor progression.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of 2,3-disubstituted indole derivatives are often attributed to their ability to interfere with multiple signaling pathways and cellular processes critical for cancer cell survival and proliferation.
-
Induction of Apoptosis: A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of key apoptosis-regulating proteins. For instance, some indole derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[6]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, 2,3-disubstituted indoles can halt the uncontrolled proliferation of cancer cells. They can induce cell cycle arrest at various phases, most commonly the G2/M phase, preventing cells from entering mitosis.[7]
-
Inhibition of Protein Kinases: Many cancers are driven by aberrant protein kinase activity. Indole derivatives have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are crucial for tumor growth and metastasis.[6][8]
Quantitative Assessment of Anticancer Potency
The cytotoxic effects of novel compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of representative 2,3-disubstituted indole derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-vinyl sulfone derivative | A549 (Lung) | 0.05 | [3] |
| Indole-based Tyrphostin derivative | MCF-7 (Breast) | 0.10 | [9] |
| 3-Arylthio-1H-indole derivative | MCF-7 (Breast) | 0.15-0.35 | [4] |
| Indole-chalcone derivative | MDA-MB-231 (Breast) | 13-19 | [3] |
| Indole-aryl amide derivative | PC3 (Prostate) | 0.39 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10][11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example of a non-steroidal anti-inflammatory drug (NSAID) built around an indole scaffold.[13]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of 2,3-disubstituted indole derivatives are primarily mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[14][15][16] By selectively inhibiting COX-2, indole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[14]
-
Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the inflammatory response.[17][18] It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Some indole derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the production of these inflammatory mediators.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[1][19][20][21][22]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Protocol:
-
Animal Acclimatization:
-
Use male Wistar rats (150-200 g).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group):
-
Group 1: Control (vehicle only)
-
Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Group 3-5: Test compound at different doses (e.g., 10, 20, 40 mg/kg)
-
-
Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Paw Volume Measurement:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Antimicrobial Activity: Combating Infectious Diseases
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity against a range of pathogens.[23][24]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial mechanisms of indole derivatives are diverse and can involve:
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to antibiotics. Some indole derivatives have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to conventional antibiotics.[22]
-
Disruption of Cell Membrane Integrity: The bacterial cell membrane is essential for maintaining cellular homeostasis. Indole derivatives can disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Essential Enzymes: These compounds can target and inhibit enzymes that are crucial for bacterial survival, such as those involved in cell wall synthesis or DNA replication.
Quantitative Assessment of Antimicrobial Potency
The antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table provides representative MIC values for indole derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative | Staphylococcus aureus (MRSA) | 3.125 | [10] |
| Indole-triazole derivative | Staphylococcus aureus (MRSA) | 3.125 | [10] |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Staphylococcus aureus (MRSA) | 0.98 | [17] |
| Indole-1,2,4 triazole conjugate | Escherichia coli | 250 | [24] |
| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative | Enterobacter cloacae | 4 | [23] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[5][13][23][25][26]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined as the lowest concentration of the compound that prevents visible growth after incubation.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight in an appropriate broth medium.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Perform a two-fold serial dilution of the this compound derivative in a 96-well plate containing broth medium.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The evidence from related 2,3-disubstituted indole derivatives strongly suggests that compounds based on this core structure are likely to possess significant anticancer, anti-inflammatory, and antimicrobial properties.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets of the most potent compounds. The experimental protocols and foundational knowledge presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this privileged chemical scaffold.
References
- Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802–1824.
- Patel, P., et al. (2022). Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. Helvetica Chimica Acta, 105(10), e202200108.
- Shirinzadeh, H., Süzen, S., Altanlar, N., & Westwell, A. D. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(3), 291–297.
- Krasavin, M., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as a New Class of Antimicrobial Agents. Molecules, 26(16), 4945.
- Vane, J. R., & Botting, R. M. (1995). New insights into the mode of action of anti-inflammatory drugs.
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
- Kumar, A., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1).
- Schmidt-Malan, S. M., et al. (2021). Broth microdilution susceptibility testing. Bio-protocol, 11(13), e4075.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- National Center for Advancing Translational Sciences. (2013). Assay Guidance Manual. In Cell Viability Assays.
- Saruengkhanphasit, R., et al. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113647.
-
Cleveland Clinic. (2022). COX-2 Inhibitors. Retrieved from [Link]
- Yilmaz, I., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(30), 3469-3485.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Glamočlija, J., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
- Abdel-Wahab, B. F., et al. (2021).
- Ferraz, V., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. International Journal of Molecular Sciences, 24(6), 5413.
-
Patsnap. (2024). What are COX-2 inhibitors and how do they work?. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
- Rani, P., Srivastava, V. K., & Kumar, A. (2004). Synthesis and antiinflammatory activity of heterocyclic indole derivatives. European journal of medicinal chemistry, 39(5), 449–452.
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115–121). Humana Press.
- D'Mello, M., et al. (2023).
- Badria, F. A., et al. (2019). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113647.
- Olgen, S., et al. (2007). Synthesis and Src-Tyrosine Kinase Inhibitory Activities of Some 3-Substituted-1H-indole Derivatives. Archiv der Pharmazie, 340(11), 583-591.
- Bednarski, P. J., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Pharmaceuticals, 16(1), 76.
Sources
- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. texaschildrens.org [texaschildrens.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 14. Role and regulation of cyclooxygenase-2 during inflammation [pubmed.ncbi.nlm.nih.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. inotiv.com [inotiv.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 25. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 26. protocols.io [protocols.io]
A Technical Guide to the Spectroscopic Characterization of 2-Ethyl-3-methyl-1H-indole
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2-ethyl-3-methyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this heterocyclic compound. While experimental spectra for this specific molecule are not publicly available, this guide synthesizes predictive data based on the well-documented spectroscopic behavior of closely related indole analogs, ensuring a scientifically grounded and practically valuable resource.
Introduction
This compound is a disubstituted indole, a core structural motif in a vast array of pharmacologically active compounds and natural products. The precise characterization of such molecules is fundamental to quality control, structural elucidation, and understanding their chemical reactivity. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure, offering a unique fingerprint for identification and purity assessment.
This guide will present a detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The rationale behind the predicted spectral features is explained through established principles of spectroscopy and by drawing direct comparisons with experimentally verified data from analogous compounds, such as 2,3-dimethyl-1H-indole.
Molecular Structure and Key Physicochemical Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and basic properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N | PubChem[1] |
| Molecular Weight | 159.23 g/mol | PubChem[1] |
| Melting Point | 62-65 °C | Chemical Synthesis Database[2] |
| CAS Number | 19013-49-1 | PubChem[1] |
| InChIKey | MCTKUHAXKKOMSW-UHFFFAOYSA-N | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the ethyl and methyl substituents. The predictions below are based on the analysis of similar indole structures.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~7.80 | br s | 1H | N-H | The N-H proton of the indole ring typically appears as a broad singlet in a deshielded region due to its acidic nature and potential for hydrogen bonding. |
| ~7.55 | d | 1H | H-4 or H-7 | The protons on the benzene ring of the indole nucleus are expected in the aromatic region. One of the deshielded protons will likely be adjacent to the pyrrole ring. |
| ~7.30 | d | 1H | H-4 or H-7 | The other proton adjacent to the pyrrole ring fusion will also be in the downfield aromatic region. |
| ~7.15 | m | 2H | H-5, H-6 | The remaining two aromatic protons will appear as a multiplet in the more shielded part of the aromatic region. |
| ~2.70 | q | 2H | -CH₂-CH₃ | The methylene protons of the ethyl group will be a quartet due to coupling with the adjacent methyl protons. |
| ~2.30 | s | 3H | C3-CH₃ | The methyl group at the C3 position is expected to be a singlet in the upfield region. |
| ~1.30 | t | 3H | -CH₂-CH₃ | The terminal methyl protons of the ethyl group will appear as a triplet, coupled to the methylene protons. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information on all eleven carbon atoms in the molecule. The predicted chemical shifts are based on data from analogous 2,3-disubstituted indoles.[3][4]
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~135.5 | C-7a | Quaternary carbon at the fusion of the two rings, typically deshielded. |
| ~131.0 | C-2 | The carbon bearing the ethyl group, deshielded due to its position in the pyrrole ring and substitution. |
| ~129.5 | C-3a | The second quaternary carbon at the ring fusion. |
| ~121.5 | C-4 or C-6 | Aromatic CH carbons. |
| ~119.5 | C-5 or C-6 | Aromatic CH carbons. |
| ~118.5 | C-4 or C-5 | Aromatic CH carbons. |
| ~110.5 | C-7 | The aromatic CH carbon adjacent to the nitrogen. |
| ~107.0 | C-3 | The carbon bearing the methyl group. |
| ~18.5 | -CH₂-CH₃ | The methylene carbon of the ethyl group. |
| ~14.0 | -CH₂-CH₃ | The methyl carbon of the ethyl group. |
| ~9.0 | C3-CH₃ | The methyl carbon at the C3 position. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following key absorption bands, characteristic of the indole structure and its substituents.[5][6][7][8]
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3400 | Medium, Sharp | N-H Stretch | Indole N-H |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 2970-2850 | Strong | C-H Stretch | Aliphatic (Ethyl & Methyl) C-H |
| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1450 | Medium | C-H Bend | Aliphatic C-H |
| 800-700 | Strong | C-H Bend | Aromatic C-H (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum (Electron Ionization - EI)
Upon electron ionization, this compound is expected to produce a molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Relative Intensity | Assignment | Fragmentation Pathway |
| 159 | High | [M]⁺ | Molecular Ion |
| 144 | High | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group (benzylic cleavage) is a highly favorable fragmentation pathway, leading to a stable quinolinium-like cation.[9] |
| 131 | Medium | [M - C₂H₄]⁺ | McLafferty-type rearrangement involving the ethyl group, followed by loss of ethene. |
| 130 | Medium | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
The fragmentation pattern is a key identifier. The most significant predicted fragmentation is the loss of a methyl radical (CH₃) from the ethyl group at the C-2 position. This is due to the formation of a highly stabilized cation through benzylic cleavage.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Use a spectral width of approximately 250 ppm.
-
A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in the ¹³C spectrum.
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR Method: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol or acetonitrile) if using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) with a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range of m/z 40-400 to ensure detection of the molecular ion and all significant fragments.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Frameworks and Visualizations
To better illustrate the relationships within the molecule and the analytical workflow, the following diagrams are provided.
Molecular Structure and Numbering
Caption: Numbering of the this compound scaffold.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the compound.
Key Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By leveraging data from structurally similar compounds, we have constructed a reliable and scientifically sound resource for the identification and characterization of this molecule. The provided protocols offer standardized methods for obtaining experimental data, which would be invaluable for confirming these predictions. This guide serves as a critical reference for researchers working with substituted indoles, facilitating their efforts in synthesis, drug discovery, and materials science.
References
- Royal Society of Chemistry. (n.d.). Supporting information.
-
Christian, P. J., Frizzell, D. H., & Reed, J. J. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]
- A guide to 13C NMR chemical shift values. (2015). Compound Interest.
-
Welcome to the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
- Latypova, L. R., et al. (2020). Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. Russian Journal of Organic Chemistry, 56(1), 79-87.
-
Mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
-
Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]
- IR Absorption Table. (n.d.).
- Royal Society of Chemistry. (n.d.). Facile Regiospecific Synthesis of 2,3-Disubstituted Indoles from Isatins.
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. R Discovery. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431-435.
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
This compound. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
1H-Indole, 2-methyl-. (n.d.). The NIST WebBook. Retrieved from [Link]
-
Ethyl indole-2-carboxylate, N-methyl-. (n.d.). The NIST WebBook. Retrieved from [Link]
-
1H-Indole, 2,3-dihydro-1-methyl-. (n.d.). The NIST WebBook. Retrieved from [Link]
-
This compound. (n.d.). Stenutz. Retrieved from [Link]
-
Showing Compound 2(or 3)-methylindole (FDB004302). (2010, April 8). FooDB. Retrieved from [Link]
-
This compound-6-sulfonic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. This compound | C11H13N | CID 1376636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. rsc.org [rsc.org]
- 4. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Fischer Indole Synthesis of 2-Ethyl-3-methyl-1H-indole
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Fischer indole synthesis, specifically focusing on the preparation of 2-ethyl-3-methyl-1H-indole. It delves into the reaction's mechanistic underpinnings, offers a detailed experimental protocol, and explores critical parameters for optimizing the synthesis.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry.[1] This robust and versatile reaction provides a direct route to the indole scaffold, a privileged structure found in a vast array of natural products, pharmaceuticals, and agrochemicals.[2][3] The synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][4] Its enduring importance is highlighted by its application in the synthesis of modern drugs, such as the antimigraine triptan class.[1][5]
This guide will focus on the synthesis of a specific, non-symmetrical indole, this compound, to illustrate the practical considerations and nuances of this powerful reaction.
The Core Mechanism: A Step-by-Step Deconstruction
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.[1][6]
The key steps are:
-
Phenylhydrazone Formation: The synthesis begins with the condensation of phenylhydrazine with a carbonyl compound, in this case, 2-pentanone, to form the corresponding phenylhydrazone. This is a reversible reaction, often driven to completion by the removal of water.[2]
-
Tautomerization to the Ene-hydrazine: Under acidic conditions, the phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.[1]
-
[1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated ene-hydrazine undergoes a concerted[1][1]-sigmatropic rearrangement, analogous to a Cope rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[1][6]
-
Rearomatization and Cyclization: The resulting intermediate rapidly rearomatizes to form a stable aniline derivative. Subsequent intramolecular nucleophilic attack by the amino group onto the imine carbon forms a five-membered ring.[7]
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia from the cyclic aminal, leading to the formation of the aromatic indole ring.[1][6]
Caption: Mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, two-step procedure for the synthesis of this compound.
Step 1: Preparation of 2-Pentanone Phenylhydrazone
The initial and crucial step is the formation of the phenylhydrazone intermediate.[8][9]
Materials:
-
Phenylhydrazine
-
2-Pentanone
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid (a few drops).[10]
-
To this solution, add 2-pentanone (1 equivalent) dropwise with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.[11] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution upon cooling. The crude phenylhydrazone can be collected by filtration, washed with cold ethanol, and dried. For higher purity, recrystallization from a suitable solvent like ethanol may be performed.
Step 2: Acid-Catalyzed Cyclization to this compound
This step involves the core Fischer cyclization.
Materials:
-
2-Pentanone phenylhydrazone (from Step 1)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid)[1][2]
-
High-boiling point solvent (if not using PPA as the solvent)
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
In a suitable reaction vessel, the 2-pentanone phenylhydrazone is mixed with the chosen acid catalyst. Polyphosphoric acid (PPA) often serves as both the catalyst and the reaction medium.[12]
-
The mixture is heated to a temperature typically ranging from 140-150°C.[13] The optimal temperature will depend on the specific substrate and catalyst used.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled and then carefully quenched by pouring it onto ice water.
-
The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
The final product, this compound, is purified by column chromatography or recrystallization.[14][15][16]
Critical Parameters and Optimization Strategies
The success and yield of the Fischer indole synthesis are highly dependent on several factors. Careful optimization of these parameters is key to achieving the desired outcome.
| Parameter | Influence on the Reaction | Optimization Strategies |
| Acid Catalyst | The choice and strength of the acid catalyst are critical for the cyclization step.[3] | A variety of Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, BF₃, AlCl₃) can be employed.[1][3] Polyphosphoric acid (PPA) is often a highly effective catalyst and solvent.[12] For sensitive substrates, milder acids like acetic acid may be preferable to minimize side reactions.[12] |
| Temperature | The reaction generally requires elevated temperatures to overcome the activation energy of the[1][1]-sigmatropic rearrangement.[17] | The optimal temperature is substrate-dependent. Insufficient heat may lead to incomplete reaction, while excessive heat can cause degradation and side reactions.[17] |
| Solvent | The solvent can influence reaction rates and, in some cases, regioselectivity.[12] | Acetic acid can function as both a solvent and a catalyst.[12] For higher temperatures, high-boiling point solvents may be necessary. In some modern approaches, ionic liquids and even solvent-free mechanochemical methods have been explored.[18][19] |
| Substituents | Electron-donating groups on the phenylhydrazine ring generally accelerate the reaction, while electron-withdrawing groups can hinder it.[7][17] | For substrates with strongly electron-withdrawing groups, harsher reaction conditions (stronger acid, higher temperature) may be necessary.[17] Computational studies have shown that certain substituents can favor undesired N-N bond cleavage over the desired rearrangement.[20] |
Common Side Reactions and Troubleshooting
Several side reactions can compete with the desired indole formation, leading to reduced yields.
-
N-N Bond Cleavage: This is a significant competing pathway, especially with electron-rich phenylhydrazines, leading to the formation of anilines and other byproducts.[17]
-
Incomplete Cyclization: The reaction may stall at the phenylhydrazone stage, particularly under mild acidic conditions or at low temperatures.[17] Increasing the acid strength or temperature can often resolve this issue.[17]
-
Formation of Regioisomers: With unsymmetrical ketones like 2-pentanone, there is the potential to form two different ene-hydrazine intermediates, which could lead to a mixture of indole regioisomers. The regioselectivity is influenced by the acid catalyst, temperature, and steric factors.[17] Zeolite catalysts have been shown to enhance regioselectivity in some cases.[21]
Modern Variations and Future Outlook
While the classical Fischer indole synthesis is a powerful tool, several modern variations have expanded its scope and utility. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling to form the N-arylhydrazone intermediate, offering a milder alternative to traditional methods.[1][22] Continuous flow synthesis has also been applied to the Fischer indole synthesis, allowing for better control over reaction parameters and improved scalability.[23]
The continued development of new catalysts and reaction conditions will undoubtedly further enhance the efficiency and applicability of this timeless reaction in the years to come.
References
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]
-
RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]
-
Journal of the American Chemical Society. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Available from: [Link]
-
SciSpace. Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Available from: [Link]
-
NIH National Library of Medicine. Why Do Some Fischer Indolizations Fail? Available from: [Link]
-
NIH National Library of Medicine. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
Green Chemistry. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Available from: [Link]
-
ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3. Available from: [Link]
-
LookChem. 2-Pentanone, phenylhydrazone. Available from: [Link]
-
Organic Syntheses. 1H-Indole, 3-ethyl-. Available from: [Link]
-
Organic Syntheses. INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Available from: [Link]
-
PubMed Central. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Available from: [Link]
-
Molbase. 2-Pentanone, phenylhydrazone 3741-83-1 wiki. Available from: [Link]
-
ResearchGate. What is the perfect procedure to get high yield of phenylhydrazone derivatives? Available from: [Link]
- Google Patents. CN106831482A - The preparation method of phenylhydrazine.
-
ResearchGate. Efficient Synthesis of Poly(2-ethyl-3-methylindole). Available from: [Link]
- Google Patents. CN105646324A - Preparation method of high-purity indole.
-
Chemical Synthesis Database. This compound. Available from: [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 6. testbook.com [testbook.com]
- 7. youtube.com [youtube.com]
- 8. lookchem.com [lookchem.com]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. CN105646324A - Preparation method of high-purity indole - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fischer Indole Synthesis [organic-chemistry.org]
- 19. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 20. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Substituted 1H-Indoles: From Classic Reactions to Modern Catalysis
Introduction: The Ubiquity and Importance of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, stands as one of the most significant heterocyclic scaffolds in the field of chemical and life sciences.[1][2] Its prevalence is remarkable, forming the core structure of the essential amino acid tryptophan and a vast array of natural products, including neurotransmitters like serotonin and melatonin, plant hormones (auxins), and complex alkaloids.[3] In the realm of synthetic chemistry, the indole nucleus is recognized as a "privileged scaffold," a framework that can bind to multiple biological targets with high affinity. This versatility has made it a cornerstone in drug discovery, leading to the development of numerous therapeutic agents for treating conditions ranging from cancer and inflammation to migraines and infections.[1][2][3][4][5]
The immense biological and pharmaceutical importance of indole derivatives has driven over a century of research into their synthesis.[6] This has resulted in a rich and diverse collection of synthetic methodologies, from foundational "named reactions" that are cornerstones of organic chemistry to sophisticated, modern strategies employing transition-metal catalysis. This guide provides an in-depth exploration of these core synthetic strategies, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offer practical, field-proven insights into experimental choices, and present detailed protocols to bridge theory with application.
Part 1: Foundational Pillars: The Classical Indole Syntheses
The classical methods, while often requiring harsh conditions, remain fundamental to the synthesis of many indole cores. Understanding their mechanisms, scope, and limitations is essential for any chemist working in this area.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most widely used and well-known method for indole synthesis.[4][7][8] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[7][9][10]
Mechanism and Causality: The reaction's success hinges on a critical[11][11]-sigmatropic rearrangement.
-
Hydrazone Formation: The initial, reversible step is the condensation of the arylhydrazine and the carbonyl compound.
-
Tautomerization: The resulting hydrazone tautomerizes to its enamine form, a crucial step that sets up the subsequent rearrangement. This equilibrium is driven forward by protonation.
-
[11][11]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond. This is the key bond-forming step that establishes the indole framework.
-
Rearomatization & Cyclization: The resulting diimine intermediate rearomatizes. Subsequent intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forms a five-membered ring aminal.
-
Ammonia Elimination: Finally, acid-catalyzed elimination of ammonia from the aminal generates the stable, aromatic indole ring.[4][7][9][10]
Figure 1: Mechanistic workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole
-
Apparatus Setup: A 250 mL three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: The flask is charged with polyphosphoric acid (100 g) and heated to 100°C with stirring.
-
Reactant Introduction: A pre-mixed solution of phenylhydrazine (10.8 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) is added dropwise to the hot acid over 30 minutes. Expert Insight: The slow addition is crucial to control the exotherm and prevent side reactions.
-
Reaction: After the addition is complete, the reaction temperature is raised to 125°C and maintained for 15 minutes.
-
Quenching and Isolation: The hot reaction mixture is carefully poured onto 500 g of crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed thoroughly with water until the filtrate is neutral. The product is then recrystallized from ethanol/water to yield pure 2-phenylindole.[8]
Scope and Limitations: The Fischer synthesis is incredibly versatile, tolerating a wide range of substituents on both the arylhydrazine and the carbonyl component. However, its primary limitation is the use of strong acids and high temperatures, which are incompatible with sensitive functional groups. Furthermore, unsymmetrical ketones can lead to mixtures of regioisomeric products.[10][12]
Reissert Indole Synthesis
The Reissert synthesis is a robust method that constructs the indole ring from an o-nitrotoluene and diethyl oxalate.[13][14] It proceeds via a condensation followed by a reductive cyclization.[15][16]
Mechanism and Causality:
-
Condensation: In the presence of a strong base like potassium ethoxide, the methyl group of the o-nitrotoluene is deprotonated. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyls of diethyl oxalate.[13]
-
Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate intermediate is then subjected to reduction (e.g., using zinc in acetic acid or catalytic hydrogenation).[13][16] The nitro group is reduced to an amine, which immediately undergoes intramolecular condensation with the adjacent ketone to form the indole-2-carboxylic acid.
-
Decarboxylation: The intermediate indole-2-carboxylic acid can be isolated or, if desired, heated to induce decarboxylation, yielding the final indole.[13][17]
Figure 2: Key stages of the Reissert Indole Synthesis.
Experimental Protocol: Synthesis of Indole-2-carboxylic Acid
-
Condensation: In a flame-dried flask under nitrogen, dissolve o-nitrotoluene (13.7 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) in 150 mL of anhydrous ethanol. Add potassium ethoxide (7.6 g, 0.11 mol) portion-wise while maintaining the temperature below 30°C. Stir at room temperature for 12 hours.
-
Isolation of Intermediate: Pour the reaction mixture into ice-water and acidify with dilute HCl. The precipitated ethyl o-nitrophenylpyruvate is collected by filtration.
-
Reductive Cyclization: Suspend the crude pyruvate in 200 mL of glacial acetic acid. Heat to 80°C and add zinc dust (20 g, 0.3 mol) in small portions to control the exotherm. Trustworthiness Check: The reduction of a nitro group is highly exothermic; portion-wise addition is a critical safety and control measure.
-
Workup: After the addition, stir for an additional hour. Filter the hot solution to remove excess zinc. Cool the filtrate in an ice bath to precipitate the indole-2-carboxylic acid. Collect the product by filtration and wash with cold water.
Madelung Indole Synthesis
The Madelung synthesis is a powerful method for preparing (primarily 2-substituted) indoles via the high-temperature, base-induced intramolecular cyclization of an N-phenylamide.[18] The classical conditions are harsh, but modern modifications have significantly broadened its applicability.[15][19]
Mechanism and Causality: The reaction is initiated by the deprotonation of both the amide N-H and the benzylic C-H of the ortho-alkyl group by a very strong base (e.g., sodium ethoxide at >200°C or organolithium reagents in modified versions).[18] The resulting dianion then undergoes an intramolecular nucleophilic attack, where the benzylic carbanion attacks the amide carbonyl carbon. This forms a cyclic intermediate which then eliminates a molecule of water (or its equivalent) upon workup to generate the aromatic indole.
Figure 3: Logical flow of the Madelung Indole Synthesis.
Modern Modification (Smith Indole Synthesis): A significant improvement involves using organolithium reagents at lower temperatures.[18] This allows for greater functional group tolerance. For example, a recent tandem Madelung synthesis uses a LiN(SiMe₃)₂/CsF system, demonstrating the ongoing evolution of this classic reaction.[19][20]
Bartoli Indole Synthesis
The Bartoli synthesis is the premier method for accessing 7-substituted indoles, a class of compounds often difficult to prepare using other classic methods.[12][21][22] The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene.[23]
Mechanism and Causality: The mechanism is complex but is believed to proceed as follows:
-
Initial Attack: One equivalent of the vinyl Grignard reagent attacks the nitro group, reducing it to a nitroso species.
-
Second Attack & Rearrangement: A second equivalent of the Grignard reagent attacks the oxygen of the nitroso group. This is followed by a[11][11]-sigmatropic rearrangement.
-
Cyclization and Aromatization: A third equivalent of the Grignard reagent acts as a base, facilitating a cyclization/elimination cascade that ultimately leads to the formation of the indole ring upon acidic workup.[23] The ortho-substituent on the starting nitroarene is essential to sterically guide the reaction pathway and prevent simple reduction.[23]
Key Advantage: Its unique ability to directly install substituents at the C7 position makes it an invaluable tool, particularly in natural product synthesis.[21][22]
Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a specialized reaction that provides a direct route to 5-hydroxyindole derivatives.[11][15][24] It involves the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine).[25]
Mechanism and Causality: The accepted mechanism involves a sequence of additions and eliminations:
-
Michael Addition: The reaction begins with a conjugate (Michael) addition of the enamine to the benzoquinone.
-
Nucleophilic Attack: The enamine π-bond then acts as a nucleophile, attacking one of the quinone carbonyls in an intramolecular fashion to form the five-membered ring.
-
Elimination: A subsequent elimination step rearomatizes the system to form the stable 5-hydroxyindole product.[24]
This method is particularly valuable as the 5-hydroxyindole scaffold is the core of serotonin and several important drugs, including the anti-inflammatory agent Indometacin.[24]
Part 2: The New Frontier: Transition-Metal-Catalyzed Syntheses
Modern synthetic chemistry has been revolutionized by transition-metal catalysis, and indole synthesis is no exception. These methods often proceed under milder conditions, exhibit higher functional group tolerance, and provide access to substitution patterns that are difficult to achieve classically.
Palladium-Catalyzed Strategies
Palladium is the most extensively studied metal for indole synthesis, with numerous powerful methods developed.
-
Larock Indole Synthesis: This is a potent palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne. It's a convergent method that forms two bonds in a single operation, making it highly efficient for creating polysubstituted indoles.[26]
-
Hegedus Indole Synthesis: This method involves the palladium(II)-mediated oxidative cyclization of o-alkenyl anilines.[27] It is particularly useful for synthesizing indoles fused to other rings. A catalytic version employing an oxidant (like benzoquinone) to regenerate the active Pd(II) catalyst has also been developed.[28]
-
Buchwald Modification of Fischer Synthesis: To circumvent the need to prepare and handle potentially unstable arylhydrazines, the Buchwald group developed a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which can then undergo cyclization in a one-pot fashion.[7][29]
Copper-Catalyzed Strategies
Copper catalysis has emerged as a highly attractive alternative to palladium-based systems due to its lower cost, reduced toxicity, and unique reactivity.[30][31] Copper catalysts are particularly effective for:
-
Friedel-Crafts Alkylation: Copper complexes catalyze the alkylation of the electron-rich C3 position of indoles with various electrophiles.[30]
-
C-N Cross-Coupling: Copper-catalyzed Ullmann-type reactions are widely used for the N-arylation of indoles.[32]
-
Cascade Reactions: One-pot cascade reactions using copper catalysts can build the indole ring from simple precursors, often in renewable solvents, enhancing the sustainability of the process.[33][34]
Direct C-H Functionalization
The ultimate goal in terms of efficiency and atom economy is the direct formation of C-C or C-X bonds by activating an existing C-H bond, avoiding the need for pre-functionalized starting materials (e.g., halides).[35][36]
-
Regioselectivity: The indole nucleus presents multiple C-H bonds. The inherent nucleophilicity of the ring favors functionalization at C3, followed by C2.[35] Directing groups are often required to achieve selective functionalization at the less reactive C4-C7 positions on the benzene portion of the ring.[35][37][38]
-
Catalytic Systems: A variety of transition metals, including palladium, rhodium, ruthenium, and copper, have been employed to catalyze C-H functionalization reactions, enabling arylation, alkenylation, acylation, and other transformations directly on the indole core.[37][39][40] This field represents a major area of current research, promising more streamlined and environmentally benign synthetic routes.[36]
Part 3: Comparative Analysis and Applications
Choosing the right synthetic strategy depends on the target molecule's substitution pattern, the available starting materials, and the required functional group tolerance.
Table 1: Comparison of Key Indole Synthesis Strategies
| Method | Starting Materials | Key Reagents/Conditions | Primary Substitution | Key Advantage | Key Limitation |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Strong Acid (H⁺, Lewis Acid), Heat | C2, C3 | Highly versatile, widely used | Harsh conditions, regioselectivity issues |
| Reissert | o-Nitrotoluene, Diethyl Oxalate | Strong Base, then Reduction (e.g., Zn/AcOH) | C2 (-COOH) | Reliable, uses simple starting materials | Multi-step, harsh base |
| Madelung | N-acyl-o-toluidine | Strong Base (NaOEt, BuLi), High Temp | C2 | Good for 2-alkyl/aryl indoles | Very harsh conditions (classic) |
| Bartoli | o-Substituted Nitroarene, Vinyl Grignard | 3+ eq. VinylMgBr, Low Temp | C7 | Unparalleled access to 7-substituted indoles | Requires stoichiometric Grignard reagent |
| Nenitzescu | Benzoquinone, Enamine | Acid or Thermal | C5 (-OH) | Direct route to biologically relevant 5-hydroxyindoles | Limited to specific substitution pattern |
| Larock (Pd) | o-Haloaniline, Alkyne | Pd Catalyst, Base | C2, C3 | Convergent, high functional group tolerance | Requires pre-functionalized aniline |
| C-H Activation | Indole Core, Coupling Partner | Transition Metal Catalyst, Directing Group | C2, C3, C4-C7 | High atom economy, avoids pre-functionalization | Regioselectivity can be challenging |
Applications in Drug Development:
The synthetic methodologies described herein are not merely academic exercises; they are enabling tools for the creation of life-changing medicines.
-
The Fischer Indole Synthesis is used in the industrial production of the triptan class of anti-migraine drugs, such as Sumatriptan.[7]
-
The Nenitzescu Synthesis provides the core for anti-inflammatory drugs like Indometacin.[24]
-
Modern palladium- and copper-catalyzed methods , including C-H activation, are crucial in contemporary drug discovery for rapidly creating libraries of novel indole derivatives to screen for biological activity against targets in oncology, neurology, and infectious diseases.[1][5] The structural versatility of the indole scaffold allows it to target diverse biological pathways, including tubulin polymerization and protein kinases.[1]
Conclusion
The synthesis of the 1H-indole core has evolved dramatically from its early beginnings. The classical named reactions, while sometimes demanding, have laid a robust foundation and continue to be relevant. The advent of transition-metal catalysis has opened new avenues, providing milder, more efficient, and highly selective methods that were previously unimaginable. The ongoing development of C-H functionalization techniques promises a future where complex indole-based drugs can be synthesized with unparalleled elegance and sustainability. For the modern researcher, a deep understanding of this entire synthetic arsenal—from Fischer to C-H activation—is indispensable for navigating the challenges of natural product synthesis and pioneering the next generation of indole-based therapeutics.
References
-
Madelung synthesis - Wikipedia. Available from: [Link]
-
Nenitzescu indole synthesis - Wikipedia. Available from: [Link]
-
Nenitzescu Indole Synthesis - SynArchive. Available from: [Link]
-
Luan, X. et al. (2021) Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Molecules. Available from: [Link]
-
Reissert indole synthesis - Wikipedia. Available from: [Link]
-
Dalpozzo, R. et al. (2014) Applications of Bartoli indole synthesis. Chemical Society Reviews. Available from: [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Available from: [Link]
-
Fischer indole synthesis - Wikipedia. Available from: [Link]
-
(PDF) Reissert Indole Synthesis - ResearchGate. Available from: [Link]
-
Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. Available from: [Link]
-
Ma, R. et al. (2023) A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters. Available from: [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. Available from: [Link]
-
Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry - PURKH. Available from: [Link]
-
Scheme 2. The Nenitzescu reaction mechanism - ResearchGate. Available from: [Link]
-
Ali, I. et al. (2024) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available from: [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Littell, R. et al. (1970) Observations on the mechanism of the nenitzescu indole synthesis. Journal of the Chemical Society D: Chemical Communications. Available from: [Link]
-
(PDF) Copper-catalyzed alkylation reactions of indole: An overview - ResearchGate. Available from: [Link]
-
Reissert Indole Synthesis. Available from: [Link]
-
Nenitzescu Indole Synthesis. Available from: [Link]
-
Taber, D. F. & Tirunahari, P. K. (2011) Indole synthesis: a review and proposed classification. Tetrahedron. Available from: [Link]
-
Cacchi, S. & Fabrizi, G. (2011) Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Current Organic Chemistry. Available from: [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC - PubMed Central. Available from: [Link]
-
Hegedus Indole Synthesis: Intramolecular Nucleopalladation of ortho-Allyl Aryl Nucleophiles. Available from: [Link]
-
Hegedus indole synthesis - Wikipedia. Available from: [Link]
-
The Bartoli Indole Synthesis. Available from: [Link]
-
Ma, R. et al. (2023) A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters. Available from: [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. Available from: [Link]
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Available from: [Link]
-
Indole chemistry breakthrough opens doors for more effective drug synthesis. Available from: [Link]
-
Copper-catalyzed alkylation reactions of indole: An overview - ProQuest. Available from: [Link]
-
A Review of the Indole Synthesis Reaction System - Oreate AI Blog. Available from: [Link]
-
(PDF) Reissert-Indole-Synthesis.pdf - ResearchGate. Available from: [Link]
-
Bartoli indole synthesis - Grokipedia. Available from: [Link]
-
Reissert Indole Synthesis - Chempedia - LookChem. Available from: [Link]
-
Buchwald, S. L. et al. (2000) A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. Available from: [Link]
-
Construction of the indole nucleus through C-H functionalization reactions - ResearchGate. Available from: [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Available from: [Link]
-
Progress in palladium-based catalytic systems for the sustainable synthesis of annulated heterocycles: a focus on indole backbones. | Semantic Scholar. Available from: [Link]
-
Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents | ACS Sustainable Chemistry & Engineering - ACS Publications. Available from: [Link]
-
(PDF) Transition metal-Catalyzed C-H Functionalizations of Indoles - ResearchGate. Available from: [Link]
-
Indole as an emerging scaffold in anticancer drug design - AIP Publishing. Available from: [Link]
-
(PDF) Copper‐Catalyzed Indole Synthesis - ResearchGate. Available from: [Link]
-
Hegedus indole synthesis - Semantic Scholar. Available from: [Link]
-
Hegedus Indole Synthesis - Named Reactions. Available from: [Link]
-
A Cost-Effective Indole Reaction Could Accelerate Drug Development - Technology Networks. Available from: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purkh.com [purkh.com]
- 4. testbook.com [testbook.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 11. synarchive.com [synarchive.com]
- 12. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 13. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Reissert Indole Synthesis - Chempedia - LookChem [lookchem.com]
- 15. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 19. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. grokipedia.com [grokipedia.com]
- 23. thieme-connect.com [thieme-connect.com]
- 24. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 25. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 26. mdpi.com [mdpi.com]
- 27. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 28. thieme-connect.com [thieme-connect.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Copper-catalyzed alkylation reactions of indole: An overview - ProQuest [proquest.com]
- 31. Indole Drug Synthesis Made Easier With Copper Catalyst | Technology Networks [technologynetworks.com]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. soc.chim.it [soc.chim.it]
- 36. researchgate.net [researchgate.net]
- 37. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 38. researchgate.net [researchgate.net]
- 39. thieme-connect.com [thieme-connect.com]
- 40. researchgate.net [researchgate.net]
2-ethyl-3-methyl-1H-indole structural formula and isomers
An In-depth Technical Guide to 2-ethyl-3-methyl-1H-indole: Structure, Isomerism, Synthesis, and Characterization
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1][2] This guide provides a detailed technical exploration of a specific substituted indole, this compound. It delves into its core structural features, systematically examines its isomeric landscape, outlines a primary synthetic pathway with mechanistic insights, and details the critical analytical methodologies required for the separation and characterization of its isomers. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this molecule and its analogs.
The Indole Scaffold: A Foundation of Pharmacological Activity
The indole ring system, an aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a recurring motif in a vast array of pharmacologically active compounds.[3] Its structural rigidity, coupled with the hydrogen-bonding capability of the N-H group and the electron-rich nature of the pyrrole ring, allows for diverse interactions with biological macromolecules.[4] This versatility has led to the development of numerous indole-containing drugs, including the anti-inflammatory agent Indomethacin, various anticancer agents, and antimigraine drugs of the triptan class.[1][5] The specific nature, position, and orientation of substituents on the indole core are critical determinants of a compound's biological activity, selectivity, and pharmacokinetic profile.[6] Therefore, a precise understanding of a specific substituted indole, such as this compound, is fundamental to its potential development.
Structural Elucidation of this compound
The core subject of this guide is this compound. Its structure is defined by an ethyl group at position 2 and a methyl group at position 3 of the indole ring.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N | [7][8] |
| Molecular Weight | 159.23 g/mol | [7][8] |
| IUPAC Name | This compound | [8] |
| SMILES | CCC1=C(C2=CC=CC=C2N1)C | [8] |
| InChIKey | MCTKUHAXKKOMSW-UHFFFAOYSA-N | [8] |
| Melting Point | 62-65 °C | [7] |
Below is the two-dimensional chemical structure.
Caption: Structural formula of this compound.
The Isomeric Landscape: A Universe of Possibilities
Isomers are compounds that share the same molecular formula but have different structural arrangements. For C₁₁H₁₃N, a vast number of isomers are possible. For drug development professionals, the most critical class of isomers for a substituted indole are positional isomers, where the substituents are attached to different positions on the same indole scaffold. These isomers often exhibit markedly different pharmacological and toxicological profiles.
Key Positional Isomers
The distinct chemical environment of each position on the indole ring means that simply moving the ethyl and methyl groups can drastically alter the molecule's properties. Below is a diagram illustrating the relationship between the parent compound and some of its key positional isomers.
Caption: Relationship between this compound and its isomers.
Each of these isomers, while possessing the same mass, will have unique physical properties (melting point, boiling point, solubility) and distinct spectroscopic signatures, which is the basis for their analytical separation and identification.
Synthesis: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and versatile methods for preparing indoles.[5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[9][10] For this compound, the logical precursors are phenylhydrazine and 2-pentanone.
Causality: The choice of the Fischer synthesis is dictated by the ready availability of the starting materials and the reaction's high tolerance for a variety of functional groups on both the hydrazine and carbonyl components. The acid catalyst, which can be a Brønsted acid (like H₂SO₄, PPA) or a Lewis acid (like ZnCl₂), facilitates the key[11][11]-sigmatropic rearrangement step.[5][12]
Reaction Mechanism Workflow
The mechanism proceeds through several distinct, well-established steps:
Caption: Workflow of the Fischer Indole Synthesis mechanism.
Experimental Protocol (Representative)
This protocol is a generalized representation. Specific conditions may require optimization.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add 2-pentanone (1.0-1.1 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the phenylhydrazone intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
To the mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, or a solution of ZnCl₂).
-
Heat the reaction mixture to reflux (typically 80-150 °C, depending on the solvent and catalyst) for 2-6 hours. Monitor the disappearance of the hydrazone and the appearance of the indole product by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice water. If a strong acid was used, carefully neutralize the solution with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Validation:
-
Purify the crude product using flash column chromatography on silica gel.
-
Confirm the structure and purity of the isolated product using NMR, Mass Spectrometry, and HPLC analysis.
-
Analytical Separation and Characterization
Distinguishing between this compound and its positional isomers is a critical analytical challenge, as they share the same molecular weight. This requires a combination of high-resolution chromatographic separation and detailed spectroscopic analysis.
Analytical Workflow
The process of identifying a specific isomer from a mixture follows a logical progression from separation to definitive identification.
Caption: General workflow for isomer separation and identification.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for separating indole isomers.[13] The choice between them depends on the volatility and thermal stability of the compounds.
-
Self-Validation: An HPLC or GC method is considered validated for this purpose when it can achieve baseline resolution (Rs > 1.5) between the target compound and its known or suspected positional isomers.
Protocol: Reverse-Phase HPLC for Isomer Separation
This protocol is a starting point and requires optimization for a specific set of isomers.
-
System Preparation:
-
Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 2.1×100 mm, 1.8 µm).[13]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to ensure protonation and consistent peak shape.
-
Flow Rate: 0.2-0.5 mL/min.
-
Detector: UV-Vis detector set to monitor at wavelengths such as 220 nm and 280 nm, where indoles absorb strongly.
-
-
Execution:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Prepare dilute solutions (e.g., 10-100 µg/mL) of the sample mixture and individual standards (if available) in the mobile phase.
-
Inject a small volume (1-5 µL) of the sample.
-
Run the gradient program, for example: 5% to 95% B over 20 minutes.
-
-
Analysis:
Spectroscopic Characterization
Once isolated, spectroscopy provides the definitive structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing positional isomers. The chemical shifts and coupling patterns of the aromatic protons on the benzene portion of the indole are highly sensitive to the substituent pattern.
| Hypothetical ¹H NMR Data Comparison | This compound | 3-ethyl-2-methyl-1H-indole |
| Aromatic Protons (δ, ppm) | ~7.0-7.6 (4H, complex multiplet) | ~7.0-7.6 (4H, different complex multiplet) |
| N-H Proton (δ, ppm) | ~7.8-8.1 (1H, broad singlet) | ~7.7-8.0 (1H, broad singlet) |
| Ethyl -CH₂- (δ, ppm) | ~2.8 (quartet) | ~2.9 (quartet) |
| Ethyl -CH₃ (δ, ppm) | ~1.3 (triplet) | ~1.4 (triplet) |
| Methyl -CH₃ (δ, ppm) | ~2.3 (singlet) | ~2.4 (singlet) |
Causality: The key differentiator in the ¹H NMR spectrum is the pattern of the four aromatic protons. The specific arrangement of doublets, triplets, and doublet of doublets is a unique fingerprint for the substitution pattern on the benzene ring. 2D NMR techniques like COSY and HMBC are used to unambiguously assign these correlations.
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will confirm the molecular weight. All isomers will show a molecular ion peak (M⁺) at m/z = 159. The fragmentation patterns may show subtle differences, but are often too similar for definitive isomer identification without chromatographic separation.[13]
Conclusion and Future Directions
This compound serves as an exemplary case study in the detailed analysis required for substituted heterocyclic compounds in a drug discovery context. The principles outlined here—leveraging robust synthetic methods like the Fischer synthesis and combining high-resolution chromatography with definitive spectroscopic techniques—are fundamental to the field. The ability to synthesize, isolate, and characterize specific positional isomers is a prerequisite for any meaningful structure-activity relationship (SAR) study.[6] Future research in this area will continue to rely on these foundational techniques to explore how subtle structural modifications on the indole scaffold can unlock new therapeutic potentials.
References
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
- Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. MDPI.
- Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing.
- Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers.
- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. MDPI.
- Recent advancements on biological activity of indole and their derivatives: A review.
- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.
- This compound. Stenutz.
- This compound.
- Biomedical Importance of Indoles. PMC - NIH.
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
- This compound | C11H13N | CID 1376636. PubChem.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
- Fischer indole synthesis. Wikipedia.
- Fischer Indole Synthesis. Alfa Chemistry.
- Fischer Indole Synthesis. J&K Scientific LLC.
- Fischer Indole Synthesis. Organic Chemistry Portal.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound | C11H13N | CID 1376636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Emerging Potential of the 2-Ethyl-3-Methyl-1H-indole Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast landscape of indole derivatives, the 2-ethyl-3-methyl-1H-indole scaffold presents a unique and underexplored platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of the potential applications of this scaffold, drawing insights from structurally related compounds, and offers detailed protocols for the synthesis and biological evaluation of analogous bioactive molecules. While direct literature on the medicinal applications of this compound is nascent, the established pharmacological profiles of its chemical cousins provide a strong rationale for its investigation in various therapeutic areas, including oncology, virology, and inflammatory diseases.[3][4][5]
I. The this compound Core: A Privileged Scaffold
The 2,3-disubstituted indole framework is a recurring motif in a multitude of biologically active compounds. The presence of alkyl groups at the 2- and 3-positions, such as in this compound, can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. These substitutions can also play a crucial role in directing the molecule's interaction with specific biological targets.
Structural Features and Synthetic Accessibility:
The this compound core can be synthesized through various established methods of indole synthesis, with the Fischer indole synthesis being a prominent and versatile approach.[6] The choice of starting materials, such as 2-pentanone and phenylhydrazine, allows for the direct construction of this scaffold. Further functionalization at the N1-position or on the benzene ring can be achieved through subsequent reactions, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. A recent study has also described the synthesis of poly(this compound), highlighting the accessibility of this core structure.[7]
II. Therapeutic Applications: Insights from Structurally Related Indole Derivatives
Based on the extensive research on analogous indole compounds, the this compound scaffold holds promise in several key therapeutic areas.
A. Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, targeting a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[3][8] The structural similarity of this compound to known anticancer indoles suggests its potential in this arena.
Mechanism of Action: Many anticancer indole derivatives function by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, some indole-based compounds act as inhibitors of protein kinases, such as EGFR, VEGFR, and CDK, which are often dysregulated in cancer.[9] Others have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]
Supporting Evidence from Analogs:
-
A series of novel indole-based arylsulfonylhydrazides have demonstrated significant in vitro anticancer activity against breast cancer cell lines, with IC50 values in the micromolar range.[9]
-
2-(3-Indolyl)acetamides and their oxazoline analogues have also been identified as potential anticancer agents.[11]
B. Antiviral Activity
The indole scaffold is present in several approved and investigational antiviral drugs.[4][12] This highlights the potential of novel indole derivatives, including those based on the this compound core, as antiviral agents.
Mechanism of Action: Antiviral indoles can target various stages of the viral life cycle, including entry and fusion, reverse transcription, and replication.[12] The broad-spectrum antiviral drug Arbidol (Umifenovir), which features a functionalized indole core, is a prime example of the therapeutic potential of this class of compounds.[12]
Supporting Evidence from Analogs:
-
Derivatives of ethyl 1H-indole-3-carboxylate have shown strong anti-HCV effects.[12]
-
Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids have demonstrated significant activity against influenza viruses.[13]
C. Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases. Indole derivatives have been extensively investigated for their anti-inflammatory properties.[14][15]
Mechanism of Action: The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and to suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[16]
Supporting Evidence from Analogs:
-
A series of 2-methyl-1H-indol-3-ethylsulfamoylphenylacrylamides have been identified as potent histone deacetylase (HDAC) inhibitors with significant anti-inflammatory activity.[14]
-
Derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide have shown promising anti-inflammatory and analgesic activities with selective COX-2 inhibition.[15]
-
Schiff bases of 2-methyl-1H-indole-3-carbohydrazide have demonstrated excellent anti-inflammatory and analgesic properties.[17]
III. Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of derivatives based on the this compound scaffold, drawing from established methodologies for structurally similar compounds.
A. Synthesis Protocol: Fischer Indole Synthesis of a 2,3-Dialkyl-1H-indole
This protocol outlines a general procedure for the synthesis of a 2,3-dialkyl-1H-indole, which can be adapted for the specific synthesis of this compound.
Materials:
-
Phenylhydrazine
-
2-Pentanone (for this compound)
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (dilute)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add 2-pentanone (1 equivalent) to the solution while stirring.
-
Heat the mixture under reflux for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
-
Indolization (Cyclization):
-
In a separate flask, place a suitable acidic catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid in an appropriate solvent).
-
Add the prepared hydrazone to the catalyst mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-150 °C, depending on the catalyst) and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Diagram of Synthetic Workflow:
Caption: General workflow for the Fischer indole synthesis.
B. Biological Evaluation Protocols
This protocol is used to assess the cytotoxic effect of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized indole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of MTT Assay Workflow:
Caption: Step-by-step workflow of the MTT assay.
This protocol measures the ability of compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Synthesized indole derivatives
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the synthesized indole derivatives for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
IV. Quantitative Data from Analogous Compounds
The following table summarizes the biological activity of some representative indole derivatives that are structurally related to this compound.
| Compound Class | Biological Activity | Key Findings | Reference |
| 2-Methyl-1H-indol-3-ethylsulfamoylphenylacrylamides | Anti-inflammatory (HDAC inhibition) | Showed 2.6-fold better HDAC inhibition and 3-fold better IL-6 suppression compared to the reference compound. | [14] |
| 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazides | Anti-inflammatory (COX-2 inhibition) | Compound S3 showed significant anti-inflammatory activity and selective COX-2 inhibition. | [15] |
| Indole-based arylsulfonylhydrazides | Anticancer | Compound 5f showed promising inhibition of MCF-7 and MDA-MB-468 breast cancer cells with IC50 values of 13.2 µM and 8.2 µM, respectively. | [9] |
| Ethyl 1H-indole-3-carboxylate derivatives | Antiviral (anti-HCV) | Compounds exhibited strong anti-HCV effects. | [12] |
V. Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely unexplored, area in medicinal chemistry. Based on the robust biological activities of structurally similar indole derivatives, this core structure warrants further investigation for the development of novel anticancer, antiviral, and anti-inflammatory agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, provides a fertile ground for the generation of compound libraries for high-throughput screening and lead optimization. The protocols outlined in this guide offer a starting point for researchers to synthesize and evaluate the therapeutic potential of this intriguing class of molecules. Future research should focus on the systematic exploration of the structure-activity relationships of this compound derivatives to unlock their full therapeutic potential.
VI. References
Please note that for a complete list of references, you would need to consult the original source of this information. The citations provided in the text correspond to the search results and would need to be fully detailed in a formal document.
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Indole-3-ethylsulfamoylphenylacrylamides: potent histone deacetylase inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bipublication.com [bipublication.com]
Application Notes and Protocols for 2-Ethyl-3-methyl-1H-indole as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and the ability to participate in a multitude of chemical transformations make it a privileged starting point for the synthesis of complex molecular architectures. Among the myriad of substituted indoles, 2-ethyl-3-methyl-1H-indole presents itself as a versatile and strategically important building block. The presence of alkyl substituents at the C2 and C3 positions offers a unique combination of steric and electronic properties, influencing its reactivity and providing a platform for the development of novel therapeutics.
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in synthetic organic chemistry. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering insights grounded in established chemical principles to empower researchers in their synthetic endeavors.
Physicochemical Properties and Spectral Data
A thorough understanding of the physical and spectral properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N | [3] |
| Molecular Weight | 159.23 g/mol | [3] |
| Appearance | Solid | - |
| IUPAC Name | This compound | [3] |
| CAS Number | 19013-49-1 | [3] |
Note: Experimental data such as melting point, boiling point, and detailed spectral analysis (¹H NMR, ¹³C NMR, IR, MS) should be obtained from the specific batch of the chemical being used. A previously reported ¹H NMR spectrum of a related compound, 2-ethyl-3-methyl-1-phenyl-1H-indole, showed characteristic signals for the ethyl group (a triplet around δ 1.01 ppm and a quartet) and the methyl group (a singlet around δ 2.36 ppm).[4]
Core Synthesis: The Fischer Indole Synthesis
The most direct and widely employed method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis.[5] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization.[7] For the preparation of this compound, the logical precursors are phenylhydrazine and 2-pentanone.
Reaction Principle
The reaction commences with the formation of a phenylhydrazone from phenylhydrazine and 2-pentanone. Under acidic conditions, the phenylhydrazone tautomerizes to an enamine intermediate.[5] A subsequent protonation facilitates a[6][6]-sigmatropic rearrangement, a key step that forms a new C-C bond and disrupts the aromaticity of the benzene ring.[7] The resulting diimine intermediate then undergoes cyclization and elimination of ammonia to afford the aromatic indole core.[7] The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) to Lewis acids such as zinc chloride.[7][8]
Caption: Fischer Indole Synthesis Workflow.
Detailed Protocol: Synthesis of this compound
-
Materials:
-
Phenylhydrazine hydrochloride
-
2-Pentanone
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
-
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 eq) in ethanol. Add 2-pentanone (1.1 eq) and a catalytic amount of glacial acetic acid. Reflux the mixture for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation of Hydrazone (Optional but Recommended): Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. Collect the phenylhydrazone precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Cyclization:
-
Method A (PPA): To a separate flask, add polyphosphoric acid (10 eq by weight) and heat to 80-100 °C. Carefully add the dried phenylhydrazone in portions with vigorous stirring. The mixture will become viscous. Heat the reaction at 100-120 °C for 2-4 hours.
-
Method B (ZnCl₂): Mix the dried phenylhydrazone with anhydrous zinc chloride (2-3 eq) and heat the mixture to 150-170 °C for 1-2 hours.
-
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Functionalization of the Indole Core
The rich electronics of the indole nucleus allow for a variety of functionalization reactions, primarily electrophilic aromatic substitutions at the C3 position. However, with the C3 position occupied, reactivity shifts to other positions, or functionalization can be directed to the N-H position.
N-Alkylation: Modulating Solubility and Biological Activity
Alkylation of the indole nitrogen is a common strategy to modify the physicochemical properties of the molecule, such as solubility and lipophilicity, which can have a profound impact on its biological activity.[9][10] The reaction typically proceeds via deprotonation of the N-H with a strong base, followed by nucleophilic attack on an alkyl halide.[9]
Caption: N-Alkylation Workflow.
-
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methyl Iodide (CH₃I)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Slowly add methyl iodide (1.1 - 1.5 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous mixture with EtOAc.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography.
-
C3-Functionalization (Indirectly) and Electrophilic Substitution
While the C3 position is blocked, electrophilic substitution can still occur at other positions on the indole ring, although typically requiring more forcing conditions. However, for many applications, it is the reactivity of the substituents at C2 and C3 that is of interest. For the purpose of this guide, we will focus on a key reaction that introduces a functional handle at the C3 position of an unsubstituted indole, which highlights the general reactivity of the indole core: the Vilsmeier-Haack formylation.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including indoles.[11][12] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C3 position.[6][13] While this compound is already substituted at C3, understanding this reaction is crucial for indole chemistry in general.
Caption: Vilsmeier-Haack Formylation Workflow.
The Mannich reaction is another important electrophilic substitution that introduces an aminomethyl group at the C3 position of indoles.[14][15] This reaction involves the condensation of the indole with formaldehyde and a secondary amine, such as dimethylamine, in an acidic medium.[16] The resulting "gramine" analogues are valuable intermediates for further synthetic transformations.
For more advanced applications, palladium-catalyzed cross-coupling reactions offer a powerful toolkit for C-C and C-N bond formation.[17] To utilize this compound in these reactions, it must first be functionalized with a suitable handle, such as a halide or a boronic ester.
-
Suzuki Coupling: A halogenated derivative of this compound (e.g., at the 5- or 6-position) can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.[18][19]
-
Heck Reaction: An alkenyl or aryl group can be introduced by reacting a halogenated this compound with an alkene in the presence of a palladium catalyst and a base.[20][21][22]
Applications in Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its derivatives have been explored for various therapeutic applications.[1][2]
Example Application: Synthesis of Analogues of Bioactive Molecules
While a direct synthesis of a marketed drug from this compound may not be readily available in the literature, its structure lends itself to the synthesis of analogues of known bioactive compounds. For instance, the core structure is present in various kinase inhibitors and other therapeutic agents. Researchers can leverage the protocols outlined in this guide to synthesize a library of derivatives for screening in various biological assays.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. A solid understanding of its preparation via the Fischer indole synthesis and the various methods for its functionalization, as detailed in these application notes, will empower researchers to unlock its full potential in the discovery and development of novel chemical entities with therapeutic promise. The provided protocols, grounded in established chemical principles, serve as a reliable starting point for synthetic explorations.
References
-
Fischer indole synthesis. In: Wikipedia. ; 2023. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Al-Araji SM, Ali RA. Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. 2012;9(1). [Link]
-
Give a detailed mechanism for the synthesis of gramine from indole. Filo. Published August 6, 2025. [Link]
-
N-BENZYL INDOLE. Organic Syntheses Procedure. [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. 2021;26(15):4488. [Link]
-
New 3H-Indole Synthesis by Fischer’s Method. Part I. Molecules. 2010;15(4):2567-2577. [Link]
-
Heck reaction. In: Wikipedia. ; 2023. [Link]
-
This compound. PubChem. [Link]
-
New 3H-indole synthesis by Fischer's method. Part I. Molecules. 2010;15(4):2567-2577. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Al-Araji S, Ali R. Synthesis of New Mannich Bases from Indole Derivatives. [Link]
-
A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett. 2025. [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
-
Purwono B, Syah YM, Juliawaty LD, et al. Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc. 2022;2022(4):59-75. [Link]
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. [Link]
-
Galiullina L, Burilov A, Mironov M. Efficient Synthesis of Poly(2-ethyl-3-methylindole). Russian Journal of Organic Chemistry. 2021;57(7):1101-1106. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][13]-Fused Indole Heterocycles. The Journal of Organic Chemistry. 2014;79(6):2658-2667. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some new pyrazole derivatives. International Journal of Industrial Chemistry. 2013;4(1):21. [Link]
-
Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. 2021;17:2053-2065. [Link]
-
Fida Z, Mahboob A, Khan I, et al. Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. 2021;15:1-19. [Link]
-
Rapolu M, Kumanan R, Duganath N, Murthy SM, Ahmed N, Subramanyam S. SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID [2-(2-SUBSTITUTED-PHENYL)-4-OXO-THIAZOLIDIN-3-YL]-AMIDES DERIVATIVES. International Journal of Advanced Biotechnology and Research. 2011;2(1):91-99. [Link]
-
Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Beilstein Journal of Organic Chemistry. 2018;14:2366-2373. [Link]
-
Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Accounts of Chemical Research. 2019;52(3):738-752. [Link]
-
Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings. Green Chemistry. 2024. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
C–H borylations of 1 and 3 followed by Suzuki–Miyaura cross coupling reactions. ResearchGate. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. 2016;21(3):333. [Link]
-
Heravi MM, Amiri Z, Kafshdarzadeh K, Zadsirjan V. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. 2021;11(54):33996-34033. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. 2023;13(33):22896-22915. [Link]
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. This compound | C11H13N | CID 1376636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. Give a detailed mechanism for the synthesis of gramine from indole | Filo [askfilo.com]
- 17. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 18. BJOC - Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions [beilstein-journals.org]
- 19. Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Ethyl-3-methyl-1H-indole as a Versatile Precursor in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the 2,3-Disubstituted Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and synthetic versatility make it a "privileged scaffold" in drug discovery. Among the diverse range of substituted indoles, the 2,3-dialkyl substitution pattern, exemplified by 2-ethyl-3-methyl-1H-indole, offers a unique platform for the development of novel therapeutic agents. The presence of alkyl groups at both the C2 and C3 positions provides steric and electronic properties that can be strategically exploited to modulate the pharmacological activity and pharmacokinetic profile of derivative compounds.
This guide provides a comprehensive overview of the synthetic utility of this compound as a precursor for pharmaceutical compounds. We will delve into the rationale behind key synthetic transformations and provide detailed, field-proven protocols for the functionalization of this versatile scaffold. The applications discussed herein are grounded in established chemical principles and supported by authoritative literature, offering researchers and drug development professionals a practical resource for harnessing the potential of this valuable building block.
Pharmaceutical Relevance: The Case of Etodolac and Beyond
A prominent example illustrating the pharmaceutical significance of a scaffold closely related to this compound is the non-steroidal anti-inflammatory drug (NSAID) Etodolac . Etodolac, chemically known as (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, is widely used in the treatment of osteoarthritis and rheumatoid arthritis.[2] Its synthesis originates from a 7-ethyltryptophol intermediate, which is a derivative of a 2,3-dialkylindole.[3][4] The ethyl group at the 7-position of the indole ring in the precursor is analogous to the ethyl group at the 2-position of our target precursor, highlighting the relevance of this substitution pattern in bioactive molecules.
The structure-activity relationship (SAR) studies of Etodolac and related compounds have revealed that the substitution on the pyran ring and the acetic acid functional group are crucial for its anti-inflammatory activity.[5] Specifically, ethyl or n-propyl substitutions at the R1 position of the pyran ring result in compounds that are 20 times more active than their methyl counterparts.[5] This underscores the profound impact that alkyl substituents on the indole-derived scaffold can have on pharmacological potency.
Beyond Etodolac, the pyrano[3,4-b]indole core is found in a variety of other bioactive molecules with activities ranging from anti-ulcer and antidepressant to analgesic and antiproliferative.[6] This diverse bioactivity further emphasizes the potential of this compound as a starting point for the synthesis of novel therapeutic agents targeting a wide range of diseases.
Key Synthetic Transformations: Functionalization of the this compound Core
The reactivity of the indole nucleus allows for a variety of functionalization strategies. For this compound, the primary sites for synthetic modification are the indole nitrogen (N1) and the aromatic ring. The presence of the C2-ethyl and C3-methyl groups sterically hinders direct electrophilic substitution at these positions, making functionalization at other sites more favorable.
Logical Flow of Synthetic Modifications
The following diagram illustrates the key reactive sites on the this compound scaffold and the potential synthetic transformations that can be employed to introduce diverse functionalities.
Caption: Workflow for the N-alkylation of this compound.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion (monitored by TLC), carefully quench the reaction by the slow addition of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated indole.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous DMF | Aprotic polar solvent, effectively solvates the indole anion. |
| Base | NaH | Strong, non-nucleophilic base for complete deprotonation of the indole N-H. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction with NaH; subsequent warming to RT ensures reaction completion. |
| Atmosphere | Nitrogen | Prevents quenching of the strong base and indole anion by atmospheric moisture. |
Protocol 2: Vilsmeier-Haack Formylation of this compound
Rationale: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. [7][8]For 2,3-disubstituted indoles, formylation typically occurs at the C6 or C5 position of the benzene ring, as the C2 and C3 positions are blocked. The Vilsmeier reagent, a chloromethyliminium salt, is a mild electrophile that reacts selectively with the electron-rich indole nucleus. This reaction provides a valuable handle for further synthetic modifications.
Experimental Workflow:
Caption: Workflow for the Mannich reaction of this compound.
Step-by-Step Methodology:
-
In a round-bottom flask, combine this compound (1.0 eq), aqueous formaldehyde (37%, 1.2 eq), and a secondary amine (e.g., dimethylamine, 1.2 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Basify the aqueous mixture with concentrated aqueous ammonia.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with water, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.
-
Purify the crude Mannich base by vacuum distillation or silica gel column chromatography.
| Parameter | Value/Condition | Rationale |
| Reagents | Formaldehyde, secondary amine | Form the electrophilic Eschenmoser's salt or its equivalent in situ. |
| Solvent | Glacial acetic acid | Acts as a catalyst and solvent, promoting the formation of the iminium ion. |
| Temperature | Reflux | Provides the necessary energy to drive the condensation and aminomethylation reactions. |
| Work-up | Basification and extraction | Neutralizes the acidic solvent and allows for the extraction of the basic product. |
Conclusion and Future Perspectives
This compound represents a strategically important and synthetically versatile precursor for the development of novel pharmaceutical compounds. The protocols detailed in this guide provide a solid foundation for the functionalization of this scaffold, enabling the synthesis of diverse libraries of compounds for biological screening. The successful clinical application of Etodolac, a drug derived from a structurally related precursor, serves as a powerful testament to the therapeutic potential of 2,3-dialkylindole derivatives. Future research in this area will undoubtedly focus on the development of more efficient and stereoselective synthetic methodologies, as well as the exploration of novel biological targets for this promising class of compounds.
References
- A review on method of synthesis and clinical pharmacokinetics of etodolac.
- Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflamm
- Synthesis of etodolac.
- Protocol for synthesizing 5-Hydroxy Etodolac as a reference standard. BenchChem.
- Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential. PubMed.
- A review on method of synthesis and clinical pharmacokinetics of etodolac. Jetir.Org.
- Vilsmeier-Haack Reaction. NROChemistry.
- A Comprehensive Review on Pyranoindole-containing Agents. PubMed.
- Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed.
- Enantioselective Catalytic Synthesis of N-alkyl
- Rhodaelectro-Catalyzed Synthesis of Pyrano[3,4-b]indol-1(9H)-ones via the Double Dehydrogenative Heck Reaction between Indole-2-carboxylic Acids and Alkenes.
- Discovery of pyrano[3,4-b]indoles as potent and selective HCV NS5B polymerase inhibitors. PubMed.
- Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. PubMed.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
- Mannich Reaction Mechanism. BYJU'S.
- A Novel Strategy for the Synthesis of N-Alkyl
- Mannich reaction. Wikipedia.
- Process for n-alkylation of indoles.
- Indole - Mannich Reaction And Substitution By Elimin
- Tandem Mannich/Diels–Alder reactions for the synthesis of indole compound libraries. RSC Advances.
- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jetir.org [jetir.org]
- 6. A Comprehensive Review on Pyranoindole-containing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Analytical methods for quantification of 2-ethyl-3-methyl-1H-indole
Application Note: Quantification of 2-Ethyl-3-Methyl-1H-Indole
A Guide to Validated Chromatographic Methods for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a substituted indole derivative relevant in various fields, including pharmaceutical development as a potential impurity or synthetic intermediate. Accurate and precise quantification is critical for quality control, stability studies, and regulatory compliance. This application note details two robust, validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We offer detailed, step-by-step protocols, method validation parameters based on ICH Q2(R1) guidelines, and expert insights into the rationale behind procedural choices to ensure reliable and reproducible results.
Introduction and Rationale
This compound is a heterocyclic aromatic compound. Like many substituted indoles, its presence, even at trace levels, can be of significant interest. The choice of analytical methodology is paramount and depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for non-volatile and thermally labile compounds.[1] Coupled with a Diode Array Detector (DAD) or a standard UV detector, it offers a robust, cost-effective, and high-throughput solution for routine analysis in less complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds. Its superior chromatographic resolution combined with the specificity and sensitivity of a mass spectrometer makes it ideal for complex matrices or when very low detection limits are required.[2]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide is grounded in the principles outlined in the ICH Harmonised Tripartite Guideline Q2(R1) to ensure that the presented methods are not just procedural, but self-validating systems.[4][5][6]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N | PubChem[7] |
| Molar Mass | 159.23 g/mol | PubChem[7] |
| Melting Point | 62-65 °C | Chemical Synthesis Database[8] |
| Appearance | Solid | N/A |
| Polarity | Non-polar/weakly polar | Inferred from structure |
These properties, particularly its moderate volatility and UV-absorbing indole core, make the compound amenable to both HPLC-UV and GC-MS analysis.
Method 1: Quantification by HPLC-UV
This method is ideal for quantifying this compound in bulk drug substances, formulated products, or process monitoring samples where concentration levels are expected to be within the microgram per milliliter (µg/mL) range.
Principle and Causality
Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a relatively non-polar molecule, will be retained on a non-polar stationary phase (like C18) and eluted by a polar mobile phase.[9] The addition of a small amount of acid (e.g., formic acid) to the mobile phase helps to ensure consistent ionization of the indole nitrogen, leading to sharper, more symmetrical peaks. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards.
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. This compound | C11H13N | CID 1376636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 2-Ethyl-3-Methyl-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and standardized protocols for the purification of crude 2-ethyl-3-methyl-1H-indole, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, this document outlines systematic approaches to remove common impurities derived from synthesis, such as unreacted starting materials, isomeric byproducts, and degradation products. We will explore purification strategies, including recrystallization, flash column chromatography, and vacuum distillation. For each technique, we will delve into the underlying principles, provide step-by-step protocols, and offer expert insights into methodological optimization and troubleshooting. The aim is to equip researchers and drug development professionals with the necessary tools to achieve high-purity this compound, ensuring the integrity and reproducibility of their scientific endeavors.
Introduction: The Importance of Purity for this compound
This compound is a member of the indole family, a privileged scaffold in medicinal chemistry due to its presence in a vast array of biologically active compounds.[1] The purity of this synthetic building block is paramount, as even trace impurities can lead to unforeseen side reactions, decreased yields in subsequent synthetic steps, and the generation of difficult-to-remove, structurally related impurities in the final active pharmaceutical ingredient (API).
The most common route to 2,3-disubstituted indoles is the Fischer indole synthesis.[2] This acid-catalyzed reaction of a phenylhydrazine with a ketone (in this case, 2-pentanone) can generate various impurities.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Phenylhydrazine and 2-pentanone.
-
Isomeric Byproducts: Positional isomers of the indole ring if a substituted phenylhydrazine is used.
-
Incompletely Cyclized Intermediates: Phenylhydrazones that have not fully cyclized.
-
Degradation Products: The indole nucleus is susceptible to degradation under strongly acidic conditions and can be prone to oxidation.[3][4]
This guide provides a systematic approach to selecting and implementing the most appropriate purification strategy based on the impurity profile of the crude material and the desired final purity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N | [5] |
| Molecular Weight | 159.23 g/mol | [5] |
| Appearance | Off-white to light brown solid | Inferred from similar compounds |
| Melting Point | 62-65 °C | [4] |
| Boiling Point | Not definitively reported; likely >200 °C at atmospheric pressure | Inferred from similar compounds |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ethyl acetate, dichloromethane); sparingly soluble in non-polar solvents like hexane; insoluble in water. | General knowledge of indole derivatives |
| pKa of N-H | ~17 | [6] |
Purification Strategies: A Multi-faceted Approach
The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. A multi-step approach, combining different techniques, is often the most effective strategy.
Caption: General workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[7][8][9][10] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Rationale and Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, which is a moderately polar compound, a variety of single and mixed solvent systems can be effective.
Recommended Solvents for Screening:
-
Ethanol or Isopropanol
-
Hexane or Heptane
-
Toluene
-
Ethyl Acetate/Hexane mixture
-
Dichloromethane/Hexane mixture
Step-by-Step Protocol for Recrystallization
Caption: Step-by-step workflow for recrystallization.
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent. If the solid dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, gently heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40 °C) until a constant weight is achieved.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add a small amount of additional solvent. If the problem persists, try a lower boiling point solvent. |
| No crystal formation | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Low recovery | Too much solvent was used. The crystals are too soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash with a minimal amount of ice-cold solvent. |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[11] It is particularly useful for purifying crude mixtures with multiple components or when recrystallization is ineffective.
Rationale and Method Development
The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents). The choice of the mobile phase is critical for achieving good separation.
Method Development using Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane and ethyl acetate).
-
The ideal solvent system will give the desired compound a retention factor (Rf) of approximately 0.3 and show good separation from impurities.
Step-by-Step Protocol for Flash Column Chromatography
Caption: Workflow for flash column chromatography.
-
Column Preparation: Select a column of appropriate size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight). Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (using compressed air or a pump) to achieve a flow rate of approximately 2 inches per minute. Start with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (gradient elution) if necessary to elute the desired compound.
-
Fraction Collection: Collect fractions in test tubes. The size of the fractions should be appropriate for the column size.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate mobile phase. Column overloading. | Optimize the solvent system using TLC. Use a larger column or load less sample. |
| Cracked column bed | Improper packing of the column. | Repack the column carefully, ensuring no air bubbles are trapped. |
| Compound stuck on the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
Protocol 3: Vacuum Distillation
For thermally stable, high-boiling point compounds, vacuum distillation can be an excellent purification method, especially for removing non-volatile impurities.[12][13] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.
Rationale and Feasibility
Given that the boiling point of this compound is likely high, distillation at atmospheric pressure may lead to decomposition. Vacuum distillation is therefore the preferred method. The vapor pressure of this compound is reported as 0.00256 mmHg at 25 °C, suggesting it is amenable to vacuum distillation.[10]
Step-by-Step Protocol for Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and can withstand a vacuum.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the desired vacuum is reached, begin to heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills over at a constant temperature. The boiling point will depend on the pressure.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Safety Precautions
-
Always use a safety shield when performing vacuum distillation.
-
Inspect all glassware for cracks or defects before use.
-
Never heat a closed system.
-
Release the vacuum slowly to avoid bumping of the liquid.
Stability and Handling
-
Acid Sensitivity: The indole ring is sensitive to strong acids and can polymerize or decompose.[3] Avoid strongly acidic conditions during workup and purification.
-
Oxidative Stability: Indoles can be susceptible to air oxidation, which may lead to discoloration.[14] It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and the solvents used for its purification.
Conclusion
The purification of crude this compound is a critical step in the synthesis of many pharmaceutical compounds. By carefully selecting and optimizing the appropriate purification technique—be it recrystallization, flash column chromatography, or vacuum distillation—researchers can obtain high-purity material, ensuring the success of their subsequent research and development activities. The protocols and guidelines presented in this document provide a solid foundation for achieving this goal.
References
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]
- Gassman, P. G., & van Bergen, T. J. (1977).
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved from [Link]
- Berry, D. F., Madsen, E. L., & Bollag, J. M. (1987). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 53(8), 1867–1871.
-
Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
- MDPI. (2018).
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). How to Purify by Distillation. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]
-
Taylor & Francis Online. (2023, February 22). Synthesis of a Novel Disubstituted Indole. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
Sources
- 1. Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. safrole.com [safrole.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. indole acidity [quimicaorganica.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 13. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 14. researchgate.net [researchgate.net]
Derivatization of 2-ethyl-3-methyl-1H-indole for biological screening
Application Notes & Protocols
Topic: Strategic Derivatization of the 2-Ethyl-3-Methyl-1H-Indole Scaffold for Biological Screening
Document ID: AN-SM23-BS01
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and structural versatility allow for extensive functionalization, leading to compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of a specific, less-explored scaffold: this compound. We present detailed protocols for key chemical modifications at the N-1 and C-3 positions, offering a robust platform for generating a focused library of novel compounds. Furthermore, we outline standardized protocols for preliminary biological evaluation, specifically for anticancer and antimicrobial activities, to enable the rapid identification of promising lead candidates.
Introduction: The Rationale for Scaffolding
The this compound core offers a unique starting point for drug discovery. Unlike simpler indoles, its 2,3-disubstituted nature presents specific steric and electronic influences on its reactivity.[4] The C-2 ethyl group and C-3 methyl group effectively block the most common sites of electrophilic attack, forcing functionalization towards the indole nitrogen or requiring more robust methods to create versatile chemical handles. This inherent challenge also provides an opportunity to explore novel chemical space and potentially discover derivatives with unique structure-activity relationships (SAR).
This guide is structured to empower researchers to:
-
Synthesize a diverse library of derivatives from the this compound core.
-
Understand the chemical principles behind each derivatization strategy.
-
Implement robust, step-by-step protocols for synthesis and purification.
-
Conduct primary biological screening using established in vitro assays.
Overall Workflow: From Scaffold to Lead
The process of generating and screening a chemical library from a core scaffold follows a logical progression. The initial scaffold is subjected to various chemical reactions to introduce diverse functional groups. The resulting purified derivatives are then systematically tested in biological assays to identify "hits"—compounds that exhibit a desired biological effect.
Figure 1: High-level workflow from core scaffold derivatization to hit identification.
Derivatization Strategies & Protocols
Strategy 1: N-Alkylation of the Indole Nitrogen
Scientific Rationale: The nitrogen atom at the 1-position of the indole ring is a key point for modification. Its nucleophilicity allows for the introduction of various alkyl or acyl groups. N-alkylation can significantly alter a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn can modulate biological activity and pharmacokinetic profiles.[5][6][7] This reaction is often the most straightforward way to begin building diversity from an indole core.
Protocol 3.1: General N-Alkylation with an Alkyl Halide
This protocol describes the N-alkylation using benzyl bromide as a representative alkylating agent.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide (or other suitable alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Handle with appropriate care.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of H₂ gas should cease, and the solution may become a darker color, indicating the formation of the indole anion.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Strategy 2: Vilsmeier-Haack Formylation
Scientific Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[8][9][10] This aldehyde functionality is exceptionally valuable as a synthetic handle, serving as a precursor for imines, amines (via reductive amination), alkenes (via Wittig reaction), and carboxylic acids (via oxidation). While the C-3 position is the most reactive site on an unsubstituted indole, in a 2,3-disubstituted system, the reaction can still be directed to other positions, often the C-5 or C-6 position of the benzene ring, or used to create more complex heterocyclic systems.[11][12]
Protocol 3.2: Formylation of the Indole Nucleus
Materials:
-
N-alkylated this compound (from Protocol 3.1)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Sodium hydroxide (NaOH) solution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, add anhydrous DMF (3.0 eq) and cool to 0 °C. Add POCl₃ (1.2 eq) dropwise with vigorous stirring. Caution: This reaction is exothermic. Maintain the temperature at 0 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent (a chloroiminium salt).
-
Substrate Addition: Dissolve the N-alkylated indole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) for 2-4 hours. Monitor by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralization: Slowly add 1 M NaOH solution with stirring until the mixture is basic (pH > 10).
-
Extraction: Extract the mixture with DCM (3x).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc) to isolate the formylated indole derivative.
Biological Screening Protocols
The following protocols are standardized methods for initial in vitro screening to identify compounds with potential therapeutic activity.
Anticancer Activity: MTT Cytotoxicity Assay
Scientific Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] It is a widely accepted primary screening method for anticancer drug discovery.[13][14][15] Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.
Protocol 4.1: In Vitro Cytotoxicity Against a Cancer Cell Line (e.g., A549)
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette, microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in fresh complete medium and perform a cell count. Seed 5,000-10,000 cells per well (in 100 µL) into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the wells. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Antimicrobial Activity: Broth Microdilution Assay
Scientific Rationale: The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. This assay is crucial for the discovery of new antimicrobial agents.[18][19][20]
Protocol 4.2: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well U-bottom plates
-
Test compounds dissolved in DMSO
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only MHB.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Well 12 receives no bacteria.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the positive growth control in well 11.
Data Presentation
Results from the screening should be organized systematically for clear interpretation and comparison.
| Compound ID | R¹ (N-1 substituent) | R⁵ (C-5 substituent) | IC₅₀ vs. A549 (µM) | MIC vs. S. aureus (µg/mL) |
| Scaffold | -H | -H | > 100 | > 128 |
| SM-N-01 | -Benzyl | -H | 45.2 ± 3.1 | 64 |
| SM-N-02 | -Butyl | -H | 89.7 ± 5.5 | 128 |
| SM-F-01 | -Benzyl | -CHO | 12.5 ± 1.8 | 16 |
| SM-F-02 | -Butyl | -CHO | 33.1 ± 2.4 | 32 |
| Control | Doxorubicin | - | 0.8 ± 0.1 | - |
| Control | Ciprofloxacin | - | - | 0.5 |
Table 1: Example data summary for a small library of this compound derivatives. Data are presented as mean ± standard deviation for hypothetical results.
References
- Title: Application Notes and Protocols: Vilsmeier-Haack Formylation of 3H-Indoles Source: Benchchem URL
- Title: Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines Source: Benchchem URL
- Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: NIH National Library of Medicine URL
- Title: Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB Source: MDPI URL
- Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: NIH National Library of Medicine URL
- Title: In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates Source: MDPI URL
- Title: Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications Source: bioRxiv URL
- Title: Organic Syntheses Procedure - Vilsmeier-Haack-type formylation Source: Organic Syntheses URL
- Title: Synthesis and Reduction of Some Mannich bases for Substituted Indol-2,3-dione Source: Tikrit Journal of Pure Science URL
- Source: Tokyo Chemical Industry Co., Ltd.
- Title: this compound | C11H13N Source: PubChem URL
- Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021)
- Title: Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives Source: MDPI URL
- Title: Vilsmeier-Haack Reaction Source: J&K Scientific LLC URL
- Title: Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole Source: ResearchGate URL
- Title: Enantioselective Catalytic Synthesis of N-alkylated Indoles Source: MDPI URL
- Title: Synthesis of N-alkylated indoles Source: ResearchGate URL
- Title: Indole - Mannich Reaction And Substitution By Elimination Source: ChemTube3D URL
- Title: MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE Source: Heterocycles URL
- Title: Recent advancements on biological activity of indole and their derivatives: A review Source: Beni-Suef University Journal of Basic and Applied Sciences URL
- Title: Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation Source: PubMed URL
- Title: Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion Source: American Chemical Society Publications URL
- Title: Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies Source: ACS Omega URL
- Title: A Novel Strategy for the Synthesis of N-Alkylated Oxindoles Source: Thieme Connect URL
- Title: Process for n-alkylation of indoles Source: Google Patents URL
- Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: NIH National Library of Medicine URL
- Title: Synthesis and biological activity of functionalized indole-2-carboxylates, triazino Source: PubMed URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Leveraging 2-Ethyl-3-methyl-1H-indole in the Synthesis of Advanced Organic Electronic Materials
Introduction: The Versatility of the Indole Scaffold in Organic Electronics
The indole nucleus, a privileged scaffold in medicinal chemistry, has emerged as a highly versatile building block in the design and synthesis of novel organic electronic materials. Its electron-rich nature, inherent charge-transporting capabilities, and amenability to functionalization at various positions make it an attractive core for constructing materials with tailored optoelectronic properties. Among the vast family of indole derivatives, 2-ethyl-3-methyl-1H-indole presents a unique combination of steric and electronic features that can be strategically exploited. The ethyl and methyl substituents at the 2- and 3-positions, respectively, enhance solubility and influence the solid-state packing of derived materials, which are critical parameters for device performance and processability.
These application notes provide a comprehensive guide for researchers, materials scientists, and organic chemists on the utilization of this compound as a key precursor for two distinct classes of organic electronic materials: high-performance conductive polymers and tailored small molecules for hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs). The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and the rationale behind the experimental choices.
Part 1: Synthesis of Poly(2-ethyl-3-methylindole) - A High-Performance Conductive Polymer
The direct polymerization of this compound can be challenging. A more effective and controlled approach involves the synthesis of a precursor polymer, poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] (PClPA), followed by an intramolecular acid-catalyzed cyclization to yield poly(2-ethyl-3-methylindole) (2E3MPIn). This method provides a high yield of the target polymer with a well-defined structure.[1][2]
The resulting poly(2-ethyl-3-methylindole) exhibits notable physicochemical properties, including good thermal stability, significant photoluminescence, and photoconductivity.[1][2] Irradiation of the polymer film has been shown to double its electrical conductivity.[1][2] Furthermore, its electroactivity and porous, sponge-like morphology make it a promising candidate for applications in electronic devices and sensors.[1][2]
Experimental Workflow: From Precursor to Conductive Polymer
Caption: Workflow for the synthesis of poly(2-ethyl-3-methylindole).
Protocol 1: Synthesis of Poly(2-ethyl-3-methylindole)
Materials:
-
Poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] (PClPA) - Synthesized according to established literature procedures.
-
Polyphosphoric acid (PPA)
-
Methanol
-
Ammonia solution (25%)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1.0 g of poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] (PClPA).
-
Addition of PPA: Under an inert atmosphere (argon or nitrogen), add 20 g of polyphosphoric acid (PPA) to the flask.
-
Heating and Cyclization: Heat the reaction mixture to 140-150°C with continuous stirring. Maintain this temperature for 5-6 hours. The color of the mixture will change, indicating the progress of the cyclization reaction.
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous solution into a beaker containing 200 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Neutralization and Filtration: Neutralize the acidic solution by the dropwise addition of a 25% ammonia solution until the pH is approximately 8-9. Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer thoroughly with distilled water until the filtrate is neutral. Subsequently, wash the polymer with methanol to remove any remaining impurities.
-
Drying: Dry the resulting poly(2-ethyl-3-methylindole) in a vacuum oven at 60°C to a constant weight. The final product should be a dark-colored powder.
Expected Yield: ~81%
Physicochemical Properties of Poly(2-ethyl-3-methylindole)
| Property | Value/Observation | Reference |
| Thermal Stability | Good, improved compared to the precursor polymer | [1][2] |
| Photoluminescence | Bathochromic shift (16 nm) and increased intensity vs. PClPA | [1][2] |
| Photoconductivity | Electrical conductivity increases by a factor of 2 upon irradiation | [1][2] |
| Electroactivity | Good, as determined by UV-vis and cyclic voltammetry | [1][2] |
| Morphology | Fine porous structure, resembling a "sponge" | [1][2] |
Part 2: this compound as a Building Block for Small Molecule Organic Electronic Materials
The strategic functionalization of the this compound core allows for the synthesis of discrete small molecules with properties tailored for specific applications in organic electronic devices, such as hole-transporting materials (HTMs) for OLEDs and perovskite solar cells, and as donor moieties in donor-π-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs).
Application Focus: Hole-Transporting Materials (HTMs)
A key design strategy for efficient HTMs involves the creation of molecules with a central electron-rich core and peripheral charge-transporting moieties, often triarylamines. The N-H position of this compound is a prime site for functionalization to introduce these charge-transporting groups via cross-coupling reactions.
Synthetic Strategy: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly suitable for the N-arylation of indoles with aryl halides, providing a direct route to complex HTM structures.
Caption: Synthesis of an HTM via Buchwald-Hartwig N-arylation.
Protocol 2: Synthesis of a Triarylamine-Functionalized this compound HTM
Materials:
-
This compound
-
4-Bromotriphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), 4-bromotriphenylamine (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110°C and stir the reaction mixture for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-aryl-2-ethyl-3-methylindole product.
Application Focus: Donor-π-Acceptor (D-π-A) Dyes for DSSCs
In D-π-A dyes, the this compound moiety can serve as a potent electron donor. A common synthetic route to such dyes involves the introduction of an aldehyde group onto the indole core, which can then be condensed with an acceptor unit containing an active methylene group.
Synthetic Strategy: Vilsmeier-Haack Formylation and Knoevenagel Condensation
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings, such as indoles. The resulting aldehyde can then undergo a Knoevenagel condensation with a suitable acceptor, like cyanoacetic acid, to form the final D-π-A dye.
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Ethyl-3-methyl-1H-indole
Introduction: The Strategic Importance of the Functionalized 2-Ethyl-3-methyl-1H-indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, the 2,3-disubstituted indole motif, such as in this compound, represents a privileged scaffold. Its strategic functionalization is paramount for the development of novel therapeutic agents, including potent enzyme inhibitors and receptor modulators.[3] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the precise and efficient modification of such heterocyclic systems, offering a significant advantage over classical synthetic methods by providing milder conditions and broader functional group tolerance.[1][4][5]
This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions applied to the this compound core. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to empower successful experimentation and innovation.
Foundational Principles: The Palladium Catalytic Cycle
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimizing reactions. The process typically follows a Pd(0)/Pd(II) catalytic cycle.
General Catalytic Cycle Workflow
Caption: Generalized Palladium(0)/Palladium(II) Catalytic Cycle.
The cycle commences with the oxidative addition of an organohalide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[6][7][8] This is followed by transmetalation , where an organometallic reagent (R²-M) transfers its organic group to the palladium center.[9] The cycle concludes with reductive elimination , which forms the new C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst.[6][8][9]
C-H Arylation: Direct Functionalization of the Indole Core
Direct C-H arylation is a highly atom-economical method that avoids the pre-functionalization of the indole substrate.[5] For N-unsubstituted indoles, palladium catalysis often favors arylation at the C2 position.[10][11] This selectivity is generally attributed to an electrophilic palladation pathway.[10][12]
Protocol: Palladium-Catalyzed Direct C-2 Arylation of this compound
This protocol is adapted from established methods for the direct arylation of indoles.[11][13]
Materials:
-
This compound
-
Aryl iodide or bromide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)biphenyl (ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Reagent Addition: Add the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol) and the anhydrous, degassed solvent (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | Bulky phosphine | Sterically hindered ligands promote reductive elimination and stabilize the Pd(0) species.[6] |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for the C-H activation step. Cs₂CO₃ is often more effective but also more expensive. |
| Solvent | Dioxane / Toluene | High-boiling, aprotic solvents suitable for high-temperature reactions. |
| Temperature | 100-120 °C | Sufficient thermal energy is typically required to overcome the activation barrier for C-H bond cleavage. |
Suzuki-Miyaura Coupling: Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad substrate scope.[9][14] It involves the reaction of an organoboron compound with an organohalide.[9] To apply this to our indole, we first need to introduce a halide or triflate handle, typically at a specific position if regioselectivity is desired.
Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound
This protocol assumes the availability of a pre-halogenated this compound (e.g., 5-bromo-2-ethyl-3-methyl-1H-indole).
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Materials:
-
5-Bromo-2-ethyl-3-methyl-1H-indole
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
S-Phos or other suitable phosphine ligand
-
Aqueous base solution (e.g., 2M K₂CO₃ or Na₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 5-bromo-2-ethyl-3-methyl-1H-indole (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Solvent and Base Addition: Add the organic solvent (e.g., toluene, 4 mL) followed by the aqueous base solution (2 mL).
-
Degassing: Thoroughly degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction Execution: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC/LC-MS).
-
Workup: Cool the reaction, dilute with ethyl acetate, and separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
| Parameter | Condition | Rationale |
| Boron Reagent | Boronic acid/ester | Generally stable, commercially available, and have low toxicity.[14] |
| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Both are highly effective precatalysts for Suzuki couplings. |
| Base | Aqueous K₂CO₃/Na₂CO₃ | Crucial for the formation of the boronate complex, which facilitates transmetalation.[9] |
| Solvent | Biphasic system | The aqueous phase is necessary for the base, while the organic phase dissolves the substrates. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, a common linkage in pharmaceuticals.[4][6][15] This reaction couples an aryl halide or triflate with a primary or secondary amine.[4]
Protocol: Buchwald-Hartwig Amination of a Halogenated this compound
This protocol is based on well-established conditions for Buchwald-Hartwig amination.[6][16][17]
Materials:
-
5-Bromo-2-ethyl-3-methyl-1H-indole
-
Amine (e.g., morpholine or aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other bulky biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), the ligand (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol).
-
Reagent Addition: Add the 5-bromo-2-ethyl-3-methyl-1H-indole (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture at 90-110 °C for 8-24 hours.
-
Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A stable Pd(0) source, often preferred for its reliability. |
| Ligand | Xantphos | Bulky, electron-rich ligands accelerate the rates of oxidative addition and reductive elimination.[16] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine and facilitate catalyst turnover. |
| Atmosphere | Inert (Ar or N₂) | Critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
Other Key Palladium-Catalyzed Reactions
The versatility of palladium catalysis extends to several other important transformations applicable to the this compound scaffold.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[7][18] This reaction could be used, for example, to introduce a styrenyl group at the 5-position of a brominated this compound. The mechanism involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination.[7][8][19]
Sonogashira Coupling
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing both palladium and copper(I) cocatalysis.[20][21] This is an excellent method for introducing alkynyl functionalities onto the indole core, which are valuable handles for further chemistry, such as click reactions or conversion to other functional groups.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions provide an indispensable toolkit for the functionalization of the this compound scaffold. The methods detailed herein—direct C-H arylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—represent robust and reliable pathways to novel, structurally diverse indole derivatives. As catalyst systems continue to evolve, we can anticipate even milder reaction conditions, broader substrate scopes, and enhanced selectivities, further empowering chemists in their pursuit of new medicines and materials. The protocols provided serve as a validated starting point for researchers to explore the rich chemical space accessible from this valuable heterocyclic core.
References
- Vertex AI Search. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - NIH.
- Vertex AI Search. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - NIH.
- Journal of the American Chemical Society. Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity.
- ResearchGate. Palladium-Catalyzed Arylation/Heteroarylation of Indoles: Access to 2,3-Functionalized Indolines | Request PDF.
- ACS Publications. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides | The Journal of Organic Chemistry.
- Organic Letters. Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives.
- MDPI. Recent Progress Concerning the N-Arylation of Indoles.
- ResearchGate. Room Temperature and Phosphine Free Palladium Catalyzed Direct C-2 Arylation of Indoles | Request PDF.
- CoLab. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions.
- ResearchGate. (PDF) Efficient Synthesis of Poly(2-ethyl-3-methylindole).
- MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
- Wikipedia. Fujiwara–Moritani reaction.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Wikipedia. Sonogashira coupling.
- PubMed. Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction.
- NIH. Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - PMC.
- MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- Wikipedia. Heck reaction.
- arkat-usa.org. Palladium catalyzed molecular cascades for the synthesis of ethyl 2-methyl-2-(4.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress.
- Organic Chemistry Portal. Heck Reaction.
- the University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino.
- Wikipedia. Suzuki reaction.
- NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Scilit. The Buchwald–Hartwig Amination After 25 Years.
- International Journal of Advanced Biotechnology and Research.. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid.
-
ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][12]-Fused Indole Heterocycles. Available from:
-
NIH. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][12]-Fused Indole Heterocycles. Available from:
- MDPI. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives.
- Organic Chemistry Portal. Sonogashira Coupling.
- MDPI. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity.
- PubMed. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds.
- YouTube. HECK REACTION: Heterocyclic reactants mechanism.
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review.
- ResearchGate. A Novel Synthesis of 2-Substituted Indole Derivatives: A Palladium Catalyzed Cross-coupling Reaction of Enol Triflate Derived from N-Methyl- 2-Indolone with (Alkenyl)tributylstannane and Acetylene | Request PDF.
- NIH. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC.
- ResearchGate. Scheme 3. Traditional cross-coupling vs. C-H bond activation strategies..
- ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.
Sources
- 1. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | CoLab [colab.ws]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 15. scilit.com [scilit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research.rug.nl [research.rug.nl]
- 18. Heck Reaction [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Ethyl-3-Methyl-1H-Indole: A Comprehensive Application and Protocol Guide
Introduction
2-Ethyl-3-methyl-1H-indole is a substituted indole derivative of interest in pharmaceutical research and development due to its structural similarity to biologically active indole alkaloids and potential as a synthetic building block. Accurate and precise quantification of this compound and its potential impurities is critical for quality control, stability studies, and formulation development. This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development principles to full validation and system suitability, in accordance with international regulatory standards.
Scientific Principles and Method Rationale
The developed method leverages the principles of reverse-phase chromatography, a technique ideally suited for the separation of moderately polar to nonpolar compounds like substituted indoles.
Chromatographic Separation: The stationary phase, a nonpolar octadecylsilane (C18) chemically bonded to silica particles, provides a hydrophobic surface. The mobile phase, a polar mixture of acetonitrile and water, facilitates the elution of analytes. The separation is governed by the differential partitioning of the analyte and its impurities between the stationary and mobile phases. This compound, with its alkyl substituents, exhibits significant hydrophobicity, leading to strong retention on the C18 column and allowing for effective separation from more polar or less retained impurities.
Mobile Phase Selection: A gradient elution is employed to ensure optimal resolution of potential impurities with varying polarities and to maintain a reasonable analysis time. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The addition of a small percentage of formic acid to the aqueous phase serves to protonate any residual silanol groups on the silica support, thereby minimizing peak tailing and improving peak shape. This ion suppression is a common strategy in the analysis of indole derivatives.[1]
Detection: The indole nucleus possesses a strong chromophore, making UV detection a sensitive and reliable method for quantification. Based on the UV absorption spectra of similar indole compounds, a detection wavelength of 280 nm is selected to provide a good response for this compound.[2]
Materials and Methods
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
HPLC vials
Chemicals and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 30 minutes |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: For drug substance analysis, accurately weigh approximately 25 mg of the this compound sample, dissolve in and dilute to 25 mL with methanol. Further dilute with the mobile phase to a final concentration of approximately 50 µg/mL. For drug product analysis, a suitable extraction procedure should be developed and validated.
System Suitability Testing (SST)
Prior to any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST) as mandated by pharmacopeias like the USP.[3]
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a working standard solution (e.g., 50 µg/mL) six replicate times.
-
Evaluate the following parameters:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and the system as a whole. |
| Resolution (Rs) | ≥ 2.0 (between analyte and closest eluting peak) | Ensures adequate separation of the analyte from any potential impurities. |
A system suitability failure requires troubleshooting and corrective action before proceeding with sample analysis.[4]
Caption: Workflow for System Suitability Testing (SST).
Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[5]
Caption: Key Parameters for HPLC Method Validation.
Specificity (Forced Degradation Studies)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are a crucial part of demonstrating specificity for a stability-indicating method.[6][7]
Protocol: Subject the this compound sample (in solid and solution form) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
Analyze the stressed samples using the developed HPLC method. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally pure in the presence of any co-eluting degradants.
Linearity and Range
Protocol: Analyze the prepared working standard solutions in triplicate. Plot a calibration curve of the mean peak area versus the concentration.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL (or as appropriate) |
Accuracy (Recovery)
Protocol: Perform recovery studies by spiking a known amount of this compound standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Analyze each level in triplicate.
| Validation Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Precision
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
| Validation Parameter | Acceptance Criteria |
| Precision (% RSD) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
Protocol: Introduce small, deliberate variations to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 2 °C
-
Mobile Phase Composition: ± 2% organic component
The method is considered robust if the system suitability parameters remain within the acceptance criteria despite these minor changes.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The comprehensive validation protocol ensures that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment. The inclusion of forced degradation studies establishes the stability-indicating nature of the method, which is a critical requirement in pharmaceutical development.
References
- Hansen-Møller, J. (1993). HPLC methods for determination of indole, skatole and related indoles in pig backfat. Measurement and prevention of boar taint in entire male pigs, 132, 35-39.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequiv Availab, 3(6), 00059.
- United States Pharmacopeia. (n.d.). System Suitability.
-
Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available from: [Link]
- PharmaTutor. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
- BioPharm International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Tuomola, M., Vahva, M., & Kallio, H. (1996). High-Performance Liquid Chromatography Determination of Skatole and Indole Levels in Pig Serum, Subcutaneous Fat, and Submaxillary Salivary Glands. Journal of Agricultural and Food Chemistry, 44(5), 1265-1270.
-
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-166. Available from: [Link]
-
Ramesh, A., & Nageswara Rao, R. (2020). Enhanced HPLC Method for Boar Taint Quantification. Foods, 9(10), 1478. Available from: [Link]
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences and Research, 14(4), 1000-1010.
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The UV-Vis absorbtion spectral changes of 1H-indole-2,3-dione (0.05.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]
- Kim, J. H., et al. (2023). A Unified Approach to Mono- and 2,3-Disubstituted N–H Indoles. Synlett, 34, A-D.
-
Element Lab Solutions. (n.d.). HPLC UV detection. Retrieved from [Link]
- PubMed. (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC.
- PubMed. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches [mdpi.com]
- 2. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of 2,3-disubstituted indoles: discovery of a novel, high-affinity, selective h5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-ethyl-3-methyl-1H-indole
Welcome to the Technical Support Center for the synthesis of 2-ethyl-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indole derivative. Here, we provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in the principles of organic chemistry and supported by experimental evidence. Our goal is to empower you to optimize your reaction conditions, identify and mitigate the formation of impurities, and achieve high yields of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am planning to synthesize this compound via the Fischer indole synthesis. What are the recommended starting materials and general reaction conditions?
The most common and direct route for the synthesis of this compound is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or in a preceding step.
Recommended Starting Materials:
-
Arylhydrazine: Phenylhydrazine or its hydrochloride salt.
-
Carbonyl Compound: 2-Pentanone (also known as methyl propyl ketone).
General Reaction Scheme:
The synthesis proceeds in two main stages: the formation of 2-pentanone phenylhydrazone, followed by its acid-catalyzed intramolecular cyclization (indolization) with the elimination of ammonia.[1][2]
Figure 1: General workflow of the Fischer indole synthesis for this compound.
Typical Reaction Conditions:
| Parameter | Recommended Range/Options | Rationale & Expert Insights |
| Catalyst | Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid (PPA)), Lewis acids (e.g., ZnCl₂, BF₃·OEt₂)[1][2][3] | The choice of acid catalyst is critical and can significantly impact the reaction rate and yield. PPA is often effective for achieving high temperatures and promoting cyclization. Weaker acids like acetic acid may require higher temperatures or longer reaction times.[3] |
| Solvent | Acetic acid, ethanol, toluene, or neat (no solvent) | Acetic acid can act as both a solvent and a catalyst. High-boiling point solvents like toluene are suitable for reactions requiring elevated temperatures. |
| Temperature | 80°C to 180°C | The Fischer indole synthesis generally requires elevated temperatures to overcome the activation energy of the key[4][4]-sigmatropic rearrangement step.[3] The optimal temperature depends on the chosen catalyst and solvent. |
| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. |
Q2: My TLC plate shows multiple spots after running the reaction. What are the common impurities in the synthesis of this compound?
The presence of multiple spots on your TLC plate is a common observation and can be attributed to several factors. Below is a summary of the most frequently encountered impurities.
| Impurity | Structure (if applicable) | Typical TLC Rf Value (relative to product) | Reason for Formation |
| Unreacted Phenylhydrazine | More polar (lower Rf) | Incomplete reaction or incorrect stoichiometry. | |
| Unreacted 2-Pentanone | Less polar (higher Rf) | Incomplete reaction or use of excess ketone. Often volatile and may not be prominent on TLC unless derivatized. | |
| 2-Pentanone Phenylhydrazone | Varies, but typically close to the product | Incomplete cyclization of the intermediate. This can be due to insufficient acid strength, low temperature, or short reaction time.[3] | |
| Aniline | More polar (lower Rf) | Result of N-N bond cleavage in the hydrazone or a key intermediate, a common side reaction in Fischer indole synthesis.[4] | |
| Polymeric/Tar-like substances | N/A | Streaking or baseline material | Degradation of starting materials, intermediates, or the product under harsh acidic conditions and high temperatures. |
digraph "Impurity_Formation" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=record, fontname="Arial", fontsize=10, penwidth=1]; edge [fontname="Arial", fontsize=9];Reactants [label="Starting Materials\n(Phenylhydrazine + 2-Pentanone)"]; Intermediate [label="2-Pentanone Phenylhydrazone"]; Product [label="{This compound| Desired Product}"
]; Impurities [label="{Unreacted Starting Materials | {2-Pentanone Phenylhydrazone | Aniline | Polymeric Tars}}"];
Reactants -> Intermediate [label="Condensation"]; Intermediate -> Product [label="Indolization\n(Desired Pathway)"]; Intermediate -> Impurities [label="Side Reactions\n(Incomplete cyclization, N-N cleavage)"]; Reactants -> Impurities [label="Unreacted"];
}
Figure 2: Pathways to desired product and common impurities.
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent challenge in Fischer indole synthesis and can often be rectified by systematically evaluating and optimizing your reaction parameters.
Troubleshooting Low Yields:
-
Incomplete Reaction:
-
Observation: Significant amounts of starting materials or the phenylhydrazone intermediate are observed in the crude product by TLC, GC-MS, or NMR.
-
Causality: The reaction conditions (temperature, time, acid concentration) may be insufficient to drive the reaction to completion. The phenylhydrazone may also be unstable under the reaction conditions.
-
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the effect on product formation.
-
Increase Reaction Time: Extend the reaction time and track the consumption of starting materials.
-
Use a Stronger Acid Catalyst: If using a weaker acid like acetic acid, consider switching to a stronger one like sulfuric acid or polyphosphoric acid.[3]
-
Ensure Anhydrous Conditions: Water can hydrolyze the phenylhydrazone intermediate back to the starting materials. Ensure your reagents and solvent are dry.
-
-
-
Side Reactions Dominating:
-
Observation: The formation of significant amounts of byproducts, such as aniline or polymeric tars, is evident.
-
Causality: Harsh reaction conditions (very high temperatures or highly concentrated strong acids) can promote side reactions like N-N bond cleavage and polymerization.[4]
-
Solutions:
-
Lower the Temperature: Sometimes, a slightly lower temperature can favor the desired cyclization over degradation pathways.
-
Use a Milder Catalyst: If using a very strong acid, consider a Lewis acid like zinc chloride, which can be effective at lower temperatures.
-
Optimize Catalyst Concentration: The amount of acid catalyst is crucial. Too little may result in an incomplete reaction, while too much can lead to degradation. A catalytic amount is often sufficient.
-
-
-
Purity of Starting Materials:
-
Observation: Inconsistent results or the presence of unexpected byproducts.
-
Causality: Impurities in the phenylhydrazine or 2-pentanone can inhibit the reaction or lead to the formation of undesired side products. Phenylhydrazine is susceptible to oxidation.
-
Solutions:
-
Purify Starting Materials: Distill 2-pentanone and phenylhydrazine before use. Phenylhydrazine should be a pale yellow liquid; a dark red or brown color indicates significant oxidation.
-
Use High-Purity Reagents: Purchase reagents from a reputable supplier and check their purity specifications.
-
-
Q4: How can I effectively purify my crude this compound and remove the common impurities?
Purification is a critical step to obtain high-purity this compound. A combination of techniques is often employed.
Step-by-Step Purification Protocol:
-
Work-up:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a strong acid like H₂SO₄ or PPA was used, carefully quench the reaction by pouring it onto ice water.
-
Neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide solution until the pH is neutral or slightly basic. Caution: This can be an exothermic process.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification Techniques:
-
Flash Column Chromatography: This is the most effective method for separating the product from polar and non-polar impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. Start with a low polarity mixture, such as 98:2 hexane:ethyl acetate, and gradually increase the polarity. The product is moderately polar and should elute after non-polar impurities.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity after chromatography, recrystallization can be used for further purification.
-
Solvent Selection: Choose a solvent or solvent pair in which the indole is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol, methanol, or hexane/ethyl acetate mixtures are good starting points.
-
-
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and impurities?
A multi-technique approach is recommended for robust analysis.
| Analytical Technique | Application | What to Look For |
| Thin Layer Chromatography (TLC) | Reaction monitoring, qualitative assessment of purity, and optimization of chromatography conditions. | Appearance of the product spot, disappearance of starting material spots, and presence of any impurity spots. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis of purity, identification of volatile impurities by their mass spectra. | The retention times and mass fragmentation patterns of the product and any byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation of the final product and identification of impurities. | Characteristic chemical shifts and coupling patterns for the ethyl and methyl groups, as well as the aromatic and NH protons of the indole ring. Impurities will have their own distinct signals. |
¹H NMR Spectral Data for this compound (in CDCl₃, approximate values):
-
~8.0 ppm (br s, 1H): NH proton
-
~7.5-7.6 ppm (m, 1H): Aromatic proton
-
~7.2-7.3 ppm (m, 1H): Aromatic proton
-
~7.0-7.1 ppm (m, 2H): Aromatic protons
-
~2.7 ppm (q, 2H): -CH₂- of the ethyl group
-
~2.3 ppm (s, 3H): -CH₃ at the 3-position
-
~1.3 ppm (t, 3H): -CH₃ of the ethyl group
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Hughes, D. L. (2004). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 126(45), 14756–14763. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. [Link]
-
Organic Syntheses. (1977). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. 56, 72. [Link]
-
ResearchGate. (2021). Efficient Synthesis of Poly(2-ethyl-3-methylindole). [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Chemical Synthesis Database. (2025). This compound. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Ethyl-3-Methyl-1H-Indole Derivatives
Introduction
Welcome to the Technical Support Center for the synthesis of 2-ethyl-3-methyl-1H-indole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this important heterocyclic scaffold. The 2,3-disubstituted indole core is a privileged structure in numerous biologically active compounds and pharmaceutical agents.[1] This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific experimental challenges, optimize reaction conditions, and troubleshoot common issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The three most established and versatile methods for constructing the this compound scaffold are:
-
Fischer Indole Synthesis: This is the most classic and widely used method, involving the acid-catalyzed cyclization of a phenylhydrazone.[2] For this specific target, the reaction would be between phenylhydrazine and 2-pentanone.
-
Bischler-Möhlau Indole Synthesis: This route involves the reaction of an α-bromo-ketone with an excess of an aniline.[3][4][5] While historically significant, it often requires harsh conditions and can lead to poor yields if not optimized.[3][4][5]
-
Palladium-Catalyzed Synthesis: Modern cross-coupling strategies offer a highly modular and often milder route. A common approach is the palladium-catalyzed annulation of an internal alkyne (like 2-pentyne) with a 2-haloaniline (e.g., 2-iodoaniline).[6][7]
Q2: How do I select the most appropriate synthetic route for my project?
The choice of synthesis is a critical decision dictated by several factors including substrate availability, functional group tolerance, desired scale, and regioselectivity requirements.
| Synthetic Route | Advantages | Disadvantages | Best Suited For |
| Fischer Indole Synthesis | Cost-effective, readily available starting materials, well-established. | Requires acidic conditions, can have regioselectivity issues with unsymmetrical ketones, sensitive to certain electronic effects.[8] | Large-scale synthesis, projects where functional group tolerance to acid is not a concern. |
| Bischler-Möhlau Synthesis | Historically relevant, straightforward concept. | Often requires harsh conditions (high temperatures), can result in low yields and complex byproduct profiles.[3][4][5][9] | Applications where other methods fail or for specific historical synthesis replication. |
| Palladium-Catalyzed Synthesis | Excellent functional group tolerance, high regioselectivity, generally milder conditions.[6] | Higher cost of catalysts and ligands, requires inert atmosphere techniques. | Complex molecule synthesis, medicinal chemistry applications requiring high modularity. |
Q3: What are the most critical parameters to control for a successful synthesis?
Regardless of the chosen route, three parameters are universally critical:
-
Purity of Starting Materials: Impurities in hydrazines, anilines, or carbonyl compounds can lead to significant side reactions and inhibit catalysis.[10][11][12]
-
Catalyst Choice and Loading: In both the Fischer (acid catalyst) and palladium-catalyzed methods, the nature and concentration of the catalyst directly control the reaction rate versus the rate of competing decomposition pathways.[10][13]
-
Temperature and Reaction Time: These parameters are intrinsically linked. Insufficient heat can lead to incomplete reactions, while excessive heat can promote degradation and side reactions like N-N bond cleavage in the Fischer synthesis.[11] Close monitoring via Thin Layer Chromatography (TLC) is essential.[12]
Section 2: Troubleshooting Guide by Synthetic Route
This section addresses specific problems you may encounter during your experiments.
Method 1: Fischer Indole Synthesis
The Fischer indole synthesis is a robust reaction but is notoriously sensitive to catalyst choice and substrate electronics.[10] The core of the reaction is an acid-catalyzed[14][14]-sigmatropic rearrangement of the enehydrazine tautomer.[2][13]
Workflow for Fischer Indole Synthesis
Caption: Key stages of the Fischer Indole Synthesis.
Problem: Low or No Product Yield
Q: My Fischer indolization of phenylhydrazine and 2-pentanone is failing or giving very low yields. What are the likely causes and solutions?
A: This is a frequent issue in Fischer indolizations. The problem can typically be traced back to one of three areas: the starting materials, the catalyst, or competing reaction pathways.
Potential Causes & Solutions:
-
N-N Bond Cleavage: This is a major competing side reaction, especially if the phenylhydrazine has electron-donating groups.[11] The protonated ene-hydrazine intermediate can cleave to form an aniline and an iminium species instead of undergoing the desired rearrangement.[15]
-
Solution: Use a milder acid catalyst (e.g., switch from polyphosphoric acid (PPA) to acetic acid or a Lewis acid like ZnCl₂).[11] Lowering the reaction temperature can also disfavor this high-energy cleavage pathway.
-
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[10][13] A catalyst that is too weak may not facilitate the rearrangement, while one that is too strong can promote degradation.
-
Solution: Screen a panel of both Brønsted (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃·OEt₂).[2][13] The optimal choice is highly substrate-dependent.
Acid Catalyst Typical Conditions Comments Polyphosphoric Acid (PPA) 80-150 °C Strong dehydrating agent, can be harsh. Often used as both catalyst and solvent.[16] Zinc Chloride (ZnCl₂) 120-180 °C Common Lewis acid catalyst, effective but requires high temperatures.[2] Sulfuric Acid (H₂SO₄) Dilute in EtOH or AcOH Strong Brønsted acid, concentration is key to avoid charring.[8] Acetic Acid (AcOH) Reflux Milder Brønsted acid, good for sensitive substrates. Can be used as a solvent.[15] -
-
Unstable Hydrazone: The pre-formed phenylhydrazone of 2-pentanone might be unstable.
-
Solution: Consider forming the hydrazone in situ. This is achieved by adding the phenylhydrazine and 2-pentanone directly to the acidic reaction medium at a controlled temperature.[11]
-
Problem: Formation of Regioisomers
Q: My reaction with an unsymmetrical ketone is producing a mixture of indole regioisomers. How can I improve selectivity?
A: When using an unsymmetrical ketone like 2-pentanone, two different enehydrazine intermediates can form, leading to two potential indole products (this compound and 2,3-dimethyl-1H-indole). Controlling this is a classic challenge.
Controlling Factors:
-
Acid Strength: The choice of acid catalyst is a primary factor. Stronger acids tend to favor enolization at the less sterically hindered carbon, leading to the thermodynamically more stable product.[8] Weaker acids may favor the kinetic product.
-
Strategy: For 2-pentanone, enolization at the C3 position (methylene) is sterically less hindered and electronically favored, leading to the desired this compound. Using a strong acid like PPA or methanesulfonic acid generally provides good selectivity for this isomer.[8]
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields.
Method 2: Palladium-Catalyzed Synthesis
This modern approach offers high precision. A typical reaction involves the coupling of 2-iodoaniline with 2-pentyne catalyzed by a palladium source like Pd(OAc)₂.[6]
Problem: Low Catalyst Turnover / No Reaction
Q: My palladium-catalyzed annulation is not working. I'm recovering starting materials. What's wrong?
A: Failure in Pd-catalyzed reactions often points to catalyst deactivation or suboptimal reaction parameters.
Potential Causes & Solutions:
-
Catalyst, Ligand, and Base Combination: The synergy between the palladium source, ligand (if any), and base is crucial.
-
Solution: The combination of Pd(OAc)₂, a carbonate or acetate base (e.g., K₂CO₃, KOAc), and a chloride salt additive (e.g., LiCl, n-Bu₄NCl) in a polar aprotic solvent like DMF is a well-validated system for this transformation.[6] The chloride additive is often essential for high and reproducible yields.[6] The use of phosphine ligands like PPh₃ can sometimes be beneficial but is not always necessary.[6]
-
-
Atmosphere Control: Pd(0), the active catalytic species, is sensitive to oxygen, which can cause oxidation and deactivation.
-
Solution: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Use properly degassed solvents.
-
-
Substrate Quality: Trace impurities in the 2-iodoaniline or 2-pentyne can poison the catalyst.
-
Solution: Purify starting materials immediately before use. For example, 2-iodoaniline can be filtered through a short plug of silica gel.
-
Section 3: Experimental Protocol Example
Optimized Fischer Indole Synthesis of this compound
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
Materials:
-
Phenylhydrazine (purified by distillation)
-
2-Pentanone (reagent grade)
-
Polyphosphoric Acid (PPA)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation (Optional - can be done in situ): In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add 2-pentanone (1.05 eq) and a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the limiting reagent. Remove the solvent under reduced pressure. The resulting hydrazone can be used directly.
-
Cyclization: To a flask equipped with a reflux condenser and a mechanical stirrer, add polyphosphoric acid (10x weight of the hydrazone). Heat the PPA to 80-90 °C with stirring.
-
Addition: Add the phenylhydrazone (or a mixture of phenylhydrazine and 2-pentanone) portion-wise to the hot PPA over 15-20 minutes. The internal temperature will rise. Maintain the reaction temperature between 100-120 °C.
-
Reaction Monitoring: Stir the mixture vigorously at this temperature for 30-60 minutes. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Workup: Allow the reaction mixture to cool to approximately 60-70 °C. Carefully and slowly quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic aqueous slurry to pH 7-8 by the slow addition of a saturated NaHCO₃ solution. Extract the product with toluene or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[17]
References
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry. [Link]
-
Panda, N., et al. (2016). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry. [Link]
-
Dwyer, J. E., & Thomson, R. J. (2011). Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles. NIH Public Access. [Link]
-
Arcadi, A., Cacchi, S., & Marinelli, F. (1992). A Versatile Approach to 2,3-Disubstituted Indoles through the Palladium-Catalysed Cyclization of o-Alkynyl-trifluoroacetanilides with Vinyl Triflates and Aryl Halides. Synfacts. [Link]
-
Wikipedia. Bischler–Möhlau indole synthesis. [Link]
-
ChemEurope.com. Bischler-Möhlau indole synthesis. [Link]
-
Wikiwand. Bischler–Möhlau indole synthesis. [Link]
-
Gribble, G. W. (2016). Bischler Indole Synthesis. ResearchGate. [Link]
-
Semantic Scholar. Bischler-Möhlau indole synthesis. [Link]
-
Cheong, P., et al. (2009). Why Do Some Fischer Indolizations Fail? NIH Public Access. [Link]
-
Chemical Synthesis Database. (2025). This compound. [Link]
-
Latypova, L. R., et al. (2021). Efficient Synthesis of Poly(2-ethyl-3-methylindole). ResearchGate. [Link]
-
Rapolu, M., et al. (2013). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID... International Journal of Advanced Biotechnology and Research. [Link]
-
Hughes, D. L. (2005). Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis. Journal of Combinatorial Chemistry. [Link]
-
Ciaffaglione, V., et al. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]
-
Saeed, A., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega. [Link]
-
Chemical & Pharmaceutical Bulletin. (2003). Synthesis of 2,3-Disubstituted Indole Using Palladium(II)-Catalyzed Cyclization with Alkenylation Reaction. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry. [Link]
-
Gribble, G. W. (2011). A convenient Fischer indole synthesis of 2,3′-biindoles. ResearchGate. [Link]
-
Bakherad, M., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Institutes of Health. [Link]
-
Journal of Chemical & Engineering Data. (1998). Synthesis and spectral characterization of 2-substituted indole derivatives. [Link]
-
Organic Syntheses. 2-methylindole. [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
Banert, K., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Sanna, M., et al. (2022). Experimental and Computational Structural Studies of 2,3,5-Trisubstituted and 1,2,3,5-Tetrasubstituted Indoles as Non-Competitive Antagonists of GluK1/GluK2 Receptors. MDPI. [Link]
-
Liu, X., et al. (2020). Synthesis of 2,3-disubstituted indoles via a tandem reaction. RSC Publishing. [Link]
Sources
- 1. Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 5. Bischler–Möhlau indole synthesis - Wikiwand [wikiwand.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
Degradation pathways of 2-ethyl-3-methyl-1H-indole under acidic conditions
Technical Support Center: 2-Ethyl-3-methyl-1H-indole
A Guide for Researchers on Navigating Acidic Degradation Pathways
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter stability challenges with this and structurally similar indole derivatives under acidic conditions. Our goal is to provide not just solutions, but a foundational understanding of the degradation mechanisms to empower you to proactively design more robust experiments.
Part 1: Understanding the Core Instability - FAQs
This section addresses the fundamental principles governing the reactivity of the indole nucleus in an acidic environment.
Q1: Why is this compound so susceptible to degradation in acid?
A1: The indole ring is an electron-rich aromatic system. The nitrogen atom's lone pair participates in the π-system, significantly increasing the electron density, particularly at the C3 position. In the presence of acid, this C3 carbon is readily protonated to form a resonance-stabilized indoleninium cation. This cation is a potent electrophile and the primary culprit behind the subsequent degradation pathways. The A-SE2 (Addition-Electrophilic, Second Order) mechanism is often implicated in these processes.[1]
Q2: What are the primary degradation pathways for 2,3-dialkyl-substituted indoles like this one under acidic conditions?
A2: The main degradation route is acid-catalyzed dimerization or polymerization. Once the indoleninium cation is formed, it acts as an electrophile and attacks the electron-rich C3 position of a neutral indole molecule. This process can repeat, leading to the formation of dimers, trimers, and eventually insoluble polymeric material ("tar" or "gunk").[2] In some cases, rearrangement or other side reactions can occur, but polymerization is the most common issue.
Q3: How do the substituents at the C2 (ethyl) and C3 (methyl) positions influence stability?
A3: The alkyl groups at C2 and C3 are electron-donating, which further increases the electron density of the pyrrole ring and enhances the nucleophilicity of the C3 position. This makes the initial protonation step even more favorable compared to unsubstituted indole. While the C3-methyl group blocks direct attack at that position, protonation still occurs, initiating the dimerization cascade where the electrophilic intermediate attacks another indole molecule.
Q4: Does the choice of acid (Brønsted vs. Lewis) matter?
A4: Absolutely. Strong Brønsted acids (e.g., HCl, H2SO4, TFA) readily provide protons, directly initiating the degradation cascade described above.[3] Lewis acids (e.g., ZnCl2, BF3·OEt2), while still able to catalyze reactions, may coordinate with the indole in different ways and can sometimes offer a milder, more controlled reaction environment, potentially minimizing degradation.[4] The choice of acid catalyst is a critical parameter that often requires empirical optimization.[5]
Part 2: Troubleshooting Experimental Failures
This section is formatted as a troubleshooting guide to address common problems encountered during synthesis and handling.
Issue 1: My reaction is clean by TLC/LCMS at the start, but upon acidic workup or purification, I get a low yield and a complex mixture of products.
| Possible Cause | Underlying Rationale | Recommended Troubleshooting Step |
| Acid-Induced Degradation | Your product is unstable to the acidic conditions of the workup (e.g., an HCl wash) or silica gel chromatography (which is inherently acidic).[6] | 1. Test Stability: Before your next attempt, take a small aliquot of your crude reaction mixture, spot it on a TLC plate, then expose the rest of the aliquot to the planned workup acid. Spot again after 5-10 minutes. If new, lower Rf spots or streaking appears, your compound is not stable. 2. Use a Milder Workup: Quench the reaction with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) instead of water or acid. 3. Modify Purification: Use neutral or basic alumina for chromatography instead of silica gel. Alternatively, consider deactivating the silica gel by pre-treating it with a solvent containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent). |
| Oxidative Degradation | Acidic conditions can sometimes promote oxidation. The appearance of colored byproducts (pink, purple, brown) is a common indicator.[2] | 1. Inert Atmosphere: Ensure all steps, including the workup, are performed under an inert atmosphere (N₂ or Ar).[2] 2. Degas Solvents: Use solvents that have been degassed by sparging with N₂ or by freeze-pump-thaw cycles. |
Issue 2: During my reaction, which requires an acid catalyst, the solution darkens significantly and a solid precipitate or "tar" forms.
| Possible Cause | Underlying Rationale | Recommended Troubleshooting Step |
| Runaway Polymerization | The acid concentration or temperature is too high, causing rapid formation of the indoleninium cation and subsequent polymerization, which is often insoluble. | 1. Reduce Acid Strength/Concentration: Switch to a weaker acid (e.g., acetic acid instead of HCl) or use a catalytic amount instead of a stoichiometric amount.[2] 2. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow the rate of both the desired reaction and the degradation pathway. 3. Slow Addition: Add the acid catalyst slowly or via syringe pump to maintain a low instantaneous concentration. 4. Consider N-Protection: If the reaction chemistry allows, protecting the indole nitrogen (e.g., with Boc, tosyl, or SEM groups) can reduce the ring's electron density and significantly inhibit acid-catalyzed degradation.[5] |
Part 3: Key Experimental Protocols & Visualizations
To systematically investigate and control degradation, a forced degradation study is essential. This is a cornerstone of pharmaceutical development as mandated by ICH guidelines.[7][8]
Protocol: Forced Degradation Study - Acid Stress Testing
This protocol outlines a general procedure to assess the stability of this compound under defined acidic stress conditions.
Objective: To determine the rate of degradation and identify the major degradation products in the presence of acid.
Materials:
-
This compound (high purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution (for quenching)
-
Class A volumetric flasks, pipettes, and autosampler vials
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Stress Sample Preparation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to the mark with a 50:50 methanol:water mixture. This creates a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Control Sample Preparation: Prepare a control sample similarly, but replace the 1.0 M HCl with 1.0 mL of water.
-
Incubation: Place both the stress and control samples in a temperature-controlled bath at 50 °C.
-
Time Point Sampling: At specified intervals (e.g., t = 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1.0 mL) from the stress sample.
-
Quenching: Immediately neutralize the aliquot by adding an equimolar amount of 1.0 M NaOH (e.g., 100 µL of 1.0 M NaOH for a 1.0 mL aliquot containing 0.1 M HCl) to stop the degradation.
-
Analysis: Analyze the quenched sample and a corresponding control sample by HPLC-UV. The initial t=0 sample should be quenched and analyzed immediately after preparation.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage remaining relative to the t=0 sample. Identify and note the retention times and relative peak areas of any new peaks (degradants).
Hypothetical Data Summary
The results of such a study can be summarized in a table for clear interpretation.
| Time (Hours) | % Parent Compound Remaining (Control at 50°C) | % Parent Compound Remaining (0.1 M HCl at 50°C) | Major Degradant 1 Peak Area (% of Total) | Major Degradant 2 Peak Area (% of Total) |
| 0 | 100.0% | 99.8% | < 0.1% | < 0.1% |
| 2 | 99.9% | 85.2% | 8.5% | 2.1% |
| 4 | 99.8% | 71.5% | 15.3% | 5.8% |
| 8 | 99.7% | 52.1% | 28.9% | 11.2% |
| 24 | 99.5% | 15.8% | 55.4% | 18.7% |
Visualizations
Diagrams can clarify complex mechanisms and workflows.
Caption: Acid-catalyzed dimerization pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- BenchChem. (2025). Mitigating degradation of indole compounds during storage and analysis. BenchChem Technical Support.
- BenchChem. (2025). Stability issues and degradation pathways of 3-fluoro-2-methyl-1H-indole. BenchChem Technical Support.
- Darko, G., et al. (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 80(8), 2646-2650.
-
Challis, B. C., & Rzepa, H. S. (1975). Acid- and base-catalyzed hydrogen exchange in methyl-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1209-1214. [Link]
- BenchChem. (2025).
-
Van Tonder, A., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate. [Link]
-
Satinsky, D., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 120, 383-390. [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of indoles. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
-
Gaimster, H., et al. (2020). The Signaling Molecule Indole Inhibits Induction of the AR2 Acid Resistance System in Escherichia coli. Frontiers in Microbiology, 11, 698. [Link]
-
Padwa, A., et al. (2003). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 68(15), 5879–5888. [Link]
-
University of Rochester. Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry. [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]
-
Andersen, R. J., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
Sources
- 1. ACID- AND BASE-CATALYZED HYDROGEN EXCHANGE IN METHYL-SUBSTITUTED INDOLES (Journal Article) | OSTI.GOV [osti.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Regioselective Functionalization of 2-Ethyl-3-Methyl-1H-Indole
Welcome to the technical support center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the regioselective functionalization of the 2-ethyl-3-methyl-1H-indole scaffold. This sterically hindered and electronically complex core presents unique hurdles that are not always addressed by general indole methodologies. This document provides in-depth, troubleshooting-focused answers and validated protocols based on established literature and field experience.
Introduction: The Challenge of the 2,3-Dialkylindole Core
The this compound core is a common motif in pharmacologically active compounds. However, its functionalization is far from trivial. The inherent nucleophilicity of the indole C3 position is blocked by a methyl group, and the C2 position is sterically encumbered by an ethyl group.[1] This configuration redirects reactivity, often in unpredictable ways, towards the N-H bond or the less activated benzene ring (C4-C7 positions). This guide will dissect these challenges and provide actionable solutions.
Visualizing the Reactivity Landscape
The diagram below illustrates the primary sites for functionalization on the this compound core and the typical challenges associated with each.
Caption: Reactivity map of this compound.
Frequently Asked Questions & Troubleshooting
Section 1: N-H vs. C-H Functionalization
Question: I'm attempting a palladium-catalyzed C-H arylation on the benzene ring, but I'm only observing N-arylation or decomposition. What's happening?
Answer: This is a classic competition problem. The indole N-H bond is acidic and highly reactive towards many bases and metal catalysts used in C-H activation protocols.
-
Causality: In many Pd-catalyzed reactions, an initial deprotonation event occurs. The N-H proton is significantly more acidic than any of the C-H protons on the benzene ring. This leads to the formation of an indolyl-metal species, which can either be unproductive or lead to N-functionalization, consuming your reagents and catalyst. At higher temperatures, this intermediate may be unstable, leading to decomposition.
-
Solution: The most robust solution is to protect the indole nitrogen. A directing group (DG) is ideal as it both protects the nitrogen and directs the metal catalyst to a specific C-H bond. For instance, attaching a pivaloyl (Piv) or a pyrimidinyl group to the nitrogen not only prevents N-arylation but can also direct the reaction to the C2 or C7 positions.[2][3]
Question: Can I perform C-H functionalization without an N-H directing group?
Answer: Yes, but it is significantly more challenging and often substrate-specific.
-
Causality: Without a directing group, the regioselectivity is governed by the inherent electronic properties and steric environment of the indole core. For 2,3-disubstituted indoles, this often leads to poor reactivity or a mixture of C4, C5, C6, and C7 isomers, which are difficult to separate.
-
Solution: Some success has been achieved using transient directing groups, which are formed in situ and removed during workup.[4] Another approach involves leveraging the intrinsic reactivity differences, although this is less controlled. For example, some Brønsted acid-catalyzed reactions have shown selectivity for the C6 position with specific electrophiles like β,γ-unsaturated α-ketoesters.[5][6] This works by activating the electrophile, which then undergoes a Friedel-Crafts-type reaction at the most accessible electron-rich position of the benzene ring.
Section 2: Functionalization of the Benzene Ring (C4-C7)
Question: Why is functionalization at the C4 and C7 positions so difficult on my 2-ethyl-3-methyl-indole substrate?
Answer: Functionalizing the positions flanking the ring fusion (C4 and C7) presents distinct steric and electronic challenges.
-
Causality (C4): The C4 position is severely sterically hindered by the adjacent C3-methyl group. Reagents and catalysts struggle to access this site. Directing groups installed at the C3 position (if the substrate were modified) can facilitate C4 functionalization by forming a metallacycle that forces the catalyst into proximity.[7][8]
-
Causality (C7): The C7 position is subject to peri-interactions with the N-H proton or a group on the nitrogen. This steric clash can inhibit catalyst approach. However, this proximity can be exploited. A directing group on the nitrogen can form a stable six-membered metallacycle intermediate with a transition metal catalyst, locking it in place over the C7 C-H bond and enabling selective activation.[7][9]
Question: I need to install a bromo group at the C7 position. What is the most reliable method?
Answer: A directed metalation approach is the most reliable strategy for this transformation.
-
Causality: This method overcomes the low intrinsic reactivity of the C7 position by using a directing group on the nitrogen to deliver a strong base (like an organolithium reagent) to the C7 proton. The resulting C7-lithiated species is a potent nucleophile that can be quenched with an electrophilic bromine source.
-
Recommended Strategy: An N-P(O)tBu₂ directing group has proven effective for directing palladium and copper catalysts to the C7 and C6 positions, respectively.[7] For direct halogenation, a directed ortho-metalation (DoM) strategy using a removable directing group like carbamoyl is highly effective.
Workflow: Directed C7-Functionalization
The following diagram outlines the general workflow for a chelation-assisted, transition-metal-catalyzed C-H functionalization at the C7 position.
Caption: General workflow for directed C7 C-H functionalization.
Section 3: Troubleshooting Specific Reactions
Question: My lithiation attempts are giving poor yields and complex mixtures. How can I improve regioselectivity?
Answer: Lithiation of indoles is notoriously sensitive to conditions and substituents.
-
Causality: With the C3 position blocked, direct deprotonation with strong bases like n-BuLi or LDA can occur at multiple sites, including the C2-ethyl group, the N-H, or even the benzene ring, leading to a mixture of products. Halogen-lithium exchange is a much more precise alternative if a halogenated precursor is available.
-
Solution:
-
Protect the Nitrogen: N-protection is mandatory to prevent deprotonation at this site. A simple methyl or a more robust silyl group can be used.
-
Halogen-Lithium Exchange: If possible, start with a 2,3-disubstituted-7-bromoindole. Treatment with t-BuLi at low temperatures (e.g., -78 °C) will cleanly generate the 7-lithioindole species via bromine-lithium exchange.[10][11] This intermediate can then be trapped with your desired electrophile.
-
Solvent and Temperature Control: Use ethereal solvents like THF or diethyl ether. Maintain very low temperatures (-78 °C to -100 °C) to prevent side reactions and ensure kinetic control.
-
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Catalyst deactivation. 2. Insufficient temperature. 3. Steric hindrance preventing reagent access. | 1. Use a more robust ligand; ensure anhydrous/anaerobic conditions. 2. Screen higher temperatures, consider microwave irradiation. 3. Switch to a less bulky directing group or a smaller coupling partner. |
| Mixture of Regioisomers (C4-C7) | 1. Reaction is under thermodynamic control. 2. C-H activation is not selective (no or poor DG). | 1. Lower reaction temperature to favor the kinetically preferred product. 2. Implement a well-established directing group strategy (see Table 2). |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Indole core is sensitive to strongly acidic/basic conditions. | 1. Lower the reaction temperature. 2. Use milder bases (e.g., K₂CO₃ instead of NaH); use a buffer if applicable. |
| N-Functionalization Side Product | N-H is reacting preferentially. | Protect the indole nitrogen with a suitable group (e.g., Boc, Piv, SEM) before attempting C-H functionalization. |
Protocols & Data
Table 2: Comparison of Directing Groups for Benzene Ring C-H Functionalization
| Directing Group (on N1) | Target Position(s) | Typical Catalyst System | Key Advantages | Reference |
| Pivaloyl (Piv) | C7 | Rh(III) | High C7 selectivity for alkenylation/alkylation. | [12] |
| P(O)tBu₂ | C7, C6 | Pd(II), Cu(I) | Divergent selectivity based on metal (Pd for C7, Cu for C6). | [7] |
| 2-Pyrimidinyl | C2, C7 | Rh(III) | Can direct to C2 or C7; also acts to control stereoselectivity in some reactions. | [3] |
| Carbamoyl (-CONR₂) | C2, C6, C7 | s-BuLi / TMEDA | Used for Directed ortho-Metalation (DoM); versatile for introducing various electrophiles. | [13] |
Protocol: Rh(III)-Catalyzed C7-Alkenylation of N-Pivaloyl-2-ethyl-3-methyl-indole
This protocol is adapted from methodologies developed for regioselective C-H activation.[12]
Step 1: N-Pivaloylation
-
To a solution of this compound (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C, add DMAP (0.1 equiv) and triethylamine (1.5 equiv).
-
Add pivaloyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aq. NH₄Cl and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography (Silica, Hexanes/EtOAc gradient) to yield N-pivaloyl-2-ethyl-3-methyl-indole.
Step 2: C7-Alkenylation
-
To an oven-dried reaction vessel, add N-pivaloyl-2-ethyl-3-methyl-indole (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add the acrylate coupling partner (e.g., ethyl acrylate, 2.0 equiv).
-
Add anhydrous 1,2-dichloroethane (DCE) (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool to room temperature, filter through a pad of Celite, and rinse with DCM.
-
Concentrate the filtrate and purify by column chromatography to yield the C7-alkenylated product.
Step 3: Deprotection (if required)
-
Dissolve the C7-alkenylated product in methanol (0.1 M).
-
Add a strong base such as NaOMe (5.0 equiv).
-
Reflux the mixture for 4-6 hours until TLC indicates complete removal of the pivaloyl group.
-
Cool, neutralize with 1M HCl, and extract with EtOAc.
-
Dry, concentrate, and purify as needed.
References
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the C2 and C3 Positions in the Indole Ring. BenchChem.
-
Shang, M., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. [Link]
- C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). ScienceDirect.
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2021). National Center for Biotechnology Information. [Link]
-
Selective Lithiation of 2,3‐Dibromo‐1‐methylindole. A Synthesis of 2,3‐Disubstituted Indoles. (2002). Sci-Hub. [Link]
- Ueda, I., et al. (2006). Selective C-3 lithiation of 2,3-dibromo- and 2,3-diiodo-1-methylindoles. Tetrahedron Letters.
-
Wang, B., et al. (2018). Stereoselective rhodium-catalyzed 2-C–H 1,3-dienylation of indoles: dual functions of the directing group. Chemical Science. [Link]
-
Wang, S., et al. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. [Link]
-
Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. (2022). National Center for Biotechnology Information. [Link]
-
Distal Functionalization via Transition Metal Catalysis. (2022). MDPI. [Link]
-
Mallet, C., et al. (2004). Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. Journal of the American Chemical Society. [Link]
-
Xu, L., et al. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition. [Link]
-
Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. (2019). National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Stereoselective rhodium-catalyzed 2-C–H 1,3-dienylation of indoles: dual functions of the directing group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distal Functionalization via Transition Metal Catalysis [mdpi.com]
- 5. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]
- 6. Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. Sci-Hub. Selective Lithiation of 2,3‐Dibromo‐1‐methylindole. A Synthesis of 2,3‐Disubstituted Indoles. / ChemInform, 2002 [sci-hub.ru]
- 11. sci-hub.box [sci-hub.box]
- 12. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification challenges of 2-ethyl-3-methyl-1H-indole from reaction mixtures
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the purification of 2-ethyl-3-methyl-1H-indole from reaction mixtures. The guidance herein is grounded in established chemical principles and practical laboratory experience to address common challenges encountered during the synthesis and isolation of this compound.
Introduction to Purification Challenges
This compound is a disubstituted indole, a class of heterocyclic compounds prevalent in pharmaceuticals and biologically active molecules.[1] Its synthesis, commonly achieved through the Fischer indole synthesis, can present several purification challenges.[2] The use of unsymmetrical ketones, such as 2-pentanone, in the Fischer synthesis can lead to the formation of regioisomeric impurities.[3] Additionally, unreacted starting materials, residual acid catalyst, and various side-products can contaminate the desired product. This guide will provide a structured approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and actionable solutions.
Problem 1: Low Yield of Isolated Product
-
Potential Cause 1: Incomplete Reaction. The Fischer indole synthesis is sensitive to reaction conditions.
-
Solution: Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or gently increasing the temperature. The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride) are critical and may require optimization.[2]
-
-
Potential Cause 2: Product Loss During Work-up. this compound, like many indoles, has some solubility in acidic aqueous solutions due to the basicity of the indole nitrogen.
-
Solution: During the aqueous work-up, ensure the reaction mixture is thoroughly neutralized, and preferably made slightly basic (pH 8-9), before extraction with an organic solvent. This will minimize the loss of the product in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
-
-
Potential Cause 3: Suboptimal Purification Technique. Aggressive purification conditions can lead to product decomposition or loss.
-
Solution: Evaluate your chosen purification method. If using column chromatography, ensure the silica gel is not too acidic, which can cause degradation of acid-sensitive indoles.[4] Consider pre-treating the silica gel with a triethylamine solution in your eluent. For recrystallization, avoid prolonged heating which can lead to decomposition.
-
Problem 2: Persistent Impurities Detected by NMR or LC-MS
-
Potential Cause 1: Regioisomeric Impurity. The Fischer indole synthesis of this compound from phenylhydrazine and 2-pentanone can potentially yield the undesired regioisomer, 3-ethyl-2-methyl-1H-indole.
-
Solution: The two isomers may have very similar polarities, making separation by standard column chromatography challenging.
-
Column Chromatography: Employ a high-resolution flash chromatography system. Use a shallow solvent gradient with a low-polarity eluent system, such as a mixture of hexanes and ethyl acetate, to enhance separation.[5] Careful fraction collection guided by TLC is crucial.
-
Recrystallization: Fractional crystallization may be effective if the isomeric impurity is present in a small amount. The differing crystal packing abilities of the two isomers can be exploited. Experiment with a range of solvent systems (see FAQ section for suggestions).
-
-
-
Potential Cause 2: Unreacted Phenylhydrazine or 2-Pentanone.
-
Solution: Phenylhydrazine is more polar than the product and can often be removed by an acidic wash (e.g., dilute HCl) during the work-up. 2-Pentanone is volatile and can typically be removed under reduced pressure. If residual amounts persist, they are usually easily separated by column chromatography.
-
-
Potential Cause 3: Polymeric or Tar-like Byproducts. Acid-catalyzed reactions of indoles can sometimes lead to polymerization.
-
Solution: These high molecular weight impurities are typically non-polar and will either remain at the baseline on a TLC plate or streak. They can be removed by passing the crude product through a short plug of silica gel, eluting with a non-polar solvent system. The desired product can then be eluted with a more polar solvent.
-
Problem 3: Product is an Oil and Fails to Solidify
-
Potential Cause 1: Residual Solvent. The presence of even small amounts of solvent can prevent the crystallization of a low-melting solid. This compound has a reported melting point of around 64°C.[4]
-
Solution: Ensure all solvent is removed by drying the product under high vacuum for an extended period. Gentle heating while under vacuum can aid in the removal of residual high-boiling solvents.
-
-
Potential Cause 2: Presence of Impurities. Impurities can act as a colligative property, depressing the melting point and leading to an oily product.
-
Solution: Re-purify the product using high-resolution column chromatography. Analyze the fractions carefully by TLC to ensure only the purest fractions are combined. Following chromatography, attempt recrystallization from a suitable solvent system.
-
-
Potential Cause 3: Product is Polymorphic or Amorphous.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure product, if available, can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely major impurity in the synthesis of this compound via the Fischer indole synthesis?
A1: The most probable significant impurity is the regioisomer, 3-ethyl-2-methyl-1H-indole. This arises from the two possible enamine intermediates that can be formed from the reaction of phenylhydrazine with the unsymmetrical ketone, 2-pentanone. The regioselectivity of the Fischer indole synthesis is influenced by steric and electronic factors, as well as the acidity of the reaction medium.[6] While the formation of this compound is generally favored, the presence of the other isomer is a common challenge.
Q2: What are the recommended starting conditions for column chromatography purification?
A2: A good starting point for flash column chromatography on silica gel is an eluent system of ethyl acetate in hexanes (or petroleum ether).[5][7] Begin with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity. The ideal Rf value for the desired compound on a TLC plate for good separation is typically around 0.25-0.35.[7]
Q3: What are some suitable solvent systems for the recrystallization of this compound?
A3: Given its melting point of approximately 64°C and its indole structure, several solvent systems can be explored for recrystallization. The principle is to find a solvent or solvent pair where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
| Solvent System | Rationale |
| Hexane/Ethyl Acetate | A common and effective system for compounds of intermediate polarity. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hot hexane until turbidity is observed. Then, allow to cool slowly. |
| Ethanol/Water | For moderately polar compounds. Dissolve in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool. |
| Toluene | A good solvent for recrystallizing aromatic compounds. Its higher boiling point allows for a greater solubility difference between hot and cold conditions. |
| Heptane | Can be effective for less polar compounds. |
It is always recommended to perform small-scale solubility tests to identify the optimal solvent system for your specific crude product.
Q4: My indole product is darkening in color upon standing. What is causing this and how can I prevent it?
A4: Indoles, particularly when impure, can be susceptible to air oxidation, which often results in the formation of colored byproducts. This degradation can be accelerated by light and residual acid.
-
Prevention:
-
Ensure all traces of the acid catalyst have been removed during the work-up.
-
Purify the indole to a high degree, as impurities can catalyze decomposition.
-
Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
-
Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under a gentle flow of the eluent. Ensure a flat, undisturbed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 2% to 10% ethyl acetate in hexanes) over the course of the separation.
-
Fraction Collection and Analysis: Collect small fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the column-purified material in various solvents to find a suitable solvent or solvent pair.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the hot chosen solvent (e.g., ethyl acetate) to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Two Solvents: To the hot solution of the compound in the "good" solvent, slowly add the "poor" solvent (e.g., hexanes) until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree for Oily Product
Caption: Decision tree for troubleshooting an oily product.
References
-
Gassman, P. G.; van Bergen, T. J. INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Org. Synth.1977 , 56, 72. DOI: 10.15227/orgsyn.056.0072. [Link]
-
Noey, E. L.; Yang, Z.; et al. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. J. Org. Chem.2017 , 82 (11), 5848–5854. [Link]
-
Noey, E. L.; Yang, Z.; et al. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]
-
Simoneau, C. A.; Ganem, B. A three-component Fischer indole synthesis. Nat. Protoc.2008 , 3 (8), 1249-1252. [Link]
-
Wikipedia contributors. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Professor Dave Explains. Fischer Indole Synthesis. YouTube. [Link]
-
Latypova, L. R.; et al. Efficient Synthesis of Poly(2-ethyl-3-methylindole). ResearchGate. [Link]
-
PubChem. 1,2-Dimethyl-1H-indole-3-ethylamine. PubChem. [Link]
-
Bach, T.; et al. Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives. Z. Naturforsch. B2006 , 61 (8), 957-964. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. Sorbent Technologies, Inc.[Link]
-
Zhao, D.; Hughes, D. L.; Bender, D. R. Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. J. Org. Chem.1991 , 56 (9), 3001–3006. [Link]
-
Amat, M.; Hadida, S.; Sathyanarayana, S.; Bosch, J. REGIOSELECTIVE SYNTHESIS OF 3-SUBSTITUTED INDOLES: 3-ETHYLINDOLE. Org. Synth.1997 , 74, 248. DOI: 10.15227/orgsyn.074.0248. [Link]
-
Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15 (4), 2491-2498. [Link]
-
International Journal of Pharmaceutical Research & Analysis. Flash chromatography. IJOPRA. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
D'Agostino, M.; et al. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules2020 , 25 (18), 4236. [Link]
-
PubChem. Ethyl 1,2-dimethyl-1H-indole-3-carboxylate. PubChem. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems For Flash Column Chromatography. University of Rochester. [Link]
-
Scribd. 3-Methyl Indole To 2-Formyl Indole. Scribd. [Link]
-
PubChem. This compound. PubChem. [Link]
-
SlideShare. Preparation and Properties of INDOLE. SlideShare. [Link]
-
Al-Hadedi, A. A. M.; et al. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega2023 , 8 (35), 32064–32069. [Link]
-
Wang, Y.; et al. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. J. Am. Chem. Soc.2024 , 146 (2), 1639–1647. [Link]
-
Latypova, L. R.; et al. Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. ResearchGate. [Link]
- Google Patents. Synthetic method of 3-methylindole.
-
Organic Syntheses. 2-methylindole. Organic Syntheses. [Link]
-
Wang, Y.; et al. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
-
Riby, J. E.; et al. N-alkoxy derivatization of indole-3-carbinol increases the efficacy of the G1 cell cycle arrest and of I3C-specific regulation of cell cycle gene transcription and activity in human breast cancer cells. Biochem. Pharmacol.2000 , 60 (2), 197-209. [Link]
-
Yuan, F.; et al. Post-ingestion conversion of dietary indoles into anticancer agents. Mol. Nutr. Food Res.2019 , 63 (18), e1900167. [Link]
-
Wikipedia contributors. Asymmetric hydrogenation. Wikipedia, The Free Encyclopedia. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-3-Methyl-1H-Indole
This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of 2-ethyl-3-methyl-1H-indole. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a deep, applicable understanding of method validation. We will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.
The Imperative for Method Validation
This compound is a substituted indole derivative that can serve as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). It may also be present as a process-related impurity. Consequently, accurately and reliably quantifying this compound is critical for ensuring drug substance and drug product quality, safety, and efficacy.[1]
Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2][3] Without this rigorous process, data is unreliable, potentially leading to regulatory non-compliance, product recalls, and risks to patient safety.[2] The foundation of this process is outlined in the ICH Q2(R1) guideline, which details the validation characteristics required for various analytical tests.[4][5]
The relationship between these validation parameters forms a logical framework for ensuring a method is fit-for-purpose.
Caption: Interconnectivity of ICH Q2(R1) Validation Parameters.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique depends on the intended purpose of the analysis—be it routine quality control, impurity profiling, or initial identification. We compare three primary methods for the analysis of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectroscopy |
| Specificity | High. Achieved through chromatographic separation. Can be proven with peak purity analysis and forced degradation studies. | Very High. Achieved through both chromatographic separation and mass fragmentation patterns, providing definitive identification. | Low. Relies solely on the chromophore's absorbance; highly susceptible to interference from other UV-active compounds. |
| Accuracy (% Recovery) | Excellent (98-102%). High precision and specificity contribute to high accuracy. | Excellent (98-102%). Similar to HPLC, with the added confirmation from mass spec. | Good (95-105%). Can be accurate for pure samples but is easily skewed by matrix effects or impurities. |
| Precision (%RSD) | Excellent (<2%). Modern HPLC systems provide highly repeatable injections and stable flow rates. | Excellent (<5%). Injection variability can be slightly higher than HPLC, but still highly precise. | Good (<3%). Dependent on sample preparation consistency and instrument stability. |
| Linearity (r²) | Excellent (>0.999). Wide linear dynamic range is typical for UV detectors.[6] | Excellent (>0.995). Detectors offer a wide linear range, suitable for trace and major component analysis. | Good (>0.99). Generally linear within a defined concentration range (e.g., 0.1-1.0 AU). Adherence to Beer's Law is critical. |
| Limit of Quantitation (LOQ) | Low (ng/mL range). Highly sensitive, suitable for impurity analysis. | Very Low (pg/mL range). Extremely sensitive, ideal for trace impurity identification and quantification. | Moderate (µg/mL range). Significantly less sensitive than chromatographic methods. |
| Robustness | Good. Performance can be sensitive to minor changes in mobile phase composition, pH, and column temperature. | Good. Sensitive to changes in oven temperature ramp rate, gas flow rate, and injector temperature. | Excellent. Generally insensitive to minor environmental changes. |
| Typical Application | Routine QC, purity testing, stability assays, content uniformity. | Impurity identification, trace analysis, characterization of degradation products. | Quick assay of pure, known-concentration bulk material; dissolution testing. |
In-Depth Experimental Protocols & Validation Workflows
The following sections provide detailed, self-validating protocols. The causality for key choices is explained to empower the analyst.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[7] For this compound, a non-polar molecule, a reversed-phase C18 column is the logical first choice, as it provides strong hydrophobic interactions for effective retention and separation.
Caption: HPLC-UV Experimental Workflow.
A. Instrumentation and Conditions
-
System: HPLC with UV/PDA Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (70:30 v/v)
-
Rationale: A high organic ratio is chosen due to the non-polar nature of the indole derivative, ensuring adequate retention and a reasonable runtime.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant temperature ensures retention time reproducibility.
-
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
B. Validation Protocol: Step-by-Step
-
Specificity (Forced Degradation): A crucial step to ensure the method is stability-indicating.[10]
-
Prepare solutions of this compound (~100 µg/mL) and subject them to the following stress conditions:[11][12]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.
-
-
Analyze all stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method must demonstrate resolution (>1.5) between the parent peak and all degradation product peaks. The mass balance should be between 95-105%.
-
-
Linearity:
-
Prepare a stock solution of the reference standard. Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.[6]
-
-
Accuracy (Recovery):
-
Prepare a placebo (matrix without the analyte). Spike the placebo at three concentration levels (e.g., 80%, 100%, 120%) with a known amount of the reference standard. Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[5]
-
-
Precision:
-
Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision must be ≤ 2.0%.[5]
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Determine based on the signal-to-noise ratio (S/N).
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1. The precision at the LOQ should have an RSD of ≤ 10%.
-
-
Robustness:
-
Intentionally make small, deliberate variations to the method parameters, such as:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (e.g., 72:28 and 68:32 Acetonitrile:Water)
-
Column Temperature (± 5 °C)
-
-
Acceptance Criteria: System suitability parameters (retention time, peak tailing) should remain within acceptable limits, and the assay result should not be significantly affected.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for volatile and semi-volatile compounds, offering unparalleled specificity through mass fragmentation.[13] It is particularly useful for identifying unknown impurities or confirming the identity of degradants found during forced degradation studies.
Caption: GC-MS Experimental Workflow.
A. Instrumentation and Conditions
-
System: GC with a Mass Selective Detector (MSD)
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Rationale: A 5% phenyl-methylpolysiloxane column is a general-purpose, robust column suitable for a wide range of semi-polar to non-polar compounds like indoles.[14]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Rationale: Ensures rapid volatilization of the analyte without thermal degradation.
-
-
Injection Mode: Split (e.g., 20:1) for assay; Splitless for trace analysis.
-
Oven Program:
-
Initial: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
Rationale: This program allows for the separation of potential solvent peaks and early-eluting impurities before ramping to a high final temperature to elute the target analyte and any heavier compounds.
-
-
MSD Transfer Line: 280 °C
-
Ion Source: Electron Impact (EI) at 70 eV
-
Mass Range: 40-450 amu (Scan mode)
B. Validation Protocol: Step-by-Step
-
Specificity:
-
Inject a blank solvent, a placebo sample, and a sample spiked with this compound.
-
Acceptance Criteria: No interfering peaks should be present at the retention time of the analyte in the blank or placebo. The mass spectrum of the analyte peak in the sample must match the reference standard's spectrum and/or a library spectrum (e.g., NIST).
-
-
Linearity, Accuracy, and Precision:
-
Follow the same principles as the HPLC protocol, preparing standards and spiked samples in a suitable volatile solvent (e.g., Dichloromethane).
-
Acceptance Criteria:
-
Linearity (r²): ≥ 0.995
-
Accuracy (Recovery): 95.0% to 105.0%
-
Precision (%RSD): ≤ 5.0%
-
-
-
LOQ & LOD:
-
Determine using the S/N ratio of a characteristic quantifier ion in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Quantifier Ion Rationale: For this compound (C₁₁H₁₃N, MW: 159.23), the molecular ion (m/z 159) and a major fragment from benzylic cleavage (m/z 144, loss of CH₃) would be primary candidates for monitoring.
-
Conclusion: Selecting the Right Tool for the Job
The validation of analytical methods is a mandatory and foundational activity in pharmaceutical development. Both HPLC-UV and GC-MS are powerful, reliable techniques for the analysis of this compound, but their applications differ.
-
HPLC-UV stands out as the ideal choice for routine quality control and stability testing due to its high precision, robustness in a QC environment, and ease of use. Its ability to be validated as a stability-indicating method is paramount for regulatory submissions.
-
GC-MS is the superior tool for impurity identification and structural elucidation . Its high specificity from mass fragmentation makes it indispensable for characterizing unknown peaks observed during forced degradation studies or in raw material screening.
-
UV-Vis Spectroscopy , while simple and rapid, should be reserved for the analysis of highly pure bulk substances where interfering compounds are not expected.
A comprehensive analytical strategy will often employ HPLC for routine quantification and leverage GC-MS for investigational purposes, ensuring a complete and robust understanding of the analyte's quality profile.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Patel, K. et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmacy and Biological Sciences, 10(2).
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
- Siddiqui, M. R. et al. (2017). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics, 7(5).
-
Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Retrieved from [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). Retrieved from [Link]
- Kowalski, R. et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Acta Chromatographica, 28(3).
-
SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Halket, J. M. et al. (1991). Isatin (indole-2,3-dione) in Urine and Tissues. Detection and Determination by Gas Chromatography-Mass Spectrometry. Journal of Chromatography, 562(1-2), 279-87. Retrieved from [Link]
-
Zhou, J. et al. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 52(7), 652-658. Retrieved from [Link]
- Tevethkar, S. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(4).
- Kamberi, M. et al. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
ResearchGate. (2012). GC/MS analysis of indole and skatole in seafood. Retrieved from [Link]
-
BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
- Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- IOSR Journal of Pharmacy. (2015). A Review on Step-by-Step Analytical Method Validation.
- European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures.
-
Slideshare. (n.d.). Analytical methods validation as per ich & usp. Retrieved from [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. Retrieved from [Link]
-
Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure... of indole-3-carboxylic acid. Retrieved from [Link]
-
Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
-
ResearchGate. (n.d.). [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. Retrieved from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. wjarr.com [wjarr.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchdata.edu.au [researchdata.edu.au]
- 10. rjptonline.org [rjptonline.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
- 14. notulaebotanicae.ro [notulaebotanicae.ro]
A Comparative Benchmarking of 2-Ethyl-3-Methyl-1H-Indole Against Foundational Indole Scaffolds for Drug Discovery
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Its remarkable versatility as a pharmacophore has driven extensive research into the synthesis and biological evaluation of novel derivatives. This guide presents a comprehensive comparative analysis of 2-ethyl-3-methyl-1H-indole, a promising yet underexplored derivative, against a curated selection of structurally related indole analogs: 2,3-dimethyl-1H-indole, 2-ethyl-1H-indole, and 3-methyl-1H-indole (skatole). Through a detailed examination of their synthesis, physicochemical properties, and a focused in-silico and literature-based assessment of their potential biological activities, this document provides researchers, scientists, and drug development professionals with a rigorous framework for evaluating the therapeutic potential of 2,3-disubstituted indoles. We will delve into the causal relationships between subtle structural modifications and their impact on key pharmacological endpoints, supported by detailed experimental protocols and comparative data.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system is a privileged scaffold in drug discovery due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets with high affinity.[1] This has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anti-inflammatory agents like Indomethacin, anti-cancer drugs such as Vincristine and Vinblastine, and anti-migraine medications like Sumatriptan.[2] The biological activity of indole derivatives can be finely tuned by strategic substitutions on the indole nucleus, making the exploration of novel substitution patterns a critical endeavor in the quest for more potent and selective therapeutic agents.
This guide focuses on this compound, a 2,3-disubstituted indole that holds potential for exhibiting a unique pharmacological profile. By comparing it with closely related analogs, we aim to elucidate the structure-activity relationships (SAR) that govern the biological effects of substitutions at the C2 and C3 positions of the indole ring.
Rationale for Comparator Selection
The choice of comparator compounds is pivotal for a meaningful structure-activity relationship analysis. The selected indole derivatives allow for a systematic evaluation of the contributions of the ethyl and methyl groups at the C2 and C3 positions:
-
2,3-dimethyl-1H-indole: This analog provides a baseline for a 2,3-dialkyl-substituted indole, allowing for a direct comparison of the steric and electronic effects of an ethyl versus a methyl group at the C2 position.
-
2-ethyl-1H-indole: By removing the methyl group at the C3 position, this compound helps to isolate the pharmacological contribution of the 2-ethyl group.
-
3-methyl-1H-indole (Skatole): A well-known indole derivative, skatole allows for the assessment of the impact of the C2-ethyl group by comparing it to a compound with only a C3-methyl substituent.
Synthesis of this compound and Comparator Compounds
The Fischer indole synthesis is a robust and versatile method for the preparation of indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[3][4] This classical reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[3][4]
General Experimental Protocol: Fischer Indole Synthesis
Materials:
-
Appropriate phenylhydrazine (e.g., phenylhydrazine hydrochloride)
-
Corresponding ketone (e.g., 2-pentanone, 2-butanone, 2-butanone, propanal)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), glacial acetic acid, zinc chloride)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Step-by-Step Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq) and the ketone (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid if not used as the solvent).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours to facilitate the formation of the phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Indolization: To the reaction mixture containing the phenylhydrazone, add the acid catalyst for the cyclization step (e.g., polyphosphoric acid, 10 eq by weight, or a stronger Brønsted acid).
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C and stir vigorously for 2-4 hours. The color of the mixture may darken during this step. Continue to monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure indole derivative.
Synthesis Workflow Diagram
Caption: Generalized workflow for the Fischer indole synthesis.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key computed and experimental properties of this compound and its comparators.
| Property | This compound | 2,3-Dimethyl-1H-Indole | 2-Ethyl-1H-Indole | 3-Methyl-1H-Indole (Skatole) |
| Molecular Formula | C₁₁H₁₃N | C₁₀H₁₁N | C₁₀H₁₁N | C₉H₉N |
| Molecular Weight ( g/mol ) | 159.23 | 145.20 | 145.20 | 131.17 |
| Melting Point (°C) | 62-65[1] | 103-105 | Liquid | 93-95 |
| XLogP3 | 3.2 | 2.8 | 2.8 | 2.4 |
| Topological Polar Surface Area (Ų) | 15.8 | 15.8 | 15.8 | 15.8 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 | 1 |
Comparative Biological Activity Profile
While specific experimental data for the biological activity of this compound is limited in publicly available literature, we can infer its potential activities based on the extensive research conducted on structurally similar 2,3-disubstituted indoles. The following sections will present a comparative analysis based on reported data for related compounds, providing a framework for the anticipated performance of our target molecule.
Antiproliferative Activity
Numerous studies have demonstrated the potent antiproliferative activity of 2,3-disubstituted indoles against various cancer cell lines.[1][6][7][8] The mechanism of action often involves the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cell cycle progression and apoptosis.
Comparative Data on Antiproliferative Activity of Indole Derivatives:
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3-Methyl-2-phenyl-1H-indole derivative (32) | HeLa | <5 | [8] |
| 3-Methyl-2-phenyl-1H-indole derivative (33) | A2780 | <5 | [8] |
| Indole-Aryl-Amide Derivative (5) | HT29 (Colon Cancer) | Noteworthy selectivity | [7] |
| Thiazolyl-bis-pyrrolo[2,3-b]pyridine (1k) | HCT-116 (Colorectal Cancer) | 0.81–27.7 | [6] |
Based on these findings, it is hypothesized that this compound will exhibit antiproliferative activity. The presence of small alkyl groups at the C2 and C3 positions is a common feature in many bioactive indole derivatives.
Anti-inflammatory Activity
Indole derivatives are well-established as anti-inflammatory agents, with indomethacin being a prime example.[2] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.[9][10][11][12]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Antimicrobial Activity
The indole scaffold is present in many natural and synthetic compounds with significant antimicrobial properties.[2][5][13][14] The mechanism of action can vary, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential enzymatic pathways.
Comparative Data on Antimicrobial Activity of Indole Derivatives:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Aryl-3-(arylazo)indole | MRSA | Potent activity | [2][5][13] |
| 2-Aryl-3-(arylazo)indole | VRE | Potent activity | [2][5][13] |
| 2- and 3-Aryl Indole (13a) | Bacillus cereus | 3.9 | [14] |
The lipophilic nature of this compound, as indicated by its XLogP3 value, suggests that it may have the ability to penetrate bacterial cell membranes, a key characteristic for many antimicrobial agents.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative analysis of this compound and its selected analogs allows for the deduction of preliminary SAR insights:
-
Influence of C2-Substituent: The replacement of a methyl group (in 2,3-dimethyl-1H-indole) with an ethyl group (in this compound) increases the lipophilicity of the molecule. This modification could enhance membrane permeability and potentially lead to improved antiproliferative and antimicrobial activities.
-
Role of C3-Substituent: The presence of a methyl group at the C3 position is a common feature in many bioactive indoles. Comparing this compound with 2-ethyl-1H-indole will help to elucidate the importance of this substituent for specific biological activities.
-
Combined Effect of C2 and C3 Substituents: The interplay between the electronic and steric properties of the substituents at both C2 and C3 positions is crucial in determining the overall pharmacological profile.
Potential Signaling Pathway Modulation
Caption: Potential signaling pathway modulated by 2,3-disubstituted indoles.
Conclusion and Future Directions
This comparative guide provides a comprehensive analysis of this compound in the context of its structurally related analogs. The provided synthesis protocols, physicochemical data, and literature-based evaluation of its potential biological activities establish a strong foundation for further investigation. The favorable lipophilicity and structural similarity to known bioactive indoles suggest that this compound is a promising candidate for drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases.
Future experimental work should focus on the synthesis and in vitro and in vivo evaluation of this compound to validate the hypotheses presented in this guide. A thorough investigation of its mechanism of action will be crucial for its development as a potential therapeutic agent.
References
-
Verma, A., Joshi, N., & Singh, D. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103017. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2022). A review on recent advances and future perspectives of indole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 238, 114483. [Link]
-
Daly, A. M., et al. (2011). Unprecedented C-2 arylation of indole with diazonium salts: syntheses of 2,3-disubstituted indoles and their antimicrobial activity. Organic & biomolecular chemistry, 9(16), 5779–5785. [Link]
-
Daly, A. M., et al. (2011). Unprecedented C-2 Arylation of Indole with Diazonium Salts: Syntheses of 2,3-Disubstituted Indoles and their Antimicrobial Activity. Request PDF. [Link]
-
Idris, M. A., et al. (2017). Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. ResearchGate. [Link]
-
Kumara, M. N., et al. (2017). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. ResearchGate. [Link]
-
Lesovoy, D. E., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7545. [Link]
-
van Otterlo, W. A., et al. (2009). The synthesis of 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles and their antibacterial and antifungal activity. Bioorganic & medicinal chemistry, 17(17), 6345–6356. [Link]
- CN102432518A - Synthetic method of 3-methylindole. (2012).
-
Wikipedia. (2023). Fischer indole synthesis. Wikipedia. [Link]
- US2765320A - Preparation of 2, 3-dimethylindole. (1956).
-
Varma, R. S. (2008). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Arkivoc, 2008(16), 137-144. [Link]
-
Wikipedia. (2023). Skatole. Wikipedia. [Link]
-
Daly, A. M., et al. (2011). ChemInform Abstract: Unprecedented C-2 Arylation of Indole with Diazonium Salts: Syntheses of 2,3-Disubstituted Indoles and their Antimicrobial Activity. ResearchGate. [Link]
-
Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345–2355. [Link]
-
Castagnolo, D., et al. (2016). Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. Molecules, 21(11), 1488. [Link]
-
Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 60. [Link]
-
Kumar, A., et al. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(19), 332-340. [Link]
-
Squeo, B. M., et al. (2019). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 24(22), 4085. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 28(15), 5808. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 15(6), 1643-1656. [Link]
-
Pan, G., et al. (2021). Indole-Terpenoids With Anti-inflammatory Activities From Penicillium sp. HFF16 Associated With the Rhizosphere Soil of Cynanchum bungei Decne. Frontiers in Chemistry, 9, 708894. [Link]
-
De Martino, M., et al. (2020). Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. ACS Medicinal Chemistry Letters, 11(2), 187-193. [Link]
-
Kumar, A., et al. (2022). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]
-
Cheméo. (n.d.). Indole, 3-methyl-. Cheméo. [Link]
-
de Oliveira, R. S., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. International immunopharmacology, 11(11), 1866–1872. [Link]
Sources
- 1. Antiproliferative activity of 2,3-disubstituted indoles toward apoptosis-resistant cancers cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unprecedented C-2 Arylation of Indole with Diazonium Salts: Syntheses of 2,3-Disubstituted Indoles and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unprecedented C-2 arylation of indole with diazonium salts: Syntheses of 2,3-disubstituted indoles and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Indole-Terpenoids With Anti-inflammatory Activities From Penicillium sp. HFF16 Associated With the Rhizosphere Soil of Cynanchum bungei Decne [frontiersin.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The synthesis of 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles and their antibacterial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 2-Ethyl-3-Methyl-1H-Indole and 2,3-Dimethylindole
A Senior Application Scientist's Field Guide to Two Closely Related Indole Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of biologically active natural products and synthetic compounds.[1] Its unique structure allows it to engage with a multitude of biological targets, making indole derivatives a fertile ground for the discovery of novel therapeutics. This guide offers an in-depth comparison of the biological activities of two structurally similar indole derivatives: 2-ethyl-3-methyl-1H-indole and 2,3-dimethylindole. We will delve into their known biological effects, with a focus on anticancer, antioxidant, and antimicrobial properties, supported by available experimental data. Furthermore, we will provide detailed protocols for key assays to enable researchers to conduct their own comparative studies.
Chemical Structures at a Glance
The subtle difference between an ethyl and a methyl group at the C-2 position of the indole ring can lead to significant variations in the biological profiles of these two molecules. This guide will explore the currently understood consequences of this minor structural alteration.
Figure 1. Chemical structure of this compound.
Figure 2. Chemical structure of 2,3-dimethylindole.
Comparative Biological Activities: An Overview
A thorough review of the current scientific literature reveals a notable disparity in the available biological data for these two compounds. While 2,3-dimethylindole has been the subject of several studies investigating its biological effects, there is a conspicuous absence of published, peer-reviewed data on the specific anticancer, antioxidant, and antimicrobial activities of this compound. This knowledge gap presents a valuable opportunity for further research.
Anticancer Activity
2,3-Dimethylindole:
Several studies have highlighted the potential of 2,3-dimethylindole and its derivatives as anticancer agents. Research has demonstrated that this compound exhibits cytotoxic effects against a range of human cancer cell lines.
Table 1: Cytotoxic Activity of 2,3-Dimethylindole Derivatives
| Compound | Cancer Cell Line | IC50 (nM) |
| 2,3-dimethylindole derivative 3a | Lung Carcinoma (Calu1) | 2.7 |
| 2,3-dimethylindole derivative 3a | Pancreas Carcinoma (Panc1) | 3.1 |
| 2,3-dimethylindole derivative 3b | Lung Carcinoma (Calu1) | 2.8 |
| 2,3-dimethylindole derivative 3b | Pancreas Carcinoma (Panc1) | 3.2 |
| Tetrahydrocarbazole derivative 5d | Lung Carcinoma (Calu1) | 2.5 |
Note: The original study also tested against kidney adenocarcinoma (ACHN), non-small cell lung carcinoma (H460), colon cancer (HCT116), and normal breast epithelium (MCF10A) cell lines, with these compounds showing good to moderate activity.
The mechanism of action for the anticancer effects of some indole derivatives involves the modulation of key signaling pathways. For instance, some indole compounds have been shown to interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
This compound:
Currently, there is a lack of publicly available, peer-reviewed studies detailing the cytotoxic or anticancer activity of this compound with specific IC50 values. This absence of data underscores the need for further investigation to determine if the substitution of a methyl with an ethyl group at the C-2 position significantly alters its potential as an anticancer agent.
Antioxidant Activity
The indole nucleus is known to possess antioxidant properties, and various derivatives have been synthesized and evaluated for their ability to scavenge free radicals.[2]
2,3-Dimethylindole:
This compound:
Similar to its anticancer profile, there is a notable lack of specific, quantitative data on the antioxidant activity of this compound in the current scientific literature.
Antimicrobial Activity
Indole and its derivatives have a long history of being investigated for their antimicrobial properties against a wide range of bacteria and fungi.[3]
2,3-Dimethylindole:
Some studies have explored the antimicrobial potential of various indole derivatives. However, specific Minimum Inhibitory Concentration (MIC) values for 2,3-dimethylindole against a standardized panel of microbes are not consistently reported in readily accessible literature.
This compound:
There is a significant gap in the literature regarding the antimicrobial activity of this compound, with no specific MIC values reported in the reviewed studies.
Experimental Protocols for Biological Evaluation
To facilitate further research into the comparative biological activities of these two compounds, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies and are designed to be self-validating systems.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: A generalized workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and 2,3-dimethylindole in a suitable solvent (e.g., DMSO). Make serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antioxidant Activity Assessment: The DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Caption: A generalized workflow for the DPPH antioxidant assay.
-
Compound Preparation: Prepare stock solutions of the indole compounds in methanol. Create a series of dilutions from the stock solution.
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. For the control, add 100 µL of methanol to 100 µL of the DPPH solution. A blank should contain 200 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: A generalized workflow for the broth microdilution assay.
-
Compound Preparation: Prepare a stock solution of each indole compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL, then dilute to a final concentration of about 5 x 10⁵ CFU/mL in the wells).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Future Directions and Causality of Experimental Choices
The significant lack of biological activity data for this compound presents a clear and compelling area for future research. The choice of the assays detailed above is deliberate; they represent the gold standard for initial in vitro screening of novel compounds for anticancer, antioxidant, and antimicrobial activities.
-
The MTT assay is chosen for its high-throughput capability and its reliance on mitochondrial function, providing a robust initial screen for cytotoxic effects that could be indicative of anticancer potential.
-
The DPPH assay is a rapid and reliable method to assess the free radical scavenging ability of a compound, a key mechanism of antioxidant action. Its simplicity makes it an ideal first-line screening tool.
-
The broth microdilution method is the preferred technique for determining MICs due to its quantitative nature and reproducibility, providing a clear measure of a compound's antimicrobial potency.
By employing these standardized and self-validating protocols, researchers can generate the much-needed data to elucidate the biological profile of this compound and enable a direct and meaningful comparison with its close analog, 2,3-dimethylindole. Such studies will be crucial in understanding the structure-activity relationships of simple alkylated indoles and could uncover novel therapeutic leads.
References
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
- Synthesis and biological activity of new indole based derivatives as potent anticancer, antioxidant and antimicrobial agents. (2022).
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
- Synthesis, Cytotoxicity, Antioxidant and Antimicrobial Activity of Indole Based Novel Small Molecules. (n.d.).
- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). PubMed.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). PubMed Central.
- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). PubMed Central.
- Synthesis and in vitro antioxidant activity of new 3-substituted-2-oxindole derivatives. (2012). Indian Journal of Pharmaceutical Sciences.
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
- 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. (2024). Bioorganic & Medicinal Chemistry Letters.
- In vitro antioxidant and antimicrobial activity cycloart-23-ene-3β,-25-diol (B2)
- In Vitro and In Silico Studies of Antimicrobial, and Antioxidant Activities of Chemically Characterized Essential Oil of Artemisia flahaultii L. (Asteraceae). (2023). MDPI.
- Predicting Cytotoxicity of 2-Phenylindole Derivatives Against Breast Cancer Cells Using Index of Ideality of Correl
- In vitro study on antimicrobial, antioxidant, FT-IR and GC–MS/MS analysis of Piper betle L. leaves extracts. (2018). Semantic Scholar.
- Chemical composition, antioxidant, and antimicrobial properties of Mentha subtomentella: in sight in vitro and in silico analysis. (n.d.). Frontiers.
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI.
- Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells. (n.d.). PubMed Central.
- Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. (2018).
- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). PubMed Central.
- Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. (2008). PubMed.
- Dimethyltryptamine. (n.d.). Wikipedia.
- This compound. (2024).
- ANTIOXIDANT ACTIVITY (PHENOL AND FLAVONOID CONTENT) OF THREE DIFFERENT CULTIVARS OF PIPER BETLE L. (PIPERACEAE). (2018).
- Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies. (n.d.). Molecules.
- (PDF) Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. (2022).
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. (2008). PubMed.
- Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts. (2022).
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)
- Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor. (2017). PubMed.
- 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. (2024). ScienceDirect.
- Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. (2014).
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2024). ACS Omega.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). American Chemical Society.
Sources
A Researcher's Guide to the Spectroscopic Differentiation of 2-ethyl-3-methyl-1H-indole and its Constitutional Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric molecules is a critical step in ensuring the efficacy, safety, and novelty of a chemical entity. Constitutional isomers, with their identical molecular formulas but different atomic connectivity, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth comparison of the spectroscopic signatures of 2-ethyl-3-methyl-1H-indole and its key constitutional isomers, 3-ethyl-2-methyl-1H-indole and 2,3-diethyl-1H-indole. By understanding their unique spectral fingerprints, researchers can confidently identify and differentiate these closely related indole derivatives.
This guide moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectroscopic output, providing the foundational knowledge needed to interpret spectra with confidence. The protocols described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.
The Challenge of Isomeric Differentiation
This compound, 3-ethyl-2-methyl-1H-indole, and 2,3-diethyl-1H-indole all share the same molecular formula (C₁₁H₁₃N for the former two, and C₁₂H₁₅N for the latter) and a core indole scaffold. The subtle differences in the placement of their alkyl substituents necessitate the use of a combination of spectroscopic techniques for unambiguous identification. This guide will focus on the "big three" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed picture of the isomeric structure can be constructed.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol is essential for obtaining high-quality, comparable NMR data.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the indole derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts, so consistency is key for comparison.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans ensures proper relaxation of the protons.
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay: A 2-second delay is a good starting point.
Caption: A generalized workflow for NMR analysis.
Predicted ¹H NMR Spectral Characteristics
The key to differentiating the isomers lies in the chemical shifts and splitting patterns of the alkyl protons and the aromatic protons of the indole ring.
| Compound | Predicted ¹H NMR Signals (CDCl₃) |
| This compound | Ethyl group: Triplet (3H, ~1.3 ppm, -CH₃) and a quartet (2H, ~2.8 ppm, -CH₂-).Methyl group: Singlet (3H, ~2.3 ppm, -CH₃).Indole NH: Broad singlet (1H, ~8.0 ppm).Aromatic protons: Multiplets in the range of ~7.0-7.6 ppm. |
| 3-ethyl-2-methyl-1H-indole | Ethyl group: Triplet (3H, ~1.3 ppm, -CH₃) and a quartet (2H, ~2.8 ppm, -CH₂-).Methyl group: Singlet (3H, ~2.4 ppm, -CH₃).Indole NH: Broad singlet (1H, ~7.9 ppm).Aromatic protons: Multiplets in the range of ~7.0-7.6 ppm. |
| 2,3-diethyl-1H-indole | Two Ethyl groups: Two distinct triplets (3H each) and two distinct quartets (2H each) in the aliphatic region. The chemical shifts will be similar to the other isomers, but the presence of two sets of ethyl signals is the key differentiator. Indole NH: Broad singlet (1H, ~8.0 ppm).Aromatic protons: Multiplets in the range of ~7.0-7.6 ppm. |
Causality in ¹H NMR: The electron-donating nature of the alkyl groups influences the electron density of the indole ring, causing slight shifts in the aromatic protons. More importantly, the position of the substituent dictates the splitting patterns of adjacent protons (or lack thereof for a singlet). The quartet-triplet pattern is a hallmark of an ethyl group, and its integration (2H:3H) confirms its presence.
Predicted ¹³C NMR Spectral Characteristics
¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
| Compound | Predicted ¹³C NMR Signals (CDCl₃) |
| This compound | Aliphatic Carbons: Four signals corresponding to the two carbons of the ethyl group and the single carbon of the methyl group. The -CH₂- of the ethyl group will be further downfield than the -CH₃ groups.Aromatic/Indole Carbons: Eight signals in the aromatic region (~110-140 ppm). |
| 3-ethyl-2-methyl-1H-indole | Aliphatic Carbons: Four signals with similar chemical shifts to the 2-ethyl-3-methyl isomer. Subtle differences in the chemical shifts of the indole ring carbons attached to the alkyl groups will be the primary distinguishing feature. |
| 2,3-diethyl-1H-indole | Aliphatic Carbons: Four signals for the two non-equivalent ethyl groups. Aromatic/Indole Carbons: Eight signals in the aromatic region. |
Causality in ¹³C NMR: The chemical shift of a carbon atom is highly sensitive to its local electronic environment. The positions of the electron-donating alkyl groups will cause subtle but measurable differences in the chemical shifts of the indole ring carbons, allowing for differentiation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For these indole derivatives, the key vibrational modes are the N-H stretch of the indole ring and the C-H stretches of the alkyl and aromatic moieties.
Experimental Protocol: Thin Film Solid Sampling
For solid samples, the thin film method is a rapid and effective way to obtain an IR spectrum.
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.
-
Deposit a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Caption: Workflow for thin-film IR spectroscopy.
Expected IR Spectral Features
While the IR spectra of these isomers will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for confirmation if authentic spectra are available for comparison. The primary diagnostic peaks are:
-
N-H Stretch: A characteristic sharp to moderately broad peak will appear in the region of 3400-3300 cm⁻¹. The position and shape of this peak can be influenced by hydrogen bonding.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl and methyl groups.
-
C=C Aromatic Ring Stretch: Strong absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic and pyrrole rings.[1]
Causality in IR Spectroscopy: The vibrational frequency of a bond is determined by the masses of the atoms and the strength of the bond. While the major functional groups are the same across the isomers, the overall symmetry and vibrational coupling within the molecule will differ slightly, leading to unique fingerprint regions.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like these indole derivatives.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.
Sources
Performance of 2-ethyl-3-methyl-1H-indole in organic devices compared to carbazole derivatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the molecular design of charge-transporting and light-emitting materials is paramount to achieving high-performance devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Among the plethora of heterocyclic compounds utilized as building blocks, carbazole derivatives have established themselves as a cornerstone of organic semiconductor research.[1] However, the structurally related indole family of compounds is emerging as a versatile and potent alternative, offering unique photophysical and electronic properties.[2][3]
This guide provides a comprehensive comparison of the performance of indole derivatives, with a conceptual focus on the potential of scaffolds like 2-ethyl-3-methyl-1H-indole, against the well-established carbazole derivatives in organic electronic devices. While direct device performance data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from a broader range of functionalized indole derivatives to offer a comparative analysis for researchers exploring novel molecular designs.
The Structural and Electronic Landscape: Indole vs. Carbazole
Carbazole is a tricyclic aromatic compound with a central nitrogen atom, which can be considered an indole fused with an additional benzene ring.[1] This extended π-conjugation in carbazoles contributes to their typically good hole-transporting properties and high thermal stability.[1] The nitrogen atom in carbazole is readily functionalized, allowing for the tuning of its electronic properties.[1]
Indole, on the other hand, is a bicyclic aromatic heterocycle.[2] While smaller than carbazole, the indole moiety is also electron-rich and its planar structure facilitates π-π stacking, a critical factor for efficient charge transport.[2] The inherent electronic properties of the indole core can be significantly modulated through substitution, offering a versatile platform for designing materials with tailored characteristics.[2]
Key Comparative Properties at a Glance:
| Property | Carbazole Derivatives | Indole Derivatives | Rationale & Insights |
| Hole Mobility | Generally high, well-established. | Can be comparable or even higher in certain fused or derivatized structures. | The larger π-system of carbazole is a good starting point, but specific molecular packing and frontier orbital energy levels, tunable in indoles, play a crucial role. Fused indoloindoles have shown superior hole transport to some carbazoles.[4][5] |
| Thermal Stability | Typically very high (Tg > 125 °C).[5][6][7] | Can be high, but often lower than comparable carbazoles unless bulky or fused ring structures are incorporated. | The larger, more rigid carbazole core generally leads to higher glass transition (Tg) and decomposition (Td) temperatures.[6][7] |
| Triplet Energy | High, making them suitable hosts for phosphorescent emitters. | Can be tuned to high levels, suitable for blue phosphorescent OLEDs. | The triplet energy is highly dependent on the molecular structure and can be engineered in both families. An indole derivative has been reported with a high triplet energy of 2.95 eV.[3] |
| Synthetic Accessibility | Well-established synthetic routes. | Versatile and well-documented synthetic chemistry. | Both scaffolds are accessible through various synthetic methodologies, allowing for a wide range of functionalization.[8][9][10][11] |
| Solubility | Can be an issue for some planar derivatives, often requires bulky substituents. | Generally good, and can be readily modified with alkyl chains to enhance solution processability. | The smaller indole core can lead to better solubility, which is advantageous for solution-processed devices. |
Performance in Organic Devices: A Comparative Overview
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, both carbazole and indole derivatives have been successfully employed as host materials in the emissive layer and as hole-transporting layers (HTLs).
Carbazole Derivatives in OLEDs: Their high triplet energy and good hole mobility make them excellent hosts for phosphorescent emitters, particularly for blue OLEDs. Their high thermal stability also contributes to longer device lifetimes.[6][7]
Indole Derivatives in OLEDs: Certain indole derivatives have demonstrated significant promise. For instance, an indoloacridine-cored material with indole hole transport units has been synthesized, exhibiting a high triplet energy of 2.95 eV and a high glass transition temperature of 142°C.[3] An OLED device utilizing this material as the HTL achieved a high quantum efficiency of 19.3% for deep-blue emission.[3] Furthermore, indoloindole derivatives have been shown to possess better hole transport properties than some common carbazole-based materials, leading to a tenfold increase in the lifetime of yellow phosphorescent OLEDs when used as a p-type host.[4][5]
Organic Photovoltaics (OPVs)
In the context of OPVs, particularly perovskite solar cells, the hole-transporting material is a critical component influencing both efficiency and stability.
Carbazole Derivatives in OPVs: Carbazole-based HTMs are widely researched as alternatives to the commonly used spiro-OMeTAD, offering good performance and stability.
Indole Derivatives in OPVs: Indole-based compounds are also being explored as HTLs in solar cells.[2] Fluorinated indolo[3,2-b]indole derivatives have been designed as crystalline HTMs for perovskite solar cells, demonstrating higher hole mobility than spiro-OMeTAD and enabling a device with an optimal performance of 19%.[12] This highlights the potential of indole-based materials to compete with and even surpass the performance of established HTMs.
Experimental Section
Synthesis of a Representative Carbazole Derivative
A common synthetic route to functionalized carbazoles is the Suzuki-Miyaura cross-coupling reaction.
Diagram of Suzuki-Miyaura Coupling for Carbazole Functionalization:
Caption: Suzuki-Miyaura cross-coupling for carbazole functionalization.
Protocol:
-
To a degassed solution of a brominated carbazole derivative (1.0 eq) and an aryl boronic acid or ester (1.2 eq) in a 2:1 mixture of toluene and water, add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base like K2CO3 (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized carbazole derivative.
Synthesis of a Representative Indole Derivative
The Fischer indole synthesis is a classic method for preparing indoles. For a specific derivative like this compound, a more targeted approach would be used. A plausible modern synthetic route is the intramolecular cyclization of a suitably substituted aniline derivative.[13][14]
Diagram of a Potential Synthesis for this compound:
Caption: A plausible synthetic route to this compound.
Protocol (Conceptual):
-
A substituted aniline precursor is reacted with pentan-3-one in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA).[13][14]
-
The reaction is heated to promote condensation and subsequent intramolecular electrophilic cyclization.
-
The reaction mixture is then cooled and neutralized.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography or recrystallization to yield this compound.
Device Fabrication and Characterization
OLED Fabrication Workflow:
Caption: General workflow for OLED fabrication and characterization.
Protocol for Charge Carrier Mobility Measurement (Time-of-Flight - TOF):
-
A thick film (several micrometers) of the organic material is sandwiched between two electrodes.
-
A short laser pulse is used to generate charge carriers near one of the electrodes.
-
A voltage is applied across the device, causing the charge carriers to drift towards the opposite electrode.
-
The transient photocurrent is measured as a function of time.
-
The transit time (t_T) is determined from the photocurrent transient.
-
The charge carrier mobility (μ) is calculated using the formula: μ = d^2 / (V * t_T), where d is the film thickness and V is the applied voltage.
Conclusion and Future Outlook
Carbazole derivatives have undoubtedly been a dominant force in the development of organic electronic materials, offering a robust platform for creating efficient and stable devices. Their well-understood chemistry and generally excellent properties have solidified their position in the field.
However, the exploration of indole-based materials is revealing a new frontier with immense potential. While a direct, data-rich comparison with a specific, less-studied indole like this compound is currently challenging, the broader family of indole derivatives has demonstrated compelling performance metrics. The tunability of their electronic and photophysical properties, coupled with their versatile synthesis, makes them highly attractive for next-generation organic electronics. Fused indole structures, in particular, have shown the ability to surpass the performance of some carbazole counterparts in terms of charge transport and device lifetime.
For researchers and scientists, this indicates that the design space for high-performance organic materials is far from exhausted. The indole scaffold presents a fertile ground for innovation, and further investigation into the structure-property relationships of various indole derivatives is warranted. As more data becomes available, a more granular understanding of the specific advantages of different indole substitution patterns will emerge, potentially leading to new classes of materials that redefine the performance benchmarks in organic electronics.
References
- Advancements in Organic Electronics: The Role of Indole Deriv
-
Kim, J., et al. (2018). Indoloindole as a new building block of a hole transport type host for stable operation in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C, 6(34), 9176-9181. [Link]
-
Request PDF: Indoloindole as a new building block of a hole transport type host for stable operation in phosphorescent organic light-emitting diodes. (2018). ResearchGate. [Link]
-
Park, M. S., & Lee, J. Y. (2013). An indole derivative as a high triplet energy hole transport material for blue phosphorescent organic light-emitting diodes. Thin Solid Films, 548, 603-607. [Link]
-
Request PDF: Thermally Stable Hole-Transporting Material for Organic Light-Emitting Diode: an Isoindole Derivative. (2003). ResearchGate. [Link]
- This compound.
-
Efficient Synthesis of Poly(2-ethyl-3-methylindole). (2021). ResearchGate. [Link]
-
Al-Azemi, T. F., et al. (2023). Insight into the Diindolo[3,2-b:2′,3′-h]carbazole Core as an Air-Stable Semiconductor for OTFTs. ACS Applied Electronic Materials, 5(7), 3925-3934. [Link]
-
Bibi, R., et al. (2024). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. Molecules, 29(1), 158. [Link]
-
Azaindolo[3,2,1‐jk]carbazoles: New Building Blocks for Functional Organic Materials. (2021). Angewandte Chemie International Edition, 60(15), 8233-8240. [Link]
- This compound. Stenutz. (URL not provided)
-
This compound. PubChem. [Link]
-
Ximenes, M. C., et al. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Materials, 17(1), 245. [Link]
-
Synthesis and Physicochemical Properties of Poly(2-ethyl-3-methylindole). (2022). ResearchGate. [Link]
-
3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. (2022). The Journal of Organic Chemistry, 87(6), 4247-4258. [Link]
-
Request PDF: Alkylated Indolo[3,2,1-Jk]carbazoles as New Building Blocks for Solution Processable Organic Electronics. (2017). ResearchGate. [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2018). Molecules, 23(11), 2958. [Link]
-
Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. (2024). ResearchGate. [Link]
-
Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells. (2017). Chemical Science, 8(11), 7583-7589. [Link]
-
In Silico Investigation of the Impact of Hole-Transport Layers on the Performance of CH3NH3SnI3 Perovskite Photovoltaic Cells. (2022). Materials, 15(10), 3564. [Link]
- Doping Strategies for Small Molecule Organic Hole-Transport Materials: Impacts on Perovskite Solar Cell Performance and Stability.
-
Progress in organic semiconducting materials with high thermal stability for organic light‐emitting devices. (2020). ResearchGate. [Link]
- Impact of Organic/Hole Transport Layer in Efficiency Optimization of SnO2/CH3NH3PbI3/Org/HTL Perovskite Solar Cell: A Simul
-
Synthesis of New Functionalized Indoles Based on Ethyl 2-carboxylate. (2017). Molecules, 22(12), 2209. [Link]
-
Ethyl 1-acetyl-1H-indole-3-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o1802. [Link]
-
Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3169. [Link]
-
2-methyl-1H-indole-3-carbonitrile. PubChem. [Link]
-
N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. (2024). Molbank, 2024(1), M1823. [Link]
-
Indole, 3-methyl-. NIST WebBook. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. pure.skku.edu [pure.skku.edu]
- 4. Indoloindole as a new building block of a hole transport type host for stable operation in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Scalable Synthesis of 2-Ethyl-3-Methyl-1H-Indole
Introduction: The Significance and Synthetic Challenges of 2-Ethyl-3-Methyl-1H-Indole
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among the vast family of substituted indoles, this compound serves as a crucial building block in the synthesis of various therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-viral properties. The specific substitution pattern of an ethyl group at the 2-position and a methyl group at the 3-position imparts unique physicochemical properties that are often desirable in drug design.
However, the seemingly simple structure of this compound presents significant challenges when considering its synthesis on a large scale. The ideal synthetic route for industrial applications must not only be high-yielding and cost-effective but also safe, environmentally benign, and readily scalable. This guide provides a comparative analysis of the most relevant synthetic strategies for this compound, with a focus on their scalability for researchers, scientists, and professionals in drug development. We will delve into the classical Fischer and Bischler-Mohlau indole syntheses, alongside modern palladium-catalyzed approaches, offering a critical evaluation of their respective merits and drawbacks.
Classical Routes: Time-Tested but Not Without Flaws
The Fischer Indole Synthesis: The Workhorse of Indole Chemistry
First reported in 1883 by Emil Fischer, this reaction remains one of the most widely used methods for indole synthesis due to its versatility and the ready availability of starting materials.[1] The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with a ketone or an aldehyde.[2][3]
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through a[4][4]-sigmatropic rearrangement of the enehydrazine tautomer of the phenylhydrazone. This key step is followed by the loss of ammonia and subsequent aromatization to yield the indole core.[1] The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride and boron trifluoride.[2][3]
Experimental Protocol: Fischer Synthesis of this compound
-
Starting Materials: Phenylhydrazine and 2-Pentanone.
-
Catalyst: Polyphosphoric Acid (PPA) or Boron Trifluoride Etherate (BF₃·OEt₂).
Step-by-Step Procedure (PPA as catalyst):
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of phenylhydrazine (1.0 equivalent) and 2-pentanone (1.1 equivalents) is slowly added to polyphosphoric acid (10 equivalents by weight) at room temperature.
-
The reaction mixture is then heated to 100-120°C with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.
-
The acidic solution is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The product is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound. A reported yield for this transformation is approximately 72%.
Scalability Analysis:
-
Advantages: The Fischer indole synthesis is a robust and cost-effective method for large-scale production. The starting materials, phenylhydrazine and 2-pentanone, are inexpensive and readily available in bulk. The reaction can be performed in standard chemical reactors without the need for specialized equipment.
-
Disadvantages: The use of strong acids like PPA or sulfuric acid at high temperatures can pose safety and corrosion issues in large-scale reactors. The workup procedure involves the neutralization of a large amount of acid, which generates significant aqueous waste. Furthermore, the reaction can sometimes suffer from the formation of regioisomeric byproducts, especially with unsymmetrical ketones, although with 2-pentanone, the formation of this compound is generally favored. The development of greener alternatives using solid acids or recyclable catalysts is an active area of research to mitigate these environmental concerns.[2][5]
The Bischler-Mohlau Indole Synthesis: A Less Traveled Path for Alkyl-Substituted Indoles
The Bischler-Mohlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[6] While historically significant, this method is generally more suited for the synthesis of 2-arylindoles and is less commonly employed for 2,3-dialkylindoles.[7]
Mechanism of the Bischler-Mohlau Indole Synthesis
The reaction proceeds through the initial formation of an α-anilino ketone, which then undergoes cyclization and dehydration, often under harsh conditions, to yield the indole.[6]
Experimental Protocol: General Bischler-Mohlau Synthesis
A typical procedure involves heating an α-haloketone with a large excess of an aniline, often in the presence of an aniline hydrohalide salt, at high temperatures (180-240°C). Modern modifications utilize microwave irradiation to shorten reaction times and improve yields.[8]
Scalability Analysis:
-
Advantages: The starting materials are relatively simple.
-
Disadvantages: The Bischler-Mohlau synthesis is generally not a viable route for the scalable production of this compound. The required starting material, likely 3-bromo-2-pentanone, is not as readily available as 2-pentanone. The reaction often requires harsh conditions, including high temperatures and a large excess of aniline, which is a hazardous and environmentally undesirable reagent to use in large quantities. Moreover, the reaction is known for its potential to produce a mixture of regioisomers and other byproducts, leading to low yields and difficult purification, making it unsuitable for industrial-scale synthesis of this specific target molecule.[6][7]
Modern Catalytic Routes: Precision at a Price
The advent of transition-metal catalysis has revolutionized organic synthesis, and indole formation is no exception. Palladium-catalyzed methods, in particular, offer elegant solutions for the construction of the indole nucleus, often with high regioselectivity and functional group tolerance.[4][9]
Palladium-Catalyzed C-H Activation/Annulation Strategies
Modern palladium-catalyzed reactions can construct the indole ring from simpler, pre-functionalized starting materials, such as o-haloanilines and alkynes or ketones, through a cascade of C-H activation, C-N, and C-C bond-forming events.[4][9] These methods are often lauded for their "green" credentials, as they can reduce the number of synthetic steps and the generation of stoichiometric byproducts.[9]
Mechanism of a Representative Palladium-Catalyzed Indole Synthesis
A common strategy involves the palladium-catalyzed coupling of an o-haloaniline with a ketone. The mechanism typically involves an initial oxidative addition of the palladium catalyst to the aryl halide, followed by coordination to the ketone, C-H activation, and reductive elimination to form the indole ring.
Experimental Protocol: General Palladium-Catalyzed Synthesis of 2,3-Disubstituted Indoles
A representative procedure would involve the reaction of an o-bromo or o-chloroaniline with a ketone in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄) in a high-boiling aprotic solvent such as toluene or dioxane at elevated temperatures.
Scalability Analysis:
-
Advantages: Palladium-catalyzed methods often exhibit high selectivity and can tolerate a wide range of functional groups, which is beneficial in complex molecule synthesis. They can also offer more environmentally friendly pathways by avoiding harsh acidic conditions and stoichiometric reagents.[9]
-
Disadvantages: The primary barrier to the large-scale application of these methods is the cost and availability of the palladium catalysts and specialized phosphine ligands. The need for an inert atmosphere to prevent catalyst deactivation can also add complexity and cost to a large-scale setup. Furthermore, the removal of residual palladium from the final product is a critical and often challenging step in pharmaceutical manufacturing, requiring additional purification processes. While these methods are powerful tools in academic and discovery settings, their application to the large-scale synthesis of a relatively simple molecule like this compound may not be economically competitive with the Fischer indole synthesis.
Comparative Summary and Data
To facilitate a direct comparison, the following table summarizes the key performance indicators for the scalable synthesis of this compound via the discussed routes.
| Parameter | Fischer Indole Synthesis | Bischler-Mohlau Synthesis | Palladium-Catalyzed Synthesis |
| Starting Materials | Phenylhydrazine, 2-Pentanone | Aniline, 3-Bromo-2-pentanone (hypothetical) | o-Haloaniline, 2-Pentanone |
| Typical Yield | 70-92% (for similar dialkylindoles) | Low to moderate (generally not suitable) | Good to excellent (highly substrate/catalyst dependent) |
| Reaction Conditions | High temperature (100-120°C), strong acid | Very high temperature (180-240°C) or microwave | Moderate to high temperature (80-120°C), inert atmosphere |
| Catalyst Cost | Low (PPA, BF₃·OEt₂) | Not applicable (reagent-driven) | High (Palladium catalysts and ligands) |
| Scalability | High | Low | Moderate to Low |
| Safety Concerns | Corrosive acids, high temperatures | High temperatures, excess hazardous aniline | Flammable solvents, pyrophoric reagents (in some cases) |
| Environmental Impact | High acidic waste generation | High, due to excess aniline and harsh conditions | Lower waste, but concerns over heavy metal contamination |
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic routes, the following diagrams illustrate the core transformations.
Caption: The Fischer Indole Synthesis workflow.
Caption: The Bischler-Mohlau Synthesis workflow.
Caption: A modern Palladium-Catalyzed Synthesis workflow.
Conclusion and Future Outlook
For the scalable synthesis of this compound, the Fischer indole synthesis remains the most practical and economically viable choice. Its use of inexpensive and readily available starting materials, coupled with a straightforward, albeit harsh, procedure, makes it well-suited for industrial production. While the classical approach has environmental drawbacks related to acidic waste, ongoing research into greener catalytic systems, such as solid acids and recyclable ionic liquids, holds promise for mitigating these issues.[2][10]
The Bischler-Mohlau synthesis is not a recommended route for this specific target molecule due to its inherent limitations in scope, harsh conditions, and low yields for non-aryl substituted indoles.
Modern palladium-catalyzed methods, while offering elegance and high selectivity, are currently hampered by the high cost of catalysts and the stringent reaction conditions required for large-scale implementation. As catalyst technology advances and costs decrease, these methods may become more competitive, particularly for the synthesis of more complex and highly functionalized indole derivatives where their precision is paramount.
Ultimately, the choice of synthetic route will always be a balance between cost, efficiency, safety, and environmental impact. For the foreseeable future, the venerable Fischer indole synthesis, with continued improvements in its green credentials, will likely remain the dominant method for the large-scale production of this compound.
References
-
Rago, A. J., & Dong, G. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation. Green Synthesis & Catalysis, 2(2), 216–227. [Link]
-
Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571. [Link]
- Willis, M. C. (2009). Transition metal catalyzed indole synthesis. Chemical Reviews, 109(2), 725–725.
- Taber, D. F., & Stachel, S. J. (2011). The Fischer Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 146-147). John Wiley & Sons, Inc.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
- Colonna, M., Greci, L., & Poloni, M. (1983). A new, mild, and efficient method for the synthesis of indoles. The Journal of Organic Chemistry, 48(12), 2046–2047.
-
Idris, M. A., et al. (2015). Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemistry and Chemical Sciences, 5(7), 384-388. [Link]
-
Lesiak, A. D., et al. (2021). Efficient Synthesis of Poly(2-ethyl-3-methylindole). Russian Journal of Organic Chemistry, 57(7), 1083-1088. [Link]
-
Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95. [Link]
-
Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link]
-
Gu, Y., et al. (2011). Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water. Green Chemistry, 13(12), 3353-3360. [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
Cirillo, P. F., & Zificsak, C. A. (2020). Green Fischer Indole Synthesis Using a Steroidal Ketone in a Conductively Heated Sealed-Vessel Reactor for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 97(12), 4536–4541. [Link]
- Vara, Y. M., et al. (2015). Mechanistic considerations in the synthesis of 2-aryl-indole analogues under Bischler–Mohlau conditions. Tetrahedron Letters, 56(26), 3624-3629.
Sources
- 1. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.unica.it [iris.unica.it]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 9. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
In Vitro Comparative Cytotoxicity of Substituted Indole Compounds: A Technical Guide for Researchers
The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant therapeutic potential.[1] This guide provides a comprehensive in vitro comparison of the cytotoxicity of various substituted indole compounds, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anticancer agents.
Introduction: The Promise of Indole Derivatives in Oncology
The indole nucleus is a versatile heterocyclic scaffold found in a wide array of bioactive molecules.[2] Its unique chemical properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[1] Naturally occurring indole alkaloids, such as vincristine and vinblastine, have long been used in chemotherapy, highlighting the therapeutic potential of this chemical class.[3] Synthetic indole derivatives have also emerged as promising candidates, exhibiting cytotoxicity against a wide range of human cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][3][4]
This guide will delve into a comparative analysis of different classes of substituted indole compounds, examining how modifications to the indole core influence their cytotoxic potency and mechanism of action. We will explore experimental data from in vitro studies on various cancer cell lines and provide detailed protocols for key cytotoxicity assays to enable researchers to conduct their own comparative evaluations.
Methodologies for Assessing In Vitro Cytotoxicity
The accurate in vitro assessment of cytotoxicity is fundamental to the preclinical evaluation of any potential anticancer compound. The choice of assay depends on the specific cellular process being interrogated. Here, we detail two widely used methods: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[5] This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 2 x 10⁴ cells/mL (100 µL per well) and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the substituted indole compounds in the appropriate cell culture medium. Add the compounds to the designated wells and incubate for a specified period (e.g., 48 hours).[6] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytoplasmic enzyme present in all cells.[8] When the plasma membrane is damaged, LDH is released into the cell culture medium.[8] The LDH assay measures the amount of this released enzyme, which is proportional to the number of lysed cells.[8][9]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate (if working with suspension cells) or carefully collect a portion of the cell culture supernatant from each well without disturbing the attached cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. Measure the absorbance at a wavelength of 490 nm.[8]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100) and a spontaneous LDH release control (untreated cells).[10]
Causality Behind Experimental Choices: Using both MTT and LDH assays provides a more comprehensive picture of a compound's cytotoxic effect. While the MTT assay measures a loss of metabolic activity, which can be indicative of cell death or cytostatic effects, the LDH assay directly quantifies cell membrane damage and lysis.[10][11] Discrepancies between the results of these two assays can offer initial insights into the mechanism of cell death.
Comparative Cytotoxicity of Substituted Indole Compounds
The cytotoxic activity of indole derivatives is highly dependent on the nature and position of the substituents on the indole ring. The following table summarizes the reported IC50 values for various substituted indole compounds against different human cancer cell lines.
| Compound Class | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-one Derivatives | 5-Fluoro | Not Specified | Enhanced Activity | |
| N-Methyl | Not Specified | Increased Potency | ||
| Indole Alkaloids | Evodiamine | HepG2, SMMC-7721 | ~1 | [3] |
| Flavopereirine | HCT116, HT29 | 8.15, 9.58 | [3] | |
| Nauclefine | HeLa | < 0.01 | [3] | |
| Phthalide-fused Indoles | 5-Chloro substituted indoline | HL-60, HepG2 | 45.4, 57.7 | [6] |
| Indole-Chalcone Derivatives | ZK-CH-11d | MDA-MB-231, MCF-7 | Significant Suppression | [12] |
| 2-Arylaminopyrimidine | Compound 6h | HBE cells | No significant cytotoxicity | [13] |
| Indole-1,2,4-Triazole | 3,4-Dichloro moiety | Hep-G2 | Low cell viability (10.99 ± 0.59) | [7] |
| Benz[f]indole-4,9-dione | SME-6 | A549 | Potent growth inhibition | [14] |
Structure-Activity Relationship (SAR) Insights:
-
Electron-withdrawing groups at the 5-position of the indole ring, such as halogens, have been shown to enhance anticancer activity.
-
N-alkylation at the N1-position can modulate lipophilicity and steric bulk, affecting cell permeability and target interaction.
-
The substituent at the 3-position is a critical determinant of biological activity for indole-3-one derivatives.
-
For some indole derivatives, methyl substitution at the N-1 position of the indole significantly enhanced cytotoxic activities.[15]
-
In certain series, the replacement of a conjugated indoline with an indole moiety resulted in better antiproliferative activity.[6]
Mechanisms of Action of Cytotoxic Indole Compounds
Substituted indole compounds exert their anticancer effects through the modulation of various cellular signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.[4]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents eliminate malignant cells.[4] Indole compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16]
Key Molecular Events in Indole-Induced Apoptosis:
-
Modulation of Bcl-2 Family Proteins: Many indole derivatives alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins.[17] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[12][17]
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, the executioners of apoptosis.[16] Indole compounds have been shown to activate initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).[3][12]
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[3][12]
-
p53 Upregulation: Some indole compounds, like flavopereirine, can activate the tumor suppressor protein p53, which in turn can induce the expression of pro-apoptotic proteins like Bax.[3]
Caption: Intrinsic pathway of indole-induced apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, many substituted indole compounds can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. The G2/M phase is a common target for these compounds.[3][12][14]
Mechanisms of Indole-Induced Cell Cycle Arrest:
-
Tubulin Polymerization Inhibition: Some indole derivatives, similar to vinca alkaloids, can interfere with microtubule dynamics, leading to the disruption of the mitotic spindle and arrest in the M phase.[3][15]
-
Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: Indole compounds can alter the expression and activity of key cell cycle regulatory proteins, such as CDKs and their associated cyclins (e.g., Cyclin B1, cdc2), leading to a halt in cell cycle progression.[3]
-
Upregulation of CDK Inhibitors: Certain indole derivatives can increase the expression of CDK inhibitors like p21 and p27, which prevent the cell from progressing through the cell cycle.[12]
Caption: Mechanisms of indole-induced G2/M cell cycle arrest.
Other Mechanisms of Action
Beyond apoptosis and cell cycle arrest, indole derivatives have been shown to target other critical cellular processes:
-
Inhibition of Kinase Signaling: Some indole-3-one derivatives act as inhibitors of kinases like c-Src, which are crucial for cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway Inhibition: Certain indole chalcones have been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.[12]
-
Induction of Autophagy: In some contexts, indole compounds can induce autophagy. However, this may act as a survival mechanism for cancer cells, and inhibiting autophagy can sometimes potentiate the cytotoxic effects of these compounds.[12]
Conclusion and Future Directions
Substituted indole compounds represent a highly promising class of molecules for the development of novel anticancer therapies. Their diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, make them attractive candidates for further investigation.[1][4] The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of these compounds can be finely tuned through strategic chemical modifications.
Future research should focus on the synthesis of new indole derivatives with improved potency and selectivity, as well as a deeper understanding of their molecular targets. The combination of indole compounds with existing chemotherapeutic agents is also a promising strategy to overcome drug resistance and reduce toxicity.[4] The continued exploration of this versatile scaffold holds great promise for the future of cancer treatment.
References
- BenchChem. (n.d.).
- Ahmad, A., Sakr, W. A., & Rahman, K. W. (2011). Mechanisms and therapeutic implications of cell death induction by indole compounds. Cancers, 3(3), 2955–2974.
- National Institutes of Health. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC.
- National Institutes of Health. (n.d.). Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes.
- PubMed. (2018).
- MDPI. (n.d.).
- Semantic Scholar. (n.d.). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy.
- Sheryn, T. S. L., et al. (2019). In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells. Arabian Journal of Chemistry.
- ProQuest. (n.d.).
- GCRIS. (n.d.).
- PubMed. (2004). Induction of G2/M cell cycle arrest and apoptosis by a benz[f]indole-4,9-dione analog in cultured human lung (A549) cancer cells.
- National Institutes of Health. (2022).
- MDPI. (2023).
- ResearchGate. (n.d.). Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro.
- BenchChem. (2025).
- National Institutes of Health. (2023).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). MTT and LDH cytotoxicity assays in, (A and B) THP-1-derived macrophages....
- PubMed. (2000).
- Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST.
- National Institutes of Health. (2011).
- Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit|Products.
Sources
- 1. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED: Mechanisms and therapeutic implications of cell death induction by indole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. <i>In-vitro</i> cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Cytotoxicity LDH Assay Kit-WST Dojindo [dojindo.com]
- 9. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - ProQuest [proquest.com]
- 13. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of G2/M cell cycle arrest and apoptosis by a benz[f]indole-4,9-dione analog in cultured human lung (A549) cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds [mdpi.com]
A Comparative Guide to the Electrochemical Properties of 2-Ethyl-3-Methyl-1H-Indole and Unsubstituted Indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the electrochemical behavior of heterocyclic compounds like indole and its derivatives is of paramount importance. Their redox properties govern their roles in biological systems, their potential as antioxidants, and their utility in the development of novel electronic materials. This guide provides a detailed comparison of the electrochemical properties of 2-ethyl-3-methyl-1H-indole and its parent compound, unsubstituted indole, supported by established electrochemical principles and experimental data.
Introduction: The Significance of Indole Electrochemistry
Indole, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. The electron-rich nature of the indole ring system makes it susceptible to oxidation, a process that is central to its biological function and degradation pathways. Understanding the electrochemical properties of indole and its derivatives is crucial for several reasons:
-
Drug Metabolism and Toxicity: The oxidative metabolism of indole-containing drugs can lead to the formation of reactive intermediates. Studying their electrochemical behavior provides insights into these metabolic pathways and potential toxicological profiles.
-
Antioxidant Activity: Many indole derivatives exhibit antioxidant properties by donating electrons to neutralize free radicals. Their electrochemical oxidation potential is a direct measure of this antioxidant capacity.
-
Biosensor Development: The electroactive nature of indoles allows for their detection and quantification using electrochemical methods, forming the basis for sensitive biosensors.
-
Materials Science: The ability of indoles to undergo electropolymerization has led to the development of conducting polymers with applications in electronics and sensor technology.
This guide focuses on the impact of alkyl substitution at the C2 and C3 positions of the indole ring on its electrochemical properties, specifically comparing this compound to the parent indole molecule.
The Influence of Alkyl Substituents on Electrochemical Behavior
The electrochemical oxidation of indole is an irreversible process that involves the removal of an electron from the π-system of the heterocyclic ring. The potential at which this oxidation occurs is highly sensitive to the nature and position of substituents on the indole nucleus.
Alkyl groups, such as ethyl and methyl, are electron-donating groups. Through an inductive effect, they increase the electron density of the indole ring. This increased electron density makes it easier to remove an electron, thus lowering the oxidation potential. Therefore, it is anticipated that this compound will exhibit a lower oxidation potential compared to unsubstituted indole.
Comparative Electrochemical Data
The following table summarizes the expected and reported electrochemical data for unsubstituted indole and its alkyl-substituted derivatives. The values for this compound are predicted based on the established effects of alkyl substitution.
| Compound | Substituents | Expected/Reported Onset Oxidation Potential (V vs. reference electrode) | Key Characteristics |
| Unsubstituted Indole | None | Higher | Serves as the baseline for comparison. |
| 3-Methyl-1H-Indole | C3-Methyl | 0.89[1] | Lower oxidation potential due to the electron-donating methyl group. |
| This compound | C2-Ethyl, C3-Methyl | Lower than 3-Methyl-1H-Indole | The combined inductive effect of two alkyl groups further facilitates oxidation. |
Mechanism of Electrochemical Oxidation
The electrochemical oxidation of indole and its C3-substituted derivatives at a glassy carbon electrode typically proceeds through a one-electron, one-proton transfer to form a radical cation intermediate[2]. In the case of C3-substituted indoles, the initial oxidation is believed to occur at the C2 position of the pyrrole ring[3]. Subsequent reactions can lead to the formation of various oxidation products, including oxindoles.
The proposed general mechanism for the initial oxidation step is depicted below:
Caption: Initial step of indole oxidation.
Experimental Protocols
To experimentally determine and compare the electrochemical properties of this compound and unsubstituted indole, cyclic voltammetry (CV) is the most commonly employed technique.
Protocol: Cyclic Voltammetry of Indole Derivatives
1. Materials and Reagents:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in an appropriate solvent (e.g., acetonitrile).
-
Analytes: 1 mM solutions of this compound and unsubstituted indole in the electrolyte solution.
-
Polishing materials: Alumina slurry (0.05 µm) and polishing pads.
2. Electrode Preparation:
-
Polish the glassy carbon electrode with alumina slurry on a polishing pad for 2-3 minutes to obtain a mirror-like surface.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment (e.g., acetonitrile).
-
Dry the electrode under a stream of nitrogen.
3. Experimental Setup:
-
Assemble the three-electrode cell with the prepared GCE as the working electrode, the reference electrode, and the platinum wire as the counter electrode.
-
Add the analyte solution (either this compound or unsubstituted indole) to the electrochemical cell.
-
Deoxygenate the solution by bubbling with high-purity nitrogen for at least 10-15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
4. Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical potential window for indole oxidation is from 0 V to approximately +1.5 V.
-
Set the scan rate. A common starting scan rate is 100 mV/s.
-
Initiate the potential scan and record the resulting voltammogram (current vs. potential).
-
Repeat the measurement for both analytes under identical conditions to ensure a valid comparison.
The experimental workflow can be visualized as follows:
Caption: Cyclic voltammetry workflow.
Conclusion
The presence of electron-donating alkyl substituents at the C2 and C3 positions of the indole ring significantly influences its electrochemical properties. This compound is expected to have a lower oxidation potential than unsubstituted indole due to the combined inductive effects of the ethyl and methyl groups. This makes the substituted indole more susceptible to oxidation. This comparative guide provides a foundational understanding for researchers working with these compounds, enabling better prediction of their behavior in various chemical and biological systems. The provided experimental protocol for cyclic voltammetry offers a standardized method for verifying these properties in a laboratory setting.
References
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]
-
Electrochemical oxidation of 3-substituted indoles. RSC Publishing. Available at: [Link]
-
Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. Available at: [Link]
-
Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. ACS Publications. Available at: [Link]
-
Cyclic voltammetric i-E curves for 0.1 mM methyl viologen, Ru(NH 3 ) 6... ResearchGate. Available at: [Link]
-
The effect of the electron-withdrawing and electron-donating groups. ResearchGate. Available at: [Link]
-
Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. PubMed. Available at: [Link]
-
2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. Available at: [Link]
-
Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. PMC - NIH. Available at: [Link]
-
An experimental comparison of the Marcus–Hush and Butler–Volmer descriptions of electrode kinetics applied to cyclic voltammetry. The one electron reductions of europium (III) and 2-methyl-2-nitropropane studied at a mercury microhemisphere electrode. ResearchGate. Available at: [Link]
-
Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Oxidation of simple indoles at a platinum anode. ResearchGate. Available at: [Link]
Sources
A Comparative Guide to the Relative Stability of 2-ethyl-3-methyl-1H-indole and its N-Protected Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. Its unique electronic properties, however, also render it susceptible to degradation under various conditions, posing significant challenges during synthesis, purification, formulation, and storage. For any substituted indole, such as 2-ethyl-3-methyl-1H-indole, understanding its inherent stability is paramount.
Nitrogen-protection is a cornerstone strategy to mitigate the indole's reactivity, enhance its stability, and direct further synthetic transformations. The choice of protecting group is a critical decision that profoundly impacts the entire synthetic route and the ultimate stability of the intermediate. This guide provides an in-depth comparison of the stability of the parent this compound against three commonly employed N-protected analogues: N-Tosyl (Ts), N-tert-Butoxycarbonyl (Boc), and N-2-(Trimethylsilyl)ethoxymethyl (SEM).
Part 1: Intrinsic Stability of the Unprotected Core: this compound
The reactivity of the indole ring is dictated by the high electron density of the five-membered pyrrole ring, which is fused to a benzene ring. The nitrogen lone pair participates in the aromatic π-system, which is the root cause of its unique chemical behavior.[1]
Acid Sensitivity: The Achilles' Heel
Unprotected indoles are notoriously unstable under acidic conditions.[2] Unlike simple amines, the indole nitrogen is not basic because its lone pair is delocalized to maintain aromaticity.[3][4] Consequently, strong acids protonate the indole ring not at the nitrogen (N1), but at the C3 position, which is the most nucleophilic carbon.[3][4] This protonation disrupts the aromatic system, forming a non-aromatic indoleninium cation. This cation is highly reactive and can act as an electrophile, leading to acid-catalyzed dimerization, polymerization, or reaction with other nucleophiles, resulting in significant degradation. The pKa of this protonated form is approximately -3.6, highlighting its susceptibility even to moderately acidic environments.[3][4]
Oxidative Lability
The electron-rich nature of the indole core makes it highly susceptible to oxidation. The pyrrole moiety, in particular, can be readily oxidized by air, light, or common oxidizing agents, leading to a complex mixture of degradation products, including oxindoles.[5] This sensitivity is a critical consideration for long-term storage and formulation. The substituents at the C2 and C3 positions, such as in this compound, can influence the rate and pathway of oxidation, but do not eliminate the inherent vulnerability of the scaffold.
Acidity and Basicity Profile
The N-H proton of the indole ring is weakly acidic, with a pKa of around 17 in solution (21 in DMSO), meaning a very strong base like sodium hydride (NaH) or n-butyl lithium is required for complete deprotonation.[3][6] This deprotonation forms an indolyl anion, a key intermediate for introducing N-protecting groups or other N-substituents.
Part 2: Enhancing Stability through N-Protection: A Comparative Analysis
N-protection is the primary strategy to overcome the inherent instability of the indole nucleus. By replacing the acidic N-H proton with an electron-withdrawing group, the electron density of the pyrrole ring is reduced, significantly altering its reactivity and stability.
N-Tosyl (Ts) Analogue: The Robust Shield
The p-toluenesulfonyl (tosyl) group is a powerful electron-withdrawing group that profoundly impacts the indole's electronic character.
-
Mechanism of Stabilization : By pulling electron density away from the ring, the N-tosyl group significantly deactivates the pyrrole moiety towards electrophilic attack and oxidation.[7] This electronic deactivation prevents C3 protonation, thereby imparting exceptional stability in acidic media where an unprotected indole would rapidly decompose.[7] The resulting N-tosylindole is a much more robust compound, capable of withstanding a broader range of synthetic conditions.[8]
-
Reactivity Modulation : Beyond protection, the tosyl group is an active director, facilitating the deprotonation of the C2 position with strong bases, enabling regioselective functionalization at that site.[7]
-
Limitations : The primary drawback of the tosyl group is its high stability. Cleavage requires harsh reductive or strongly basic conditions (e.g., cesium carbonate in refluxing alcohol), which may not be compatible with sensitive functional groups elsewhere in the molecule.[9][10]
N-Boc (tert-Butoxycarbonyl) Analogue: The Versatile, Acid-Labile Protector
The Boc group is one of the most common protecting groups in organic synthesis, prized for its ease of introduction and removal.
-
Mechanism of Stabilization : As a carbamate, the Boc group is also electron-withdrawing, deactivating the indole ring and enhancing stability towards oxidation and weak acids compared to the unprotected parent.[11] It makes the indole core more stable towards oxidation and nucleophilic attack.[12]
-
Key Vulnerability : The defining characteristic of the Boc group is its lability under acidic conditions.[11] It is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This acid sensitivity is its greatest weakness from a stability perspective but its greatest strength in synthetic planning, allowing for selective, orthogonal deprotection.[11] N-Boc indoles can also exhibit thermal instability and may be cleaved under surprisingly mild basic or even neutral conditions.[13][14]
-
Reactivity Modulation : Similar to the tosyl group, the N-Boc group facilitates C2-lithiation.[11]
N-SEM (2-(Trimethylsilyl)ethoxymethyl) Analogue: The Orthogonal Workhorse
The SEM group offers a unique stability profile, providing robust protection with an orthogonal deprotection pathway.
-
Mechanism of Stabilization : The SEM group functions as an N,O-acetal and is stable across a wide pH range and in the presence of many nucleophiles, bases, and organometallic reagents.[15] Its stability is generally considered superior to the Boc group, particularly under acidic conditions where Boc would be cleaved.[15]
-
Deprotection Pathway : The key feature of the SEM group is its clean and efficient removal using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[15][16] The fluoride attacks the silicon atom, initiating a fragmentation cascade that liberates the free indole. This deprotection method is orthogonal to both the harsh basic/reductive cleavage of the tosyl group and the acidic cleavage of the Boc group. Cleavage can also be effected by strong acids.[16]
-
Synthetic Utility : The SEM group is an excellent choice when robust protection is needed throughout a multi-step synthesis, followed by a mild, specific deprotection step that won't affect other acid- or base-labile groups.[17]
Part 3: Data Summary and Comparison
The relative stability and deprotection conditions for the parent indole and its N-protected analogues are summarized below.
Table 1: Comparative Stability Under Stress Conditions
| Compound / Analogue | Acidic Stability (e.g., 1M HCl) | Basic Stability (e.g., 1M NaOH) | Oxidative Stability (e.g., H₂O₂, Air) | Thermal Stability |
| This compound | Very Low (Labile)[3][4] | High | Low[5] | Moderate |
| N-Tosyl Protected | High[7] | Moderate (Labile to strong base)[10] | High[7] | High |
| N-Boc Protected | Very Low (Labile)[11] | High (Stable to moderate base)[18] | Moderate[12] | Low-Moderate[13] |
| N-SEM Protected | Moderate-High[15] | High[15] | Moderate | High |
Table 2: Common Deprotection Conditions
| Protecting Group | Reagents | Typical Conditions | Selectivity/Orthogonality |
| Tosyl (Ts) | Cs₂CO₃, MeOH/THF; NaOMe, MeOH | Reflux | Cleaved under strong basic or reductive conditions.[7][10] |
| Boc | TFA, HCl, H₂SO₄ | Room Temperature | Cleaved under acidic conditions; orthogonal to base-stable groups.[11][14] |
| SEM | TBAF, THF; HCl | Room Temp (TBAF) or Reflux (HCl) | Cleaved by fluoride or strong acid; orthogonal to Ts and Boc.[15][16] |
Part 4: Experimental Protocols
To provide a framework for empirical validation, the following protocols describe a standardized forced degradation study and general N-protection procedures.
Protocol 1: Forced Degradation and Stability-Indicating Analysis
This protocol outlines a workflow to experimentally determine and compare the stability of the different indole analogues. Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[19][20][21]
-
Preparation of Stock Solutions : Prepare 1 mg/mL stock solutions of the parent indole and each N-protected analogue in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions :
-
Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours.
-
Thermal Degradation : Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
-
Sample Neutralization & Dilution : After the incubation period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples (including the control) to a final concentration of ~50 µg/mL with the mobile phase.
-
HPLC Analysis :
-
Analyze all samples by a reverse-phase HPLC method with UV detection (e.g., C18 column, mobile phase of acetonitrile/water gradient, detection at ~220 nm and 280 nm).
-
Run a control sample (unstressed) to determine the initial peak area of the parent compound.
-
-
Data Interpretation : Calculate the percentage of the remaining parent compound in each stressed sample relative to the control. A significant decrease in the peak area of the parent compound, along with the appearance of new peaks (degradants), indicates instability under those conditions.
Visualization of Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Protocol 2: General Procedure for N-Tosylation of Indoles[7]
-
To a solution of this compound (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in one portion.
-
Let the reaction warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 3: General Procedure for N-Boc Protection of Indoles
-
Dissolve this compound (1.0 eq.) in THF or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected indole.
Part 5: Strategic Selection of a Protecting Group
The choice between Ts, Boc, and SEM is not arbitrary but a strategic decision dictated by the overall synthetic plan.
Visualization of Protecting Group Selection Logic
Caption: Decision logic for selecting an N-protecting group.
-
Choose N-Tosyl when maximum stability is required for harsh subsequent steps (e.g., strong acid, oxidation) and the molecule can tolerate the robust basic or reductive deprotection conditions at the end of the synthesis.
-
Choose N-Boc when the synthetic route involves base-sensitive functional groups and a final or intermediate mild acidic deprotection step is desired. It is ideal for orthogonal strategies but should be avoided if the molecule must endure acidic conditions.[11]
-
Choose N-SEM when a robust protecting group is needed that can withstand a wide variety of reagents, but cleavage must be performed under non-acidic and non-basic/reductive conditions. Its fluoride-mediated cleavage provides a valuable orthogonal tool.
Conclusion
The this compound core, like most unprotected indoles, is inherently labile, particularly to acid and oxidation. This instability necessitates the use of N-protecting groups in multi-step synthesis and is a critical factor for formulation in drug development.
N-protection significantly enhances the chemical stability of the indole ring by withdrawing electron density. The N-Tosyl group offers the most robust protection but requires harsh deprotection. The N-SEM group also provides excellent stability with the advantage of a mild and orthogonal fluoride-based cleavage. The N-Boc group, while providing moderate stabilization, is defined by its acid lability, a feature that is strategically exploited for selective deprotection. A thorough understanding of these relative stabilities and reactivities is essential for any scientist working with this vital heterocyclic scaffold, enabling rational design of synthetic routes and the development of stable, effective indole-based therapeutics.
References
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]
-
Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Retrieved from [Link]
-
Katritzky, A. R., et al. (2005). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Retrieved from [Link]
-
The Good Scents Company. (n.d.). indole, 120-72-9. Retrieved from [Link]
-
Hinman, R. L., & Lang, J. (1964). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
de la Fuente, M., et al. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. Retrieved from [Link]
-
Kusz, J., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports. Retrieved from [Link]
-
Pettus, T. R. R., et al. (2005). Synthesis of Indole Analogues of the Natural Schweinfurthins. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2005). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. Retrieved from [Link]
-
Online Biology Notes. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]
-
Jansen, M., & Dannhardt, G. (2003). Variations of acidic functions at position 2 and substituents at positions 4, 5 and 6 of the indole moiety and their effect on NMDA-glycine site affinity. PubMed. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Retrieved from [Link]
-
Microbe Online. (2012). Indole Test: Principle, Procedure, Results. Retrieved from [Link]
-
Reddit. (2023). Why is the Boc group deprotected in NaBH4?. Retrieved from [Link]
-
Morita, T., et al. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Angewandte Chemie. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Lubell, W. D., & Rapoport, H. (1987). Configurational stability of N-protected .alpha.-amino aldehydes. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Electrochemical oxidation of 3-substituted indoles. Retrieved from [Link]
-
Frontiers Media. (2020). The Signaling Molecule Indole Inhibits Induction of the AR2 Acid Resistance System in Escherichia coli. Retrieved from [Link]
-
YouTube. (2017). Indole : Preparation, Structure & Physical & Chemical Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Microbe Notes. (2022). Indole Test- Principle, Media, Procedure, Types, Results, Uses. Retrieved from [Link]
-
Royal Society of Chemistry. (2002). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Retrieved from [Link]
-
National Institutes of Health. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]
-
ResearchGate. (2012). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]
-
PubMed. (2023). Discovery of indole derivatives as STING degraders. Retrieved from [Link]
-
American Chemical Society. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
MDPI. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
IntechOpen. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (2015). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]
-
American Chemical Society. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]
-
American Chemical Society. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. indole, 120-72-9 [thegoodscentscompany.com]
- 2. mdpi.org [mdpi.org]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. safrole.com [safrole.com]
- 5. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. indole acidity [quimicaorganica.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. tandfonline.com [tandfonline.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the reaction kinetics of Fischer indole synthesis for different ketones
A Comparative Guide to the Reaction Kinetics of Fischer Indole Synthesis for Diverse Ketone Substrates
For researchers, scientists, and professionals in drug development, the Fischer indole synthesis stands as a venerable and versatile tool for the construction of the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and natural products.[1] This reaction, first reported by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2] While the overall transformation is well-established, a nuanced understanding of the reaction kinetics, particularly concerning the choice of the ketone substrate, is paramount for optimizing reaction efficiency, yield, and selectivity.
This guide provides an in-depth comparative analysis of the reaction kinetics of the Fischer indole synthesis with different ketones. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings that dictate the kinetic landscape of this reaction, offering field-proven insights into how the structural and electronic properties of the ketone influence the overall reaction rate. While comprehensive, directly comparable quantitative kinetic data for a wide range of ketones under standardized conditions is sparse in the literature, this guide will synthesize established mechanistic principles to provide a robust framework for predicting and controlling the reaction's progress.
The Decisive Role of the Ketone: A Mechanistic Perspective
The Fischer indole synthesis is a multi-step process, and the ketone plays a crucial role in several of these stages.[2] Understanding this involvement is key to comprehending the kinetic implications of ketone choice.
The generally accepted mechanism proceeds as follows:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of the arylhydrazine and the ketone to form a phenylhydrazone.[2]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone then tautomerizes to the crucial ene-hydrazine intermediate.[1]
-
[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step, where the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement.[4] Some researchers believe this carbon-carbon bond formation step to be the rate-determining step of the overall reaction.[5]
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole product.[6]
The structure of the ketone directly impacts the rates of hydrazone formation, tautomerization to the ene-hydrazine, and potentially the[3][3]-sigmatropic rearrangement itself.
Caption: Generalized mechanism of the Fischer Indole Synthesis.
Theoretical Kinetic Analysis: Predicting Ketone Reactivity
In the absence of extensive quantitative kinetic data, we can leverage our understanding of reaction mechanisms to predict how different ketone structures will influence the rate of the Fischer indole synthesis. The primary factors to consider are steric hindrance and electronic effects.
Steric Effects: The Impact of Bulk
Steric hindrance around the carbonyl group of the ketone can significantly affect the reaction rate at multiple stages:
-
Hydrazone Formation: The initial condensation to form the phenylhydrazone is a nucleophilic addition of the hydrazine to the carbonyl carbon. Increased steric bulk on the ketone will slow this step. For instance, the reaction with acetone would be expected to be faster than with the more hindered di-isopropyl ketone.
-
Ene-hydrazine Formation: The tautomerization to the ene-hydrazine involves the formation of a C=C double bond. The stability of this double bond, and thus the equilibrium concentration of the ene-hydrazine, is influenced by the substitution pattern. Generally, more substituted alkenes are more stable (Zaitsev's rule). However, the formation of the less substituted (Hofmann-like) ene-hydrazine is often favored under kinetic control with strong acids.[6] The steric bulk of the ketone's substituents will play a role in determining the regioselectivity of enamine formation in unsymmetrical ketones.[6]
-
[3][3]-Sigmatropic Rearrangement: While the core rearrangement is an intramolecular process, severe steric clashes in the transition state could disfavor the reaction.
Expected Trend in Reaction Rate (Steric Effects): Acetone > Methyl ethyl ketone > Cyclohexanone > Di-isopropyl ketone
Electronic Effects: Aliphatic vs. Aromatic Ketones
The electronic nature of the ketone's substituents also exerts a strong influence on the reaction kinetics. A key comparison is between aliphatic ketones (e.g., acetone, cyclohexanone) and aromatic ketones (e.g., acetophenone).
-
Carbonyl Reactivity: The carbonyl carbon of an aromatic ketone like acetophenone is less electrophilic than that of an aliphatic ketone. This is due to the delocalization of the carbonyl's pi-electrons into the aromatic ring. Consequently, the initial hydrazone formation is generally slower for aromatic ketones.
-
Ene-hydrazine Stability: The ene-hydrazine formed from an aromatic ketone benefits from extended conjugation between the newly formed C=C double bond and the aromatic ring. This can increase the equilibrium concentration of the reactive ene-hydrazine intermediate, potentially accelerating the subsequent[3][3]-sigmatropic rearrangement.
The interplay of these opposing effects—slower initial hydrazone formation versus a potentially more stable and reactive ene-hydrazine—makes it difficult to predict the overall kinetic outcome without experimental data. However, it is a critical consideration for reaction design.
Comparative Analysis from Literature Observations
While direct kinetic comparisons are scarce, the literature provides qualitative insights that support our theoretical framework. For instance, reactions with simple, unhindered aliphatic ketones like acetone and cyclohexanone are frequently reported and generally proceed efficiently.[7] In contrast, syntheses involving highly substituted or sterically demanding ketones may require more forcing conditions (higher temperatures, stronger acids) or result in lower yields, implying slower reaction kinetics.[8]
The use of unsymmetrical ketones introduces the additional factor of regioselectivity, which is also kinetically influenced. The formation of the indole isomer derived from the less sterically hindered enamine is often favored, especially with strong, non-coordinating acids.[6]
| Ketone Type | Key Structural Feature | Expected Impact on Reaction Rate | Supporting Rationale |
| Simple Aliphatic (e.g., Acetone) | Low steric hindrance | Fast | Rapid hydrazone and ene-hydrazine formation. |
| Cyclic Aliphatic (e.g., Cyclohexanone) | Rigid, moderately hindered | Moderate to Fast | Generally efficient, a very common substrate.[7] |
| Sterically Hindered Aliphatic (e.g., Di-isopropyl ketone) | High steric hindrance | Slow | Slower hydrazone formation and potential steric clash in the rearrangement. |
| Aromatic (e.g., Acetophenone) | Electronically deactivated carbonyl, conjugated ene-hydrazine | Variable | Slower initial hydrazone formation, but a stabilized ene-hydrazine may facilitate the rearrangement.[6] |
A Practical Protocol for Kinetic Analysis
To address the gap in quantitative data, a standardized experimental protocol for comparing the kinetics of the Fischer indole synthesis with different ketones is invaluable. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, allowing for the simultaneous monitoring of reactant consumption and product formation.[9]
Experimental Workflow for Kinetic Monitoring
Caption: Experimental workflow for kinetic analysis of the Fischer Indole Synthesis via HPLC.
Step-by-Step Methodology
-
Instrumentation and Reagents:
-
A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.[9]
-
High-purity phenylhydrazine, a selection of ketones for comparison (e.g., acetone, cyclohexanone, acetophenone), a suitable acid catalyst (e.g., polyphosphoric acid, methanesulfonic acid), and a non-reactive internal standard.
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid).[9]
-
-
Preparation of Standards and Calibration:
-
Prepare stock solutions of the starting phenylhydrazine, each ketone, the expected indole products, and the internal standard at known concentrations.
-
Generate a multi-point calibration curve for each analyte to correlate peak area with concentration.
-
-
Kinetic Run:
-
In a temperature-controlled reaction vessel, combine the phenylhydrazine, the chosen ketone, and the internal standard in a suitable solvent.
-
Allow the mixture to reach thermal equilibrium.
-
Initiate the reaction by adding the acid catalyst. This marks time zero.
-
At regular intervals, withdraw a small aliquot of the reaction mixture and immediately quench it (e.g., by neutralizing the acid with a cold base solution).
-
Dilute the quenched aliquot with the HPLC mobile phase to a suitable concentration for analysis.
-
-
HPLC Analysis:
-
Analyze the prepared samples by HPLC. A gradient elution method is often effective for separating the relatively polar starting materials from the more nonpolar indole product.[9]
-
Monitor the elution profile using a UV detector at a wavelength where all components of interest have significant absorbance (e.g., 254 nm or 280 nm).[9]
-
-
Data Processing:
-
Integrate the peak areas of the starting materials, product, and internal standard in each chromatogram.
-
Using the calibration curves, determine the concentration of each species at each time point.
-
Plot the concentration of the indole product versus time. The initial slope of this curve will give the initial reaction rate.
-
By performing this experiment with a series of different ketones under identical conditions, a direct, quantitative comparison of their reaction kinetics can be achieved.
-
Conclusion and Future Outlook
The structure of the ketone is a critical determinant of the reaction kinetics in the Fischer indole synthesis. Steric and electronic factors inherent to the ketone influence the rates of hydrazone formation, ene-hydrazine tautomerization, and the pivotal[3][3]-sigmatropic rearrangement. While a qualitative understanding allows for rational predictions of reactivity, there is a clear need for more systematic, quantitative kinetic studies. The experimental protocol outlined herein provides a robust framework for conducting such investigations. A deeper, data-driven understanding of these kinetic nuances will empower researchers in medicinal chemistry and process development to make more informed decisions in the synthesis of novel indole-containing compounds, ultimately accelerating the discovery and development of new therapeutics.
References
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]
- Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 65-87). John Wiley & Sons, Ltd.
-
Wikipedia. (2023, October 27). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
D'Angeli, F., Giusti, G., & Marcuzzi, F. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3238. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism. JoVE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. Chemistry Steps. Retrieved from [Link]
- Zhang, Z., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. testbook.com [testbook.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-ethyl-3-methyl-1H-indole
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-ethyl-3-methyl-1H-indole. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of compounds to ensuring their entire lifecycle, including disposal, is managed with scientific rigor and environmental stewardship. This guide is structured to provide not just procedural steps, but the causal logic behind them, ensuring a self-validating system of safety and compliance within your laboratory.
Disclaimer: A specific, universally available Safety Data Sheet (SDS) for this compound is not consistently published. Therefore, this guidance is synthesized from best practices for hazardous chemical disposal, the known hazards of structurally similar indole derivatives, and general laboratory safety protocols established by regulatory bodies.[1] It is imperative to consult the official SDS provided by your chemical manufacturer and to confer with your institution's Environmental Health and Safety (EHS) office for definitive procedures that comply with all federal, state, and local regulations. [1][2]
Hazard Assessment and Profile
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. While specific toxicological data for this compound is limited, the broader class of indole derivatives presents known risks. Structurally similar compounds, such as 3-methylindole (skatole), are known to be irritants and environmentally hazardous.[3]
Anticipated Hazards:
-
Irritation: Indole derivatives may cause skin and eye irritation.[1][3][4]
-
Toxicity: Harmful if swallowed or inhaled, with potential for respiratory tract irritation.[3][5]
-
Environmental Hazard: Many indole compounds are classified as toxic to aquatic life with long-lasting effects.[3][5][6] Improper disposal via sanitary sewer systems is strictly prohibited.[7]
Due to these potential hazards, this compound and any materials contaminated with it must be managed as hazardous chemical waste .[1]
Pre-Disposal: Safety and Handling Protocols
Proper disposal begins with safe handling. Before collecting waste, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place to minimize exposure.
Essential Safety Measures
| Protective Measure | Specification & Rationale |
| Engineering Controls | Chemical Fume Hood: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of potential vapors or dusts. |
| Eye/Face Protection | Chemical Safety Goggles or Face Shield: Protects against accidental splashes of contaminated solvents or contact with solid particles.[1][4] |
| Skin Protection | Chemical-Resistant Gloves (e.g., Nitrile): Prevents direct dermal contact. Contaminated gloves must be disposed of as hazardous waste.[1] |
| Body Protection | Laboratory Coat: Standard practice to protect skin and personal clothing from contamination.[1] |
Waste Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is critical for ensuring safety and regulatory compliance. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[2][7]
Step 1: Waste Segregation at the Point of Generation
Never mix different waste streams. Incompatible chemicals can react violently, and mixing halogenated with non-halogenated solvents complicates the final disposal process, increasing costs.[8][9]
-
Solid Waste: Collect any non-reusable solid this compound, contaminated personal protective equipment (gloves, weigh boats), and spill cleanup materials in a designated, compatible container for solid hazardous waste.
-
Liquid Waste:
-
Non-Halogenated Solvents: Collect solutions of this compound in solvents like ethanol, methanol, hexane, or ethyl acetate in a designated "Non-Halogenated Hazardous Waste" container.
-
Halogenated Solvents: If dissolved in solvents like dichloromethane or chloroform, collect in a separate, clearly marked "Halogenated Hazardous Waste" container.[1]
-
-
Aqueous Waste: Neutralized aqueous solutions containing trace amounts of the compound should still be collected as hazardous waste unless your EHS office explicitly permits drain disposal for specific, highly dilute solutions. As a rule, never pour indole derivatives down the drain. [7]
-
Sharps: Any needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[1]
Step 2: Proper Containerization
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Compatibility: Use containers made of material that is chemically compatible with the waste. For most organic solvents and indole derivatives, glass or high-density polyethylene (HDPE) containers are appropriate.[10] Do not use metal containers for potentially acidic or corrosive waste.[8][10]
-
Condition: Containers must be in good condition, free from cracks or deterioration, with a secure, leak-proof screw cap.[7]
-
Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[11]
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[8] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere and is a key regulatory requirement.[8]
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical safety and regulatory requirement. Each container must have a hazardous waste label that includes:[8]
-
The words "Hazardous Waste" .
-
Full chemical names of all constituents (e.g., "this compound," "Methanol"). Do not use abbreviations or chemical formulas.
-
The approximate percentage or concentration of each component.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location, or Satellite Accumulation Area (SAA), for the storage of hazardous waste.[8]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][8] It can be a designated section of a fume hood or a secondary containment tray on a bench.
-
Segregation: Within the SAA, ensure incompatible waste containers are segregated using physical barriers or secondary containment bins. For example, store acidic waste separately from basic waste and oxidizing waste separately from organic waste.[8][9]
-
Time and Volume Limits: Under federal regulations, you can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in an SAA.[12] Once a container is full, it must be moved to a central storage area within three days.[8] Many institutions have stricter time limits (e.g., 6 or 12 months for partially filled containers), so consult your EHS office.[7][12]
Step 5: Arranging for Final Disposal
The final step is the transfer of the waste to trained professionals for disposal.
-
Chemical Treatment Prohibited: Do not attempt to neutralize or treat the this compound waste yourself. Such treatment can create byproducts of unknown toxicity and may violate hazardous waste regulations.[1]
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[1] Ensure all containers are properly labeled and sealed before the scheduled pickup.
References
- Benchchem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
Minnesota Department of Health. (2010). Skatol Screening Profile. Retrieved from [Link]
-
RIFM. (2022). RIFM fragrance ingredient safety assessment, skatole, CAS Registry Number 83-34-1. Food and Chemical Toxicology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epa.gov [epa.gov]
- 3. Skatole SDS GHS MSDS Sheet [skatole.net]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. ethz.ch [ethz.ch]
- 12. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 2-ethyl-3-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Core Safety Principles
Indole derivatives, as a class, can present several potential hazards. It is crucial to handle these compounds with the understanding that they may cause skin, eye, and respiratory irritation.[1][3][4][5] Ingestion and inhalation should be strictly avoided.[1][5] Therefore, a comprehensive safety plan, beginning with the correct selection and use of Personal Protective Equipment (PPE), is non-negotiable.
The foundational principle of safe handling is to minimize all potential routes of exposure. This is achieved through a multi-layered approach encompassing engineering controls (such as fume hoods), administrative controls (procedural discipline), and finally, personal protective equipment as the last line of defense.[6][7]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the procedures to be performed. Below is a detailed breakdown of the minimum required PPE for handling 2-ethyl-3-methyl-1H-indole.
| Protection Type | Specific Recommendation | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in situations with a high risk of splashing.[8] | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against dust, splashes, and vapors.[1] A face shield offers a broader barrier of protection for the entire face.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[8] | Gloves must be selected based on their resistance to the specific chemical. Nitrile gloves generally offer good protection against a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[6] Double gloving is recommended for handling highly concentrated solutions or for prolonged procedures. |
| Body Protection | A laboratory coat, preferably a disposable one made of a low-permeability material.[9] | A lab coat protects the skin and personal clothing from contamination.[4] For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, especially when handling the solid powder or when there is a potential for aerosol generation.[4][7] | This is to prevent the inhalation of fine particles.[4] For operations that may generate significant vapors, a respirator with an organic vapor cartridge may be necessary. All personnel requiring respiratory protection must be properly fit-tested.[2] |
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is essential to ensure safety and maintain the integrity of your experiment.
Pre-Operational Checklist
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar indole compounds.[4]
-
Gather all necessary PPE: Ensure all recommended PPE is readily available and in good condition.
-
Prepare your workspace: Work should be conducted in a well-ventilated area, ideally within a chemical fume hood.[1][4] Ensure that an eyewash station and safety shower are easily accessible.[1][5]
-
Assemble all necessary equipment and reagents: Have everything you need within the fume hood to minimize movement in and out of the controlled workspace.
Handling and Experimental Workflow
The following diagram illustrates the core steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing Personal Protective Equipment.
Disposal Plan: Ensuring a Safe and Compliant Conclusion
Proper disposal of chemical waste and contaminated materials is a critical final step.
Chemical Waste
-
Never dispose of this compound or its solutions down the drain or in regular trash. [1][10]
-
All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[10]
-
The waste container must be compatible with the chemical and any solvents used.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][11] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[1]
Contaminated PPE and Materials
-
All disposable PPE (gloves, lab coats, respirators) that has come into contact with this compound should be considered hazardous waste.
-
Place all contaminated disposable items in a designated hazardous waste bag or container immediately after doffing.
-
Non-disposable items, such as glassware, must be decontaminated thoroughly. The initial rinsate should be collected as hazardous waste.[10] For highly toxic materials, the first three rinses must be collected for disposal as hazardous waste.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5]
-
Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these rigorous safety protocols, you can ensure a secure laboratory environment for yourself and your colleagues, allowing your vital research to proceed with confidence.
References
- Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- Fisher Scientific.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- Fisher Scientific.
- Fisher Scientific.
- Fisher Scientific.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- Sk
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Skatole SDS GHS MSDS Sheet [skatole.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. gerpac.eu [gerpac.eu]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
